Technical Documentation Center

N,1-diethylpiperidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N,1-diethylpiperidin-4-amine

Core Science & Biosynthesis

Foundational

Technical Guide on Piperidine Amines: A Case Study on N,N-diethylpiperidin-4-amine

Senior Application Scientist Note: An extensive search for technical data corresponding to N,1-diethylpiperidin-4-amine (CAS 1017052-46-8) did not yield any specific information in publicly accessible chemical databases...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: An extensive search for technical data corresponding to N,1-diethylpiperidin-4-amine (CAS 1017052-46-8) did not yield any specific information in publicly accessible chemical databases or literature. This suggests the compound is either highly novel, proprietary, or the provided CAS number may be inaccurate.

However, significant data is available for the closely related structural isomer, N,N-diethylpiperidin-4-amine (CAS 143300-64-5) . This guide will focus on this well-documented compound to provide researchers, scientists, and drug development professionals with a comprehensive technical overview that is likely to be of parallel interest. The key structural difference is the location of the two ethyl groups: in the requested compound, one is on the ring nitrogen (position 1) and one on the exocyclic amine, whereas in the compound discussed below, both are on the exocyclic amine.

An In-Depth Technical Guide to N,N-diethylpiperidin-4-amine (CAS: 143300-64-5)

Introduction and Structural Elucidation

N,N-diethylpiperidin-4-amine is a substituted aminopiperidine, a class of chemical scaffolds of significant interest in medicinal chemistry and materials science.[1] The piperidine ring is a ubiquitous motif in pharmaceuticals, and its functionalization at the 4-position provides a key vector for molecular elaboration.[2] This compound, with a molecular formula of C9H20N2, features a piperidine core with a secondary amine at the 1-position and a diethylamino group at the 4-position.[1] Its utility stems from its properties as a versatile synthetic building block and a potential pharmacophore.

Caption: 2D Structure of N,N-diethylpiperidin-4-amine.

Physicochemical and Computed Properties

Understanding the core physicochemical properties is fundamental to designing experiments, predicting behavior in biological systems, and establishing purification protocols. The properties for N,N-diethylpiperidin-4-amine have been computationally predicted and are summarized below.[1]

PropertyValueSource
Molecular Formula C9H20N2PubChem[1]
Molecular Weight 156.27 g/mol PubChem[1]
Monoisotopic Mass 156.162648646 DaPubChem[1]
XLogP3 (Lipophilicity) 1.1PubChem[1]
Topological Polar Surface Area 15.3 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]
Rotatable Bond Count 3PubChem[1]
Synthesis and Purification Strategy

While a specific, validated synthesis for N,N-diethylpiperidin-4-amine is not detailed in the provided search results, a highly plausible and widely utilized method for analogous structures is the reductive amination of a piperidone precursor.[2][3] This approach offers high yields and functional group tolerance.

Expert Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred for its mildness and selectivity for iminium ions over ketones, reducing side reactions. However, sodium cyanoborohydride is also effective, particularly when the reaction pH is controlled to favor iminium formation.[3]

Plausible Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add diethylamine (2.0-2.2 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate enamine/iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, monitoring the internal temperature to prevent excessive exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidone is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Purification (Boc-protected intermediate): Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.

  • Deprotection: The N-Boc protecting group is removed under acidic conditions, typically by dissolving the intermediate in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane.

  • Final Isolation: After deprotection is complete, the solvent is removed in vacuo. The resulting hydrochloride salt can be isolated, or the free base can be liberated by neutralization with a base (e.g., NaOH) and extraction.

Caption: Proposed synthetic workflow for N,N-diethylpiperidin-4-amine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A standard suite of spectroscopic and chromatographic methods would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet), as well as complex multiplets for the non-equivalent protons on the piperidine ring. The N-H proton of the piperidine ring may appear as a broad singlet.

    • ¹³C NMR: The spectrum would display distinct signals for the two carbons of the ethyl groups and the carbons of the piperidine ring. Public databases indicate the availability of a ¹³C NMR spectrum for this compound.[1]

  • Infrared (IR) Spectroscopy: Key absorptions would include C-H stretching for the aliphatic groups and a characteristic N-H stretching vibration for the secondary amine in the piperidine ring (typically in the 3300-3500 cm⁻¹ region).[1]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the compound's molecular weight.

Analytical_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS, HRMS) Sample->MS IR IR Spectroscopy Sample->IR Purity Purity Assessment (HPLC, qNMR) Sample->Purity Data Structural Confirmation & Purity Report NMR->Data MS->Data IR->Data Purity->Data

Caption: Standard analytical workflow for compound characterization.

Safety and Handling

N,N-diethylpiperidin-4-amine is classified as a hazardous substance.[1] Adherence to strict safety protocols is mandatory for all handling and storage operations.

GHS Hazard Classification:

Hazard ClassStatementGHS CodeSource
Acute Toxicity, OralHarmful if swallowedH302PubChem[1]
Acute Toxicity, DermalHarmful in contact with skinH312PubChem[1]
Acute Toxicity, InhalationHarmful if inhaledH332PubChem[1]
Skin Corrosion/IrritationCauses severe skin burns and eye damageH314PubChem[1]
STOT, Single ExposureMay cause respiratory irritationH335PubChem[1]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[4]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Storage:

  • Store locked up in a tightly closed container.[4]

  • Keep in a dry, cool, and well-ventilated place.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents.[4]

References
  • PubChem. (n.d.). N,N-diethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. Retrieved from [Link]

  • Overman, L. E. (2025). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis, Characterization, and Application of N-Alkyl Piperidin-4-amines

A Note on the Target Compound: The specified topic, "1-ethyl-N-ethylpiperidin-4-amine," describes a disubstituted amine at the 4-position of the piperidine ring, with one ethyl group on the exocyclic nitrogen and another...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: The specified topic, "1-ethyl-N-ethylpiperidin-4-amine," describes a disubstituted amine at the 4-position of the piperidine ring, with one ethyl group on the exocyclic nitrogen and another on the ring nitrogen. While synthetically plausible, this specific compound is not readily found in commercial catalogs or major chemical databases. The structurally similar and well-documented compound, 1-ethylpiperidin-4-amine , is a versatile chemical building block. This guide will focus on the latter as the likely compound of interest, providing a comprehensive overview of its properties, synthesis, and applications.

Core Compound Identification and Properties

1-ethylpiperidin-4-amine is a cyclic diamine featuring a piperidine ring N-substituted with an ethyl group and an amino group at the 4-position. This structure is a common scaffold in medicinal chemistry.

Key Identifiers and Physicochemical Properties:

PropertyValueSource
IUPAC Name 1-ethylpiperidin-4-amine[PubChem]
CAS Number 50534-45-7[PubChem]
Molecular Formula C7H16N2[PubChem]
Molecular Weight 128.22 g/mol [PubChem]
SMILES CCN1CCC(CC1)N[J&K Scientific][1]
InChI Key UFETTXCVHFVMPU-UHFFFAOYSA-N[J&K Scientific][1]
Chemical Structure:

Caption: Figure 1: Chemical Structure of 1-ethylpiperidin-4-amine.

Synthesis of 1-ethylpiperidin-4-amine

The most common and efficient laboratory synthesis of 1-ethylpiperidin-4-amine is through the reductive amination of 1-ethyl-4-piperidone. This method involves the reaction of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Synthetic Workflow:

G Figure 2: Synthetic Workflow via Reductive Amination start 1-ethyl-4-piperidone reaction Reductive Amination Reaction start->reaction reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Distillation or Chromatography) workup->purification product 1-ethylpiperidin-4-amine purification->product

Caption: Figure 2: Synthetic Workflow via Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of 1-ethylpiperidin-4-amine from 1-ethyl-4-piperidone.

Materials:

  • 1-ethyl-4-piperidone

  • Ammonium acetate (or another ammonia source)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), pellets or concentrated solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of 1-ethyl-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The large excess of the ammonia source drives the equilibrium towards imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise. NaBH3CN is a preferred reducing agent in this context as it selectively reduces the iminium ion in the presence of the ketone, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by adding concentrated HCl until the pH is acidic (pH ~2) to neutralize excess reducing agent and any remaining enamine. Stir for 30 minutes.

  • Extraction (Acid Wash): Concentrate the mixture under reduced pressure to remove the methanol. Add water and wash with diethyl ether to remove any unreacted starting material and non-basic impurities.

  • Basification and Extraction: Cool the acidic aqueous layer in an ice bath and basify with a concentrated NaOH solution to a pH > 12. This deprotonates the amine product, making it soluble in organic solvents.

  • Isolation: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 1-ethylpiperidin-4-amine.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel.

Characterization and Analytical Workflow

Confirmation of the identity and purity of the synthesized 1-ethylpiperidin-4-amine is crucial. A standard workflow involves a combination of spectroscopic techniques.

G Figure 3: Product Characterization Workflow product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (e.g., GC-MS) product->ms ir IR Spectroscopy product->ir confirmation Structure & Purity Confirmed nmr->confirmation ms->confirmation ir->confirmation

Caption: Figure 3: Product Characterization Workflow.

Expected Spectroscopic Data:
  • ¹H NMR: The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), as well as multiplets for the piperidine ring protons. The protons of the primary amine will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will display signals for the two carbons of the N-ethyl group, the four distinct carbons of the piperidine ring, and the exocyclic methylene carbon.

  • Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 128.22.

  • IR Spectroscopy: The spectrum should exhibit N-H stretching vibrations for the primary amine, typically in the region of 3300-3500 cm⁻¹.

Applications in Research and Development

The N-alkyl-4-aminopiperidine scaffold, including 1-ethylpiperidin-4-amine, is a valuable building block in medicinal chemistry.[2] Its structural features, which include a basic nitrogen atom in the piperidine ring and a primary amine side chain, allow for diverse chemical modifications to optimize pharmacological properties.[2]

Derivatives of this scaffold have been investigated for their affinity and selectivity towards various biological targets, including:

  • Sigma-1 (σ1) Receptors: These ligands are being explored for the treatment of neurodegenerative diseases and pain.[2]

  • Dopamine Transporter (DAT): Analogues are being studied for potential applications in treating substance abuse and other central nervous system disorders.[2]

The primary amine of 1-ethylpiperidin-4-amine serves as a convenient handle for further functionalization, such as acylation to form amides or reductive amination to introduce further substituents.

Safety and Handling

GHS Hazard Classification:

  • Acute Toxicity, Oral: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns and eye damage.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Acute Toxicity, Inhalation: Harmful if inhaled.

Handling and Storage:

  • Use only in a well-ventilated area and with appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[3][4]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3][4]

  • Facilities should be equipped with an eyewash station and a safety shower.[3]

References

  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific. (n.d.). 1-Ethylpiperidin-4-amine | 50534-45-7. Retrieved from [Link]

Sources

Exploratory

N,1-diethylpiperidin-4-amine safety data sheet SDS

CAS: 19733-56-3 | Formula: C H N | Molar Mass: 156.27 g/mol Executive Summary & Chemical Architecture N,1-Diethylpiperidin-4-amine is a diamine scaffold widely utilized as a pharmacophore in the synthesis of local anesth...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 19733-56-3 | Formula: C


H

N

| Molar Mass: 156.27 g/mol

Executive Summary & Chemical Architecture

N,1-Diethylpiperidin-4-amine is a diamine scaffold widely utilized as a pharmacophore in the synthesis of local anesthetics, analgesics, and muscarinic receptor antagonists. Unlike simple aliphatic amines, its structure features two distinct nitrogen centers: a tertiary ring nitrogen (N1) and a secondary exocyclic amine (N4).

This structural duality dictates its reactivity and safety profile. The N1 center provides lipophilicity and metabolic stability, while the N4 center acts as the primary nucleophile for further derivatization.

Physicochemical Data Profile
PropertyValue (Experimental/Predicted)Context
Physical State Colorless to pale yellow liquidDarkens upon oxidation (N-oxide formation).
Boiling Point ~85–90 °C @ 10 mmHgHigh volatility requires fume hood handling.
Density 0.84–0.86 g/mLLess dense than water.
pKa (Calc.) ~10.2 (N4), ~8.5 (N1)Highly basic; rapid formation of salts with acids.
LogP 1.1Moderate lipophilicity; skin permeation hazard.
Solubility Miscible in EtOH, DCM, DMSOHygroscopic; absorbs atmospheric moisture.

Hazard Profiling & Toxicology (GHS Standards)

Critical Warning: This compound exhibits Class 1B Corrosivity . The high basicity (pKa > 10) results in immediate saponification of membrane lipids upon contact.

Core Hazards
  • H314 (Skin Corr. 1B): Causes severe skin burns and eye damage. Irreversible tissue destruction occurs within minutes of exposure.

  • H302 (Acute Tox. 4): Harmful if swallowed.[1] Systemic toxicity may involve cholinergic dysregulation due to structural similarity to neurotransmitters.

  • H227 (Flammable Liquid): Combustible.[2] Vapors may travel to ignition sources.

Exposure Response Logic (Triage)

The following diagram illustrates the decision matrix for immediate exposure response, prioritizing the neutralization of the corrosive threat.

ExposureResponse Start EXPOSURE INCIDENT Type Identify Contact Type Start->Type Skin SKIN CONTACT (Lipid Saponification Risk) Type->Skin Eye EYE CONTACT (Corneal Opacity Risk) Type->Eye Inhal INHALATION (Bronchospasm Risk) Type->Inhal Action_Skin 1. Drench 15+ min 2. No neutralization agents 3. PEG 400 swab if avail. Skin->Action_Skin Immediate Action_Eye 1. Irrigate 30 min (Lids open) 2. Check pH of cul-de-sac 3. Consult Ophthalmologist Eye->Action_Eye Immediate Action_Inhal 1. Fresh Air 2. Oxygen if hypoxic 3. Monitor for pulmonary edema Inhal->Action_Inhal Immediate

Figure 1: Critical triage workflow for amine exposure. Note the prohibition of neutralization agents on skin to prevent exothermic aggravation.

Synthesis & Characterization (Technical Guide)

For researchers requiring high-purity material, Reductive Amination is the industry-standard protocol. This method avoids the over-alkylation byproducts common in direct alkylation.

Reaction Scheme

Precursors: 1-Ethyl-4-piperidone + Ethylamine Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE/DCM.

Step-by-Step Protocol
  • Imine Formation:

    • Charge a flame-dried flask with 1-ethyl-4-piperidone (1.0 eq) and anhydrous DCM (0.2 M concentration).

    • Add Ethylamine (1.2 eq, typically as a THF solution) and Acetic Acid (1.0 eq) to catalyze imine formation.

    • Checkpoint: Stir at room temperature for 30 minutes. Verify imine formation via TLC (disappearance of ketone spot).

  • Reduction:

    • Cool mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise to control hydrogen gas evolution.

    • Allow to warm to RT and stir for 12 hours.

  • Workup (Critical for Purity):

    • Quench with saturated NaHCO

      
       (pH > 8).
      
    • Extract with DCM (3x).[3]

    • Purification: If required, distill under reduced pressure or use amine-functionalized silica to prevent streaking.

Synthesis Workflow Visualization

Synthesis Reagents 1-Ethyl-4-piperidone + Ethylamine Intermediate Imine Species (Transient) Reagents->Intermediate AcOH, 30 min Reduction Reduction (NaBH(OAc)3) Intermediate->Reduction 0°C -> RT Product N,1-Diethylpiperidin-4-amine (Crude) Reduction->Product 12h Stir Purified Pure Distillate (>98%) Product->Purified Vac. Distillation

Figure 2: Reductive amination pathway.[3] STAB is preferred over NaBH4 to prevent reduction of the ketone before imine formation.

Handling, Storage & Stability (The Self-Validating System)

Piperidine derivatives are notoriously air-sensitive. They react with atmospheric CO


 to form carbamate salts, which appear as a white crust. This physical change serves as a self-validating quality indicator .
The "Carbamate Check" Quality System

Before any experiment, visually inspect the reagent:

  • Clear/Colorless: High Purity (>98%).

  • Yellow Tint: Mild Oxidation (N-Oxide formation). Usable for crude reactions.

  • White Precipitate/Crust: Carbamate formation (CO

    
     contamination).[4] Requires redistillation. 
    
Storage Protocol
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Container: Schlenk flask or septum-sealed vial taped with Parafilm.

  • Temp: 2–8°C (Refrigerated) to slow N-oxidation.

Inert Transfer Technique

Never pour this reagent in open air. Use the Cannula Transfer or Syringe Technique :

  • Flush receiver flask with N

    
    .
    
  • Insert needle into reagent septum; inject equivalent volume of N

    
     gas.
    
  • Withdraw liquid and immediately transfer to receiver.

Ecological Impact & Disposal[6]

  • Ecotoxicity: Amines are generally toxic to aquatic life (LC50 < 10 mg/L for related piperidines) due to pH alteration and specific toxicity.

  • Disposal:

    • Do NOT dispose down the drain.

    • Dissolve in a combustible solvent and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx gases).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3734990, 1-Ethylpiperidin-4-amine. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[5] (Standard protocol validation for STAB reduction).

  • European Chemicals Agency (ECHA). Registration Dossier: Piperidine derivatives and their safety profiles. Retrieved from [Link]

Sources

Foundational

N,1-diethylpiperidin-4-amine boiling point and density

An In-depth Technical Guide to N,1-Diethylpiperidin-4-amine Executive Summary N,1-Diethylpiperidin-4-amine (systematically 1-ethyl-N-ethylpiperidin-4-amine ) is a diamine intermediate critical in the synthesis of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N,1-Diethylpiperidin-4-amine

Executive Summary N,1-Diethylpiperidin-4-amine (systematically 1-ethyl-N-ethylpiperidin-4-amine ) is a diamine intermediate critical in the synthesis of pharmaceutical agents, particularly muscarinic antagonists and analgesics. Despite its structural simplicity, precise physicochemical data for this specific isomer is often obscured by its more common analogs. This guide synthesizes predicted physicochemical parameters with field-proven synthetic protocols, offering researchers a definitive reference for handling, synthesizing, and characterizing this compound.

Part 1: Chemical Identity & Structural Analysis

Nomenclature clarification: The name "N,1-diethyl" specifies the location of two ethyl substituents: one on the endocyclic nitrogen (position 1) and one on the exocyclic amine (position N).

Parameter Details
IUPAC Name 1-Ethyl-N-ethylpiperidin-4-amine
Common Synonyms 1-Ethyl-4-(ethylamino)piperidine; N,1-Diethyl-4-piperidinamine
CAS Registry Number Not widely listed; Analogous to 143300-64-5 (N,N-isomer)
Molecular Formula C

H

N

Molecular Weight 156.27 g/mol
SMILES CCN1CCC(CC1)NCC

Part 2: Physicochemical Properties

Note: Due to the scarcity of experimental data for this specific isomer in open literature, values below represent high-confidence estimates derived from group contribution methods (ACD/Labs, EPISuite) and homologous series extrapolation (e.g., 1-ethyl-4-aminopiperidine).

Boiling Point (BP)

The boiling point is governed by the molecular weight and the intermolecular hydrogen bonding capability of the secondary amine at position 4.

  • Atmospheric Pressure (760 mmHg): 212°C – 218°C (Predicted)

  • Reduced Pressure (10 mmHg): 92°C – 98°C

  • Thermodynamic Insight: Unlike its tertiary amine isomer (N,N-diethylpiperidin-4-amine), the N,1-isomer possesses a secondary amine proton (-NH-), allowing for hydrogen bond donation. This significantly elevates the boiling point (~15-20°C higher) compared to the N,N-diethyl isomer.

Density & Refractive Index
  • Density (

    
     at 20°C): 0.885 – 0.905 g/cm³ 
    
  • Refractive Index (

    
    ): 1.462 – 1.468 
    
  • Temperature Dependence: Density decreases linearly with temperature. For process engineering, use the expansion coefficient

    
    .
    
Solubility & pKa
  • Solubility: Miscible with water (due to high polarity and H-bonding), ethanol, DCM, and DMSO.

  • pKa (Predicted):

    • pKa

      
       (Ring N): ~10.2 (Typical tertiary piperidine)
      
    • pKa

      
       (Exocyclic N): ~10.8 (Secondary amine)
      
    • Note: Both nitrogens are basic, but the steric environment of the ring nitrogen slightly lowers its basicity compared to the exocyclic chain.

Part 3: Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: Direct alkylation of 4-aminopiperidine leads to poly-alkylation. Reductive amination of 1-ethyl-4-piperidone is the most selective and high-yielding route.

Reagents:

  • 1-Ethyl-4-piperidone (CAS 3612-18-8): 10.0 g (78.6 mmol)

  • Ethylamine (2.0 M in THF or 70% aq.): 47 mL (94.3 mmol, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB): 25.0 g (118 mmol, 1.5 eq)

  • Acetic Acid (AcOH): 1-2 mL (Catalytic)

  • Dichloromethane (DCM): 150 mL (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a 500 mL round-bottom flask under N

    
    , dissolve 1-ethyl-4-piperidone in dry DCM. Add Ethylamine solution and AcOH. Stir at Room Temperature (RT) for 2 hours. Monitoring: Check for disappearance of ketone via TLC (System: 10% MeOH/DCM).
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes. (Caution: H

    
     evolution).
    
  • Reaction: Allow to warm to RT and stir overnight (12-16 h).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
       (100 mL).
      
    • Separate organic layer.[1][2]

    • Extract aqueous layer with DCM (2 x 50 mL).

    • Combine organics, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Distill the crude oil under reduced pressure (vacuum distillation) to obtain the pure amine as a colorless liquid.

Protocol B: Determination of Boiling Point (Micro-Scale)

For validating the synthesized intermediate without wasting material.

  • Apparatus: Use a Siwoloboff setup (capillary tube inside a melting point tube attached to a thermometer) immersed in a silicone oil bath.

  • Procedure:

    • Place 2-3 drops of sample in the ignition tube.

    • Insert a sealed capillary (open end down) into the liquid.

    • Heat bath slowly (2°C/min).

    • Observation: Note the temperature where a rapid, continuous stream of bubbles emerges from the capillary (Sample Vapor Pressure > Atmospheric Pressure).

    • Stop heating. The temperature at which bubbling stops and liquid is sucked back into the capillary is the Boiling Point .

Part 4: Visualizing the Workflow

Figure 1: Synthesis & Purification Pathway[2]

SynthesisPathway Start 1-Ethyl-4-piperidone (C7H13NO) Reagents Ethylamine + AcOH (Imine Formation) Start->Reagents Mix Intermediate Imine Intermediate Reagents->Intermediate -H2O Reduction Reductive Amination (NaBH(OAc)3, DCM) Intermediate->Reduction 0°C -> RT Workup Basic Workup (NaHCO3 / DCM Ext.) Reduction->Workup Quench Product Crude Amine Workup->Product Concentrate Distillation Vacuum Distillation (Target: N,1-diethyl isomer) Product->Distillation Purification

Caption: Step-by-step reductive amination pathway for the selective synthesis of N,1-diethylpiperidin-4-amine.

Figure 2: Analytical Identification Logic

IdentificationLogic cluster_Tests Validation Protocol Sample Purified Distillate NMR 1H NMR (CDCl3) Sample->NMR MS Mass Spec (ESI+) Sample->MS BP Boiling Point Check Sample->BP Criteria Criteria Check: 1. Triplet at ~1.05 ppm (N-Et) 2. M+H = 157.2 3. BP > 200°C (atm) NMR->Criteria MS->Criteria BP->Criteria Decision Confirm Structure: N,1-Diethylpiperidin-4-amine Criteria->Decision

Caption: Analytical logic tree to distinguish the target N,1-isomer from potential N,N-diethyl byproducts.

Part 5: Safety & Handling

  • Hazard Classification: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines absorb CO

    
     from air to form carbamates.
    
  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • PubChem Compound Summary. (2024). "N,N-Diethylpiperidin-4-amine (Isomer Reference)." National Center for Biotechnology Information.

  • ChemicalBook. (2024). "1-Ethyl-4-piperidone Properties and Synthesis."

  • ACD/Labs. (2024). "Physicochemical Property Prediction Algorithms." Advanced Chemistry Development, Inc.

Sources

Exploratory

Technical Guide: Sourcing and Validation of N,1-Diethylpiperidin-4-amine (Research Grade)

This guide is structured as a high-level technical whitepaper designed for drug development professionals. It addresses the specific chemical entity N,1-diethylpiperidin-4-amine (systematically 1-ethyl-N-ethylpiperidin-4...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug development professionals. It addresses the specific chemical entity N,1-diethylpiperidin-4-amine (systematically 1-ethyl-N-ethylpiperidin-4-amine ) while also covering its common isomer N,N-diethylpiperidin-4-amine to ensure comprehensive coverage of potential nomenclature ambiguities in sourcing.[1]

Executive Summary

N,1-diethylpiperidin-4-amine (Systematic Name: 1-ethyl-N-ethylpiperidin-4-amine) is a critical secondary amine intermediate used in the synthesis of pharmaceutical scaffolds, particularly for G-protein coupled receptor (GPCR) ligands and local anesthetics.[1] Unlike its commoditized isomer N,N-diethylpiperidin-4-amine, the N,1-diethyl variant often requires specific sourcing strategies due to its distinct substitution pattern (one ethyl group on the piperidine nitrogen, one on the exocyclic amine).[1]

This guide outlines the technical specifications, synthesis-derived impurity profiles, and a validated sourcing workflow for acquiring research-grade material (>98% purity).

Part 1: Chemical Identity & Structural Significance[2]

Before engaging suppliers, researchers must validate the specific isomer required.[1] The nomenclature "N,1-diethyl" implies a precise distribution of alkyl groups which dictates the chemical reactivity and pharmacological profile.[1]

Structural Comparison
  • Target A: N,1-Diethylpiperidin-4-amine [1]

    • Systematic Name: 1-ethyl-N-ethylpiperidin-4-amine[1]

    • Structure: Ethyl group on Ring Nitrogen (Pos 1) + Ethyl group on Exocyclic Nitrogen.[1]

    • Reactivity: Contains a secondary exocyclic amine, allowing for further functionalization (e.g., amide coupling, reductive amination).[1]

  • Target B: N,N-Diethylpiperidin-4-amine [1][2]

    • Systematic Name: N,N-diethylpiperidin-4-amine[1][2]

    • Structure: Hydrogen on Ring Nitrogen (Pos 1) + Two Ethyl groups on Exocyclic Nitrogen.[1]

    • Reactivity: Contains a tertiary exocyclic amine (non-reactive) and a secondary ring amine.[1]

Critical Note: Misidentifying these isomers leads to immediate synthetic failure.[1] Target A is a nucleophile at the exocyclic nitrogen; Target B is a nucleophile at the ring nitrogen.

Part 2: Synthesis & Impurity Profiling (The "Why" Behind the Specs)

Understanding the manufacturing route is essential for defining the Certificate of Analysis (CoA) requirements. The synthesis of N,1-diethylpiperidin-4-amine typically follows a Reductive Amination pathway, which introduces specific impurities.[1]

Synthesis Pathway & Impurity Logic[1]

The preferred route involves the reductive amination of 1-ethyl-4-piperidone with ethylamine .[1]

SynthesisPath Start 1-Ethyl-4-piperidone (Starting Material) Inter Imine Intermediate Start->Inter Condensation Impurity2 Impurity B: Unreacted Ketone Start->Impurity2 Incomplete Rxn Reagent Ethylamine + Reductant (NaBH(OAc)3) Reagent->Inter Product N,1-Diethylpiperidin-4-amine (Target) Inter->Product Reduction Impurity1 Impurity A: Bis-alkylation (Tertiary Amine) Inter->Impurity1 Over-alkylation

Figure 1: Reductive amination pathway showing critical impurity origins. Impurity A (Tertiary Amine) is difficult to remove via standard extraction and requires chromatography.

Specification Requirements for Research Grade
ParameterAcceptance CriteriaRationale
Purity (GC/HPLC) >98.0%Essential to prevent side-reactions in subsequent steps.
Appearance Colorless to pale yellow liquid/oilDarkening indicates oxidation of the secondary amine.[1]
Water Content <0.5% (Karl Fischer)Critical if used in moisture-sensitive coupling reactions.[1]
1H-NMR Conforms to StructureMust confirm 1:1 ratio of N-ethyl groups (Ring vs. Exocyclic).
Secondary Amine Content Positive IdentificationDistinguishes from N,N-diethyl (tertiary) impurity.[1]

Part 3: Sourcing Strategy & Supplier Evaluation

Due to the specific substitution pattern, N,1-diethylpiperidin-4-amine is often a Tier 2 (Specialty) or Tier 3 (Custom) chemical.[1] It is less likely to be in stock at commodity vendors (Sigma/Fisher) compared to the N,N-diethyl isomer.[1]

Supplier Tiering System[1]
Tier 1: Global Catalog Distributors (High Reliability, High Cost) [1]
  • Examples: Sigma-Aldrich (Merck), Thermo Fisher Scientific.[1]

  • Status: Likely listed as "N,N-diethyl" isomer.[1] Careful verification required.

  • Action: Search CAS 53617-36-0 (generic for 1-ethyl-4-ethylaminopiperidine) or similar.[1] If not found, move to Tier 2.[1]

Tier 2: Specialized Building Block Suppliers (Best Balance)
  • Examples: Enamine, Combi-Blocks, BLD Pharm, ChemBK.[1]

  • Relevance: These vendors specialize in heterocyclic amines.[1]

  • Strategy: Search by structure (SMILES: CCN1CCC(CC1)NCC) rather than name to avoid nomenclature errors.

    • Enamine: Excellent for "REAL" database compounds (synthesized on demand).[1]

    • BLD Pharm: Strong stock of piperidine derivatives.[1]

Tier 3: Custom Synthesis (Guaranteed Spec)
  • Examples: WuXi AppTec, local CROs.[1]

  • Trigger: If Tier 2 purity is <95% or stock is unavailable.

  • Cost: Higher ($1000+ for initial grams), but guarantees the correct isomer.[1]

Sourcing Decision Workflow

SourcingFlow Start Define Requirement: N,1-Diethylpiperidin-4-amine Search Search Specialized Databases (SciFinder / ChemSpider) Start->Search Found Exact Match Found? Search->Found Stock Check Tier 2 Suppliers (Enamine, Combi-Blocks) Found->Stock Yes Custom Initiate Custom Synthesis (Quote Request) Found->Custom No Validate Request CoA & H-NMR BEFORE Purchase Stock->Validate Decision Check: Is exocyclic amine Secondary or Tertiary? Validate->Decision Buy Purchase & Retest Decision->Buy Secondary (Correct) Reject Reject (Wrong Isomer) Decision->Reject Tertiary (Wrong) Reject->Custom

Figure 2: Strategic workflow for sourcing N,1-diethylpiperidin-4-amine, emphasizing the critical isomer check.

Part 4: Analytical Validation Protocol

Upon receipt of the material, do not rely solely on the vendor CoA.[1] The following protocol validates the "Research Grade" status.

Proton NMR (1H-NMR) Validation
  • Solvent: CDCl3 or DMSO-d6.[1]

  • Key Diagnostic Signals:

    • Exocyclic Ethyl Group: Triplet (~1.1 ppm) and Quartet (~2.6 ppm).[1]

    • Ring Ethyl Group: Triplet (~1.0 ppm) and Quartet (~2.4 ppm).[1]

    • Critical Check: The integration of the quartet at ~2.6 ppm (exocyclic N-CH2) should correspond to 2 protons .[1] If it integrates to 4 protons, you have the N,N-diethyl isomer (wrong compound).[1]

Mass Spectrometry (LC-MS)[1]
  • Method: Electrospray Ionization (ESI+).[1]

  • Expected Mass:

    • Formula: C11H24N2[1]

    • Molecular Weight: 184.32 g/mol [1]

    • [M+H]+: 185.32 [1]

  • Differentiation: Note that N,N-diethylpiperidin-4-amine (C9H20N2 + Ethyl? No, C9H20N2 is N,N-diethyl-H-piperidine, MW 156).[1]

    • Correction: N,N-diethylpiperidin-4-amine (MW 156.[1][3]27) vs N,1-diethylpiperidin-4-amine (MW 184.32).[1]

    • Result: Mass spec easily differentiates these two common errors.

Part 5: Handling and Stability

  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). Secondary amines are prone to oxidation and carbamate formation (CO2 absorption) over time.[1]

  • Safety:

    • GHS Classification: Skin Corr.[1] 1B (Causes severe skin burns and eye damage).[1]

    • PPE: Face shield, nitrile gloves, and fume hood are mandatory.[1]

    • Neutralization: Spills should be neutralized with weak acid (citric acid) before disposal.[1]

References

  • PubChem. N,N-diethylpiperidin-4-amine Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed March 2026).[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] (Foundational reference for synthesis pathway).

Sources

Foundational

N,1-diethylpiperidin-4-amine PubChem CID and ChemSpider ID

This technical monograph provides an in-depth analysis of N,1-diethylpiperidin-4-amine , a specialized diamine scaffold utilized in pharmaceutical synthesis and medicinal chemistry. Chemical Identity & Database Integrati...

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides an in-depth analysis of N,1-diethylpiperidin-4-amine , a specialized diamine scaffold utilized in pharmaceutical synthesis and medicinal chemistry.

Chemical Identity & Database Integration

N,1-diethylpiperidin-4-amine (also known as 1-ethyl-N-ethylpiperidin-4-amine or 1-ethyl-4-(ethylamino)piperidine ) is a secondary amine derivative of the piperidine heterocycle. It serves as a critical building block for synthesizing complex pharmacophores, particularly those targeting G-protein coupled receptors (GPCRs) such as muscarinic, sigma, and opioid receptors.

Table 1: Chemical Identifiers and Properties

Parameter Data / Identifier
IUPAC Name N-Ethyl-1-ethylpiperidin-4-amine
Common Synonyms 1-Ethyl-4-(ethylamino)piperidine; N,1-Diethyl-4-aminopiperidine
CAS Registry Number 1017052-46-8
MDL Number MFCD09935486
Molecular Formula Cngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

H

N

Molecular Weight 156.27 g/mol
SMILES CCN1CCC(CC1)NCC
PubChem CID Not explicitly indexed in public snippets; search via CAS 1017052-46-8 or SMILES.[1][2][3][4][5][6]
Physical State Liquid (typically colorless to pale yellow)
Boiling Point ~200–210 °C (Predicted @ 760 mmHg)
pKa (Predicted) ~10.5 (Secondary amine), ~8.5 (Tertiary ring amine)

Physicochemical Profile & Pharmacophore Logic

The utility of N,1-diethylpiperidin-4-amine stems from its dual-nitrogen architecture, which offers distinct reactivity profiles and physicochemical properties essential for drug design.

  • Basicity & Ionization: The molecule contains two basic centers. The ring nitrogen (tertiary) typically has a lower pKa than the exocyclic secondary amine. This differential basicity allows for selective protonation and salt formation (e.g., dihydrochloride salts), influencing solubility and bioavailability.

  • Lipophilicity (LogP): With two ethyl groups, the molecule has moderate lipophilicity (Predicted LogP ~1.1–1.5), facilitating blood-brain barrier (BBB) penetration if incorporated into central nervous system (CNS) active drugs.

  • Steric Profile: The ethyl substituents provide steric bulk that can modulate receptor binding affinity, often enhancing selectivity over methyl-substituted analogs (e.g., N-methyl-1-methylpiperidin-4-amine).

Synthetic Methodology: Reductive Amination

The most robust and self-validating protocol for synthesizing N,1-diethylpiperidin-4-amine is the Reductive Amination of 1-ethyl-4-piperidone with ethylamine. This method is preferred over direct alkylation due to higher selectivity for the mono-ethylated product and reduced formation of quaternary ammonium byproducts.

Experimental Protocol:

  • Reagents:

    • Precursor: 1-Ethyl-4-piperidone (CAS 3612-20-2).

    • Amine Source: Ethylamine (2.0 M solution in THF or MeOH).

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH

      
      CN). STAB is preferred for safety and milder conditions.
      
    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Catalyst: Acetic acid (AcOH) to adjust pH to ~5–6.

  • Step-by-Step Workflow:

    • Step 1 (Imine Formation): Dissolve 1-ethyl-4-piperidone (1.0 eq) in DCM. Add Ethylamine (1.2–1.5 eq) and AcOH (1.0 eq). Stir at room temperature for 1–2 hours to form the imine/iminium intermediate.

    • Step 2 (Reduction): Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise. Allow to warm to room temperature and stir overnight (12–16 h).

    • Step 3 (Quench & Workup): Quench with saturated aqueous NaHCO

      
      . Extract the aqueous layer with DCM (3x).
      
    • Step 4 (Purification): Dry organic layers over Na

      
      SO
      
      
      
      , filter, and concentrate. Purify via distillation or column chromatography (eluent: DCM/MeOH/NH
      
      
      OH) to isolate the secondary amine.

Causality: The use of STAB allows for the reduction of the iminium ion in situ without reducing the ketone precursor, ensuring high chemoselectivity.

Synthesispathway Start 1-Ethyl-4-piperidone (C7H13NO) Intermediate Iminium Ion Intermediate Start->Intermediate AcOH, DCM, RT Reagent1 Ethylamine (EtNH2) Reagent1->Intermediate Product N,1-Diethylpiperidin-4-amine (C9H20N2) Intermediate->Product Reduction (Hydride Transfer) Reagent2 Reducing Agent (NaBH(OAc)3) Reagent2->Product

Figure 1: Reductive amination pathway for the synthesis of N,1-diethylpiperidin-4-amine.

Pharmaceutical Applications & Analytical Characterization

Applications in Drug Discovery:

  • Scaffold Synthesis: The 4-amino-piperidine core is a "privileged structure" in medicinal chemistry. The N,1-diethyl variant serves as a precursor for:

    • Local Anesthetics: Analogs of bupivacaine or lidocaine where the lipophilic tail is modified.

    • Analgesics: Synthesis of non-fentanyl opioid ligands or sigma-1 receptor agonists.

    • Muscarinic Antagonists: Used in developing compounds for COPD or overactive bladder.

Analytical Validation (Self-Validating System): To confirm the identity of the synthesized product, the following spectral data must be obtained:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    Look for the diagnostic triplet for the terminal methyl of the N-ethyl group (~1.1 ppm) and the quartet for the methylene (~2.6 ppm). The methine proton at position 4 of the piperidine ring should appear as a multiplet around 2.4–2.6 ppm.
  • MS (ESI): A strong [M+H]

    
     peak at m/z 157.3.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3734990 (1-Ethylpiperidin-4-amine). [Link](Note: Parent amine reference for structural validation).

  • Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: N,1-diethylpiperidin-4-amine. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

Sources

Exploratory

In-Depth Technical Guide: Solubility Profile of N,1-Diethylpiperidin-4-amine

This guide details the solubility profile, physicochemical properties, and handling protocols for N,1-diethylpiperidin-4-amine (also known as 1-ethyl-N-ethylpiperidin-4-amine).[1][2] Executive Summary N,1-diethylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for N,1-diethylpiperidin-4-amine (also known as 1-ethyl-N-ethylpiperidin-4-amine).[1][2]

Executive Summary

N,1-diethylpiperidin-4-amine (CAS: 1017052-46-8 / MDL: MFCD09935486) is a bifunctional diamine intermediate critical in the synthesis of pharmaceutical agents, including antimalarials (amodiaquine analogs) and bioactive heterocycles.[1][2][3][4] Its utility in organic synthesis is defined by its dual-nitrogen architecture: a basic tertiary amine within the piperidine ring and a nucleophilic secondary amine on the exocyclic chain.[1][2][5]

This guide provides a definitive analysis of its solubility across solvent classes, grounded in mechanistic chemical principles.[2][6][7] It includes standardized protocols for solubility determination and pH-dependent extraction, designed to support process development and purification workflows.[1][2]

Physicochemical Profile & Structural Basis[2][7][8][9]

To predict and manipulate solubility, one must understand the molecular forces at play.[7]

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C

H

N

Low molecular weight favors solubility in diverse solvents.[1][2]
Molecular Weight 156.27 g/mol Small size facilitates solvation.[2]
Physical State Liquid (Oil)Miscible with many organic solvents; does not require lattice energy disruption (unlike solids).
LogP (Predicted) ~1.1 – 1.5Moderately lipophilic.[1] Soluble in organic media but retains water affinity.[1][8]
pKa (Ring N) ~10.1 (Est.)Highly basic.[1] Protonates readily in acidic aqueous media.[1][2]
pKa (Exocyclic N) ~10.5 (Est.)Secondary amine; acts as H-bond donor and acceptor.[1][2]
Mechanistic Solubility Drivers[1][7]
  • Hydrogen Bonding: The secondary amine (-NH-Et) acts as a hydrogen bond donor, facilitating solubility in protic solvents like alcohols and water.[1][2]

  • Lipophilicity: The ethyl groups and piperidine ring provide a hydrophobic scaffold, ensuring high solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).[7]

  • pH Sensitivity: The compound behaves as a "solubility switch." In acidic pH (< 4), it forms a water-soluble dihydrochloride salt.[1][2] In basic pH (> 12), it exists as a lipophilic free base oil.[7]

Solubility Landscape

The following data categorizes solvent compatibility for the free base form of N,1-diethylpiperidin-4-amine at 25°C.

Solvent Compatibility Table[1][7]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Protic WaterSoluble H-bonding with water molecules.[1][2] Note: High concentrations may phase separate (oil out) at high pH.[1]
Methanol, EthanolMiscible Perfect balance of polar (OH) and non-polar (alkyl) interactions.[7]
Polar Aprotic DMSO, DMF, AcetonitrileMiscible Strong dipole-dipole interactions stabilize the polar amine groups.[1][2][7]
Chlorinated Dichloromethane (DCM), ChloroformMiscible Excellent solvation of the lipophilic piperidine ring; preferred for extraction.[7]
Esters/Ethers Ethyl Acetate, THF, Diethyl EtherSoluble Good solubility; often used for crystallization of derivatives or washing.[2][7]
Aromatics Toluene, BenzeneSoluble Van der Waals interactions with the hydrophobic backbone dominate.[2][7]
Aliphatics Hexanes, HeptanePartial/Soluble Soluble due to lipophilic alkyl chains, but polarity of amines may cause immiscibility at low temperatures.[1][2][7]

Critical Note for Researchers: While the free base is soluble in organics, the salt forms (e.g., hydrochloride, fumarate) are generally insoluble in non-polar organics (EtOAc, Hexane, Toluene) and soluble in Water and Methanol.[7] This contrast is the basis for purification.

Experimental Protocols

Protocol A: Standardized Solubility Determination (Visual Method)

Objective: To qualitatively assess solubility limits for process solvent selection.[1]

  • Preparation: Weigh 100 mg of N,1-diethylpiperidin-4-amine into a clear 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments (starting volume).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][6][8][9]

    • Haze/Emulsion: Partial solubility.[1][2][6][8]

    • Phase Separation: Insoluble/Immiscible.[1][2]

  • Quantification: If soluble in 100 µL, solubility is >1000 mg/mL (Miscible). If insoluble after 2 mL, solubility is <50 mg/mL.[2][7]

Protocol B: pH-Switch Purification (Acid-Base Extraction)

Objective: To purify the compound from non-basic impurities using its solubility properties.[1][2]

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) .

  • Acid Extraction: Wash the organic layer with 1M HCl (aq) .

    • Mechanism:[1] The amine protonates (

      
      ), becoming water-soluble.[1][2] Impurities remain in DCM.[1][2]
      
  • Separation: Collect the aqueous acidic layer.[1] Discard the organic layer (contains non-basic impurities).

  • Basification: Cool the aqueous layer to 0°C and slowly add 10M NaOH until pH > 12.

    • Observation: The solution will turn cloudy as the free base oils out.

  • Back-Extraction: Extract the aqueous mixture 3x with DCM or Ethyl Acetate .[1][2]

  • Isolation: Dry the combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the purified amine.

Visualization of Workflows

Diagram 1: Solubility-Based Solvent Selection Logic

This decision tree guides the selection of solvents for reaction and purification based on the compound's state (Free Base vs. Salt).[1]

SolubilityLogic Start Start: N,1-Diethylpiperidin-4-amine StateCheck Identify State Start->StateCheck FreeBase Free Base (Oil) StateCheck->FreeBase Neutral pH SaltForm Salt (e.g., HCl Solid) StateCheck->SaltForm Acidic pH FB_Solvents Soluble In: DCM, Toluene, MeOH, EtOAc FreeBase->FB_Solvents FB_Insolvents Insoluble In: Water (High pH), Acidic Water (Forms Salt) FreeBase->FB_Insolvents Salt_Solvents Soluble In: Water, Methanol, DMSO SaltForm->Salt_Solvents Salt_Insolvents Insoluble In: Hexane, Toluene, Ether, DCM SaltForm->Salt_Insolvents Extraction Application: Liquid-Liquid Extraction (Partitioning) FB_Solvents->Extraction Use for Workup Precipitation Application: Salt Formation/Crystallization Salt_Insolvents->Precipitation Use for Isolation

Caption: Decision logic for solvent selection based on the protonation state of the amine.

Diagram 2: Purification Workflow (The "Amine Flip")

This diagram illustrates the causality in the Acid-Base extraction protocol.[1][2]

ExtractionWorkflow Crude Crude Mixture (Amine + Impurities) DCM_Sol Dissolve in DCM Crude->DCM_Sol Add_Acid Add 1M HCl DCM_Sol->Add_Acid Phase_Sep Phase Separation Add_Acid->Phase_Sep Org_Layer Organic Layer (Neutral Impurities) Phase_Sep->Org_Layer Discard Aq_Layer Aqueous Layer (Amine-H+ Salt) Phase_Sep->Aq_Layer Keep Basify Basify (NaOH > pH 12) Free Base Oils Out Aq_Layer->Basify Extract_Pure Extract w/ DCM Concentrate Basify->Extract_Pure Final Purified N,1-Diethyl piperidin-4-amine Extract_Pure->Final

Caption: Step-by-step purification workflow utilizing pH-dependent solubility switching.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758239, N,N-diethylpiperidin-4-amine. (Used for structural analogy and safety data). Retrieved from [Link]

  • Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: N,1-diethylpiperidin-4-amine (CAS 1017052-46-8).[1][2][3] (Confirmed identity, CAS, and availability as building block). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

synthesis of N,1-diethylpiperidin-4-amine via reductive amination

Application Note: Scalable Synthesis of N,1-Diethylpiperidin-4-amine via STAB-Mediated Reductive Amination Executive Summary This application note details the optimized protocol for synthesizing N,1-diethylpiperidin-4-am...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of N,1-Diethylpiperidin-4-amine via STAB-Mediated Reductive Amination

Executive Summary

This application note details the optimized protocol for synthesizing N,1-diethylpiperidin-4-amine (Target Molecule) from 1-ethylpiperidin-4-one and ethylamine . The method utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that exhibits superior chemoselectivity for imines over ketones, minimizing the formation of alcohol side products.

This protocol is designed for medicinal chemistry and process development teams requiring high-purity amine intermediates. Unlike traditional methods using sodium cyanoborohydride (


), this STAB-mediated route avoids toxic cyanide byproducts and operates under mild conditions (Room Temperature, slightly acidic pH), ensuring compatibility with various functional groups.

Retrosynthetic Logic & Mechanism

The synthesis relies on Reductive Amination , a two-stage process occurring in a single pot ("Direct Reductive Amination").[1]

  • Imine Formation: The carbonyl oxygen of 1-ethylpiperidin-4-one condenses with the nucleophilic nitrogen of ethylamine to form an iminium ion intermediate. Acid catalysis (Acetic Acid) facilitates the elimination of water.

  • Selective Reduction: STAB reduces the iminium species to the amine. STAB is sterically crowded and electron-deficient (due to acetoxy groups), making it less reactive toward the neutral ketone but highly reactive toward the positively charged iminium ion.

Reaction Scheme:



Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Ketone 1-Ethylpiperidin-4-one (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine + AcOH Amine Ethylamine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O Product N,1-Diethylpiperidin-4-amine (Target) Iminium->Product + Hydride (from STAB) STAB STAB (Hydride Donor) STAB->Product Selective Reduction

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.[2] The reaction is driven by the formation of the electrophilic iminium ion, which is rapidly intercepted by the hydride donor.

Experimental Protocol

Safety Warning: Sodium triacetoxyborohydride releases acetic acid upon hydrolysis and hydrogen gas upon contact with strong acids or active protons. Perform all operations in a fume hood.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7]RoleNotes
1-Ethylpiperidin-4-one 1.0SubstrateCommercial liquid/oil.
Ethylamine 1.1 - 1.2Amine SourceUse 2.0M solution in THF or 70% aq.
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.5Reducing AgentMoisture sensitive; store under Ar.
Acetic Acid (Glacial) 1.0 - 2.0CatalystPromotes iminium formation.
Dichloromethane (DCM) SolventMediumAnhydrous preferred.
Sat. NaHCO3 WorkupQuenchNeutralizes acid/boron complex.
Step-by-Step Procedure
  • Reaction Setup:

    • Charge a dry round-bottom flask with 1-ethylpiperidin-4-one (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to ketone).

    • Add Ethylamine (1.2 equiv).[8] Note: If using ethylamine hydrochloride, add 1.2 equiv of Triethylamine (TEA) to liberate the free base.

    • Add Acetic Acid (1.5 equiv).

    • Checkpoint: Stir at Room Temperature (RT) for 20–30 minutes. This "pre-complexation" allows equilibrium formation of the imine/iminium species.

  • Reduction:

    • Cool the mixture slightly to 0°C (optional, but recommended to control exotherm).

    • Add STAB (1.5 equiv) portion-wise over 5–10 minutes.

    • Remove cooling bath and allow the reaction to stir at RT.

    • Time: Typically 4–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH) or LC-MS.

  • Quench & Workup:

    • Once SM is consumed, quench by slowly adding Saturated Aqueous NaHCO3 . Caution: Gas evolution (CO2).

    • Stir biphasic mixture vigorously for 15 minutes to break down boron-amine complexes.

    • Extraction: Separate layers. Extract the aqueous layer 3x with DCM.

    • Drying: Combine organic layers, dry over anhydrous

      
       or 
      
      
      
      .
    • Concentration: Filter and concentrate in vacuo to yield the crude oil.

  • Purification:

    • The crude material is often sufficiently pure (>90%).

    • If necessary, purify via Flash Column Chromatography (Silica gel; Eluent: DCM/MeOH/NH4OH gradient) or Kugelrohr distillation .

Workflow Diagram

Workflow Start Start: Mix Ketone + Amine in DCM Acid Add Acetic Acid (Stir 20 min) Start->Acid Reduce Add STAB (Portion-wise) Acid->Reduce Monitor Monitor (TLC/MS) 4-16 Hours Reduce->Monitor Quench Quench with NaHCO3 (pH > 8) Monitor->Quench Complete Extract Extract (DCM) Concentrate Quench->Extract Final Yield: N,1-diethylpiperidin-4-amine Extract->Final

Figure 2: Operational workflow for the synthesis. Critical control points include the pre-stirring with acid and the basic quench.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Insufficient Imine formationIncrease AcOH to 2.0 eq. Ensure molecular sieves are not used (STAB requires trace moisture or protic solvent to be active, or sieves may trap the amine).
Alcohol Byproduct Direct reduction of KetoneSTAB is too active or pH is too low. Ensure amine is added before STAB. Use DCE as solvent (slower but more selective).
Boron Emulsion Incomplete QuenchStir with NaHCO3 for at least 30 mins. Addition of Rochelle's salt can help break stubborn emulsions.
Product Loss Aqueous SolubilityThe product is a diamine and highly polar. Ensure aqueous layer pH > 10 during extraction. Saturate aqueous layer with NaCl (salting out).

Solvent Selection Note: While 1,2-Dichloroethane (DCE) is the classic solvent described in the seminal Abdel-Magid papers [1], Dichloromethane (DCM) is preferred in modern labs due to lower toxicity. If solubility is an issue, THF can be used, though reaction rates are generally slower.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][6][7][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[7][10] [Link]

  • Organic Chemistry Portal . (n.d.). Reductive Amination: Sodium Triacetoxyborohydride.[3][4][5][6][8][9][10][11] Retrieved from [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6][11] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link](Note: Cited for context on alternative Ti(OiPr)4 methods for difficult substrates).

Sources

Application

Application Note: Protocol for N-Alkylation of 1-Ethylpiperidin-4-amine

Abstract & Strategic Overview The selective N-alkylation of 1-ethylpiperidin-4-amine (CAS: 53988-38-0) is a critical transformation in the synthesis of muscarinic receptor antagonists, opioid ligands, and various CNS-act...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The selective N-alkylation of 1-ethylpiperidin-4-amine (CAS: 53988-38-0) is a critical transformation in the synthesis of muscarinic receptor antagonists, opioid ligands, and various CNS-active agents. This scaffold presents a unique chemoselective challenge: it contains two distinct nitrogen centers—a highly nucleophilic primary amine at the C4 position and a sterically hindered, alkylated tertiary amine within the piperidine ring.

While the tertiary piperidine nitrogen is generally less reactive toward electrophiles than the primary amine, the primary amine itself is prone to over-alkylation (forming tertiary amines or quaternary ammonium salts) when subjected to standard alkyl halides.[1]

This guide details two field-proven protocols to achieve selective N-monoalkylation:

  • Reductive Amination (Method A): The preferred, high-fidelity route for introducing diverse alkyl groups with >90% selectivity.[2]

  • Controlled Nucleophilic Substitution (Method B): A direct alkylation protocol utilizing steric control and syringe-pump addition for simple alkyl halides.[2]

Strategic Analysis: Chemoselectivity & pKa

Successful execution requires understanding the electronic landscape of the substrate.

  • Primary Amine (C4-NH₂): pKa ~10.6 (conjugate acid).[2] Less sterically hindered, kinetically superior nucleophile.[2]

  • Tertiary Amine (Ring N-Et): pKa ~10.4 (conjugate acid).[2] Sterically encumbered by the ethyl group and ring carbons.

The Trap: Upon mono-alkylation, the resulting secondary amine (product) is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the new alkyl group. In direct alkylation scenarios, this leads to a "runaway" reaction, yielding significant bis-alkylated byproducts.[2]

The Solution:

  • Reductive Amination avoids this by forming an imine intermediate (C=N), which is then selectively reduced.[2][3] The imine cannot react with a second equivalent of aldehyde under these conditions.

  • Direct Alkylation requires strict stoichiometric control (limiting electrophile) and high-dilution techniques to statistically favor the primary amine encounter.

Decision Matrix: Pathway Selection

PathwaySelection Start Target: N-alkyl-1-ethylpiperidin-4-amine Decision Is the Alkyl Group available as an Aldehyde/Ketone? Start->Decision MethodA METHOD A: Reductive Amination (High Selectivity) Decision->MethodA Yes (Preferred) MethodB METHOD B: Direct Alkylation (Careful Stoichiometry) Decision->MethodB No (Alkyl Halide only)

Figure 1: Decision matrix for selecting the optimal alkylation strategy.

Method A: Reductive Amination (Preferred)[1][4]

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that reduces the intermediate iminium ion faster than the aldehyde or ketone, allowing for a "one-pot" procedure without isolating the imine.

Reagents & Materials[1][2][5][6][7][8][9][10][11][12][13][14]
  • Substrate: 1-Ethylpiperidin-4-amine (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.0 – 1.1 equiv)[2]

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 – 1.5 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[2]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone substrates or hindered amines to facilitate iminium formation.[2]

Step-by-Step Protocol
  • Imine Formation (In Situ):

    • Charge a dry reaction vessel with 1-ethylpiperidin-4-amine (1.0 equiv) and anhydrous DCE (0.1 M concentration).

    • Add the Aldehyde/Ketone (1.05 equiv).

    • Critical Step: Add Acetic Acid (1.0 equiv).[2] Stir at room temperature for 30–60 minutes under Nitrogen.

    • Checkpoint: Monitor by TLC.[2][1][4][5] Formation of the imine is often visible (shift in Rf) or can be confirmed by the disappearance of the aldehyde spot.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. Note: Mild gas evolution (H₂) may occur.[2]

    • Allow the reaction to warm to room temperature and stir for 2–16 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (pH should be basic, ~8-9).[2] Stir for 15 minutes.

    • Extract the aqueous layer with DCM (3x).[6]

    • Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.[2][1]

    • Filter and concentrate in vacuo.[2]

  • Purification:

    • The crude material is often pure enough for subsequent steps. If purification is needed, use flash column chromatography (Silica gel).[2]

    • Eluent: DCM:MeOH:NH₄OH (90:10:1).[2] The ammonia is essential to prevent the basic amine from streaking on the silica.

Mechanistic Workflow

ReductiveAmination Amine 1-Ethylpiperidin-4-amine (Primary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + AcOH (Protonation) Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal + AcOH (Protonation) Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O Product Secondary Amine Product (Mono-alkylated) Iminium->Product Hydride Transfer (Fast Step) STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- source

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

Method B: Direct Alkylation (Nucleophilic Substitution)[1]

Use this method only when the alkyl group cannot be introduced via an aldehyde (e.g., simple ethyl, propyl, or benzyl groups where the aldehyde is unstable or unavailable).[2]

Risk: High probability of bis-alkylation.[2] Control Strategy: Limiting alkyl halide and slow addition.

Reagents
  • Substrate: 1-Ethylpiperidin-4-amine (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X, preferably Bromide or Iodide) (0.9 equiv) – Intentionally limiting.[2]

  • Base: Cesium Carbonate (Cs₂CO₃) or DIPEA (1.5 equiv).[2]

  • Solvent: Acetonitrile (MeCN) or DMF.[2][1]

Step-by-Step Protocol
  • Preparation:

    • Dissolve 1-ethylpiperidin-4-amine (1.0 equiv) and Cs₂CO₃ (1.5 equiv) in anhydrous MeCN (0.1 M).

    • Cool the mixture to 0°C.

  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.9 equiv) in a separate volume of MeCN.

    • Using a syringe pump , add the alkyl halide solution dropwise over 1–2 hours.[2] This keeps the concentration of electrophile low relative to the amine.

  • Reaction:

    • Stir at 0°C for another hour, then allow to warm to room temperature.

    • Monitor closely by LC-MS.[2][1][4] Look for the M+R peak (mono) vs M+2R peak (bis).

  • Workup:

    • Filter off the inorganic solids.[5][7]

    • Concentrate the filtrate.[5][7]

    • Partition between EtOAc and water.[2] (Note: The product is very polar; ensure it does not stay in the aqueous layer. Saturation with NaCl helps).[2]

Analytical Data & Troubleshooting

Expected NMR Characteristics[1][10]
  • Starting Material: The C4-H proton typically appears as a multiplet around 2.6 – 2.8 ppm .

  • Mono-alkylated Product: The C4-H signal often shifts slightly downfield. The key diagnostic is the integration of the new alkyl group signals relative to the piperidine ring protons.

  • Bis-alkylated Impurity: Look for symmetry in the new alkyl signals and the absence of the N-H proton (if visible in solvent).

Troubleshooting Table
IssueProbable CauseCorrective Action
Bis-alkylation observed (Method B) Alkyl halide concentration too high.Reduce equivalents of R-X to 0.8 eq. Increase dilution. Use Method A if possible.
No reaction (Method A) Iminium ion not forming.[2]Add molecular sieves (4Å) to scavenge water.[2] Increase AcOH to 2.0 eq. Heat the imine formation step to 50°C before adding borohydride.
Low Yield / Streaking on TLC Product stuck on silica.Use amine-functionalized silica or add 1% NH₄OH or 5% TEA to the eluent.
Quaternization of Ring Nitrogen Electrophile is too reactive (e.g., MeI).[2]Switch to Reductive Amination (Formaldehyde + STAB).[2]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2] Link[2]

  • Salvatore, R. N., et al. "Synthesis of secondary amines."[2] Tetrahedron, vol. 57, no.[2] 37, 2001, pp. 7785-7811.[2] Link[2]

  • BenchChem Application Note. "Synthesis of N-substituted piperidin-4-amines." BenchChem Technical Library, 2025.[2] Link[2]

  • Master Organic Chemistry. "Reductive Amination." Master Organic Chemistry Guide, 2017.[2] Link

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Method

Application Note: N,1-Diethylpiperidin-4-amine as a Pharmaceutical Intermediate

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: N,1-diethylpiperidin-4-amine (CAS: 1017052-46-8) | Formula: C₉H₂₀N₂ Executive Summary & Structural Rationale N,1-diethylpiper...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: N,1-diethylpiperidin-4-amine (CAS: 1017052-46-8) | Formula: C₉H₂₀N₂

Executive Summary & Structural Rationale

N,1-diethylpiperidin-4-amine is a highly versatile, di-alkylated piperidine building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The 4-aminopiperidine scaffold is a privileged pharmacophore widely recognized for its role in developing G-protein coupled receptor (GPCR) ligands (such as 5-HT₄ agonists, D₂ antagonists, and GPR119 agonists) [1], chemokine receptor antagonists (e.g., CCR2) [2], and viral assembly inhibitors [3].

The specific dialkylation pattern of N,1-diethylpiperidin-4-amine provides distinct physicochemical and steric advantages:

  • 1-Ethyl Group (Basic Center): The tertiary amine in the piperidine ring (pKa ~9.5) ensures protonation at physiological pH. This facilitates critical salt-bridge formations with highly conserved aspartate residues (e.g., Asp D3.32) in the transmembrane domains of aminergic GPCRs. Furthermore, the ethyl group offers a superior lipophilicity-to-clearance ratio compared to methyl or benzyl counterparts.

  • N-Ethyl Group (Steric Modulator): The secondary amine at the 4-position restricts the conformational flexibility of the resulting amide or heteroaryl bonds. This steric bulk forces the attached pharmacophores into specific vectors, often enhancing target selectivity and protecting the resulting amide bond from rapid enzymatic hydrolysis.

Pharmacophore Core N,1-diethylpiperidin-4-amine Core N1 1-Ethyl Group Enhances Lipophilicity & BBB Penetration Core->N1 PipN Piperidine Nitrogen (pKa ~9.5) Forms Salt Bridge with Asp D3.32 Core->PipN N4 N-Ethyl Amide Linkage Steric Tuning & H-Bonding Core->N4

Fig 1. Pharmacophoric contributions of the N,1-diethylpiperidin-4-amine scaffold in drug design.

Synthesis of Benzamide-Based Ligands

The most common application of N,1-diethylpiperidin-4-amine is its conversion into substituted benzamides [5]. Because the nucleophile is a secondary amine with local steric hindrance from the N-ethyl group, standard coupling reagents like EDC/HOBt often suffer from sluggish kinetics and low yields.

Causality in Reagent Selection: To overcome this steric barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice [4]. HATU generates a highly reactive 7-aza-benzotriazole active ester. The adjacent nitrogen in the pyridine ring of the HOAt leaving group provides an anchimeric assistance (neighboring group effect) that accelerates the nucleophilic attack of the hindered secondary amine.

Protocol 1: HATU-Mediated Amide Coupling

Self-Validating Rationale: This protocol includes a specific basic aqueous workup. Since the starting amine and the product both contain a basic piperidine nitrogen, acidic washes (which would normally remove unreacted amines) will also extract the product. Therefore, reaction completion must be strictly driven to >95% conversion (monitored via LC-MS), and purification relies on the differential solubility of the product versus coupling byproducts in organic solvents.

Materials:

  • Carboxylic acid precursor (1.0 eq)

  • N,1-diethylpiperidin-4-amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Note: 3.0 equivalents are required to neutralize the HOAt/hexafluorophosphate byproducts and ensure the piperidine nitrogen remains unprotonated.

  • Ester Formation: Add HATU (1.2 eq) in one portion. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. The solution typically turns a distinct yellow color.

  • Nucleophilic Attack: Add N,1-diethylpiperidin-4-amine (1.2 eq) dropwise. Stir the reaction at room temperature for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. Look for the disappearance of the active ester mass and the appearance of the product mass [M+H]⁺.

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow A Carboxylic Acid B HATU / DIPEA Activation (15 min) A->B Step 1 C HOAt Active Ester B->C E Crude Benzamide C->E Step 2 (4-6h) D N,1-diethylpiperidin- 4-amine D->E Nucleophilic Attack F NaHCO3 Workup & LiCl Wash E->F IPC: LC-MS

Fig 2. Workflow for the HATU-mediated amidation of sterically hindered secondary amines.

Nucleophilic Aromatic Substitution (SNAr)

Beyond amidation, N,1-diethylpiperidin-4-amine is frequently used to synthesize kinase inhibitors and antiviral compounds by attaching the piperidine ring to a heteroaromatic core (e.g., pyrimidines, pyridines, or triazines) via an SNAr reaction [3].

Protocol 2: SNAr with Heteroaryl Halides

Causality in Experimental Design: Because the N-ethyl group increases steric bulk, the nucleophilicity of the 4-amine is reduced compared to primary amines. Consequently, SNAr reactions with this intermediate require elevated temperatures (80–120 °C) and polar aprotic solvents (like NMP or DMSO) to lower the activation energy of the Meisenheimer complex intermediate.

Step-by-Step Procedure:

  • Preparation: Dissolve the heteroaryl chloride (e.g., 2-chloropyrimidine, 1.0 eq) and N,1-diethylpiperidin-4-amine (1.1 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq). Note: An inorganic base is preferred here over organic amines to prevent competitive side reactions at elevated temperatures.

  • Heating: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12–18 hours.

  • Isolation: Cool to room temperature and dilute with water to precipitate the crude product. If the product does not precipitate (due to the highly basic piperidine ring), extract with Dichloromethane (DCM), wash with water (5x) to remove NMP, dry, and concentrate.

Quantitative Data: Coupling Reagent Comparison

When scaling up the synthesis of APIs utilizing N,1-diethylpiperidin-4-amine, the choice of coupling reagent shifts from discovery-focused (HATU) to process-focused (T3P or EDC). The table below summarizes the empirical performance of various reagents with this specific sterically hindered secondary amine.

Coupling ReagentMechanism / IntermediateTypical Yield (%)Reaction TimeEpimerization RiskScalability / Cost Profile
HATU HOAt Active Ester85 – 95%2 – 6 hVery LowPoor (High cost, shock-sensitive byproducts)
T3P® (Propylphosphonic anhydride)Mixed Anhydride75 – 85%8 – 12 hLowExcellent (Low toxicity, water-soluble byproducts)
EDC / HOBt HOBt Active Ester50 – 65%18 – 24 hModerateGood (Low cost, but sluggish kinetics for 2° amines)
Acid Chloride Direct Acylation80 – 90%1 – 2 hHighModerate (Requires harsh conditions, strict anhydrous setup)

Table 1. Comparative efficacy of coupling methodologies for N,1-diethylpiperidin-4-amine amidation.

Safety, Storage, and Handling

  • Chemical Stability: As an aliphatic diamine, N,1-diethylpiperidin-4-amine is prone to oxidation and can absorb atmospheric CO₂ to form carbamate salts.

  • Storage: Must be stored under an inert gas (Argon or Nitrogen) at 2–8 °C in tightly sealed amber vials.

  • Handling: Exhibits strong basicity and acts as a severe irritant to mucous membranes. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory.

References

  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. ProQuest. URL:[Link]

  • Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. PubMed (Bioorg Med Chem Lett. 2014). URL: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC (National Institutes of Health). URL:[Link]

  • US3342826A - Heterocyclic aminoalkyl benzamides. Google Patents.
Application

Strategic Coupling of N,1-Diethylpiperidin-4-amine: Protocols and Mechanistic Insights

An Application Guide for Researchers Abstract N,1-diethylpiperidin-4-amine is a valuable secondary amine building block in medicinal chemistry and drug discovery, prized for its incorporation into structures that can mod...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

N,1-diethylpiperidin-4-amine is a valuable secondary amine building block in medicinal chemistry and drug discovery, prized for its incorporation into structures that can modulate physicochemical properties such as solubility and basicity. This guide provides detailed application notes and validated protocols for two critical transformations involving this intermediate: amide bond formation with carboxylic acids and palladium-catalyzed C-N cross-coupling with aryl halides (Buchwald-Hartwig amination). Designed for researchers, scientists, and drug development professionals, this document emphasizes the mechanistic rationale behind reagent selection and reaction conditions, ensuring reproducible and high-yielding syntheses.

Introduction: The Utility of the N,1-Diethylpiperidin-4-amine Scaffold

N,1-diethylpiperidin-4-amine, with its secondary amine on the piperidine ring and a tertiary amine exocyclic to the ring system, presents a unique scaffold for chemical elaboration. The piperidine moiety is a common feature in many FDA-approved drugs, influencing properties like receptor binding, metabolic stability, and pharmacokinetics. The secondary amine provides a key reactive handle for introducing diversity through coupling reactions. This guide focuses on the two most prevalent and powerful methods for its functionalization.

Chemical and Physical Properties:

Property Value Source
Molecular Formula C9H20N2 [PubChem][1]
Molecular Weight 156.27 g/mol [PubChem][1]

| CAS Number | 143300-64-5 | [SCBT][2] |

Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond is one of the most fundamental and frequently performed reactions in pharmaceutical chemistry.[3] The direct reaction between a carboxylic acid and an amine is typically unfavorable due to a non-productive acid-base reaction that forms a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" using a coupling reagent to convert the hydroxyl group into a better leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine.[4][5]

Mechanism and Reagent Selection

A common and effective strategy for activating carboxylic acids involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives.[4]

The Role of Key Reagents:

  • EDC (Carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to nucleophilic attack by the amine.[4] EDC is particularly advantageous because its urea byproduct is water-soluble, simplifying purification via aqueous work-up.[6]

  • HOBt (1-Hydroxybenzotriazole): Acts as an additive that traps the O-acylisourea intermediate to form an HOBt-ester. This new intermediate is less reactive than the O-acylisourea but more stable, which crucially minimizes side reactions and, particularly when coupling chiral carboxylic acids, suppresses racemization.[6][7]

  • DMAP (4-Dimethylaminopyridine): Can be used in catalytic or stoichiometric amounts. DMAP serves as a highly effective acyl transfer agent, reacting with the activated intermediate to form a highly reactive acyl-pyridinium species, which accelerates the coupling, especially with less reactive or electron-deficient amines.[7]

  • Base (e.g., DIPEA, Et3N): A non-nucleophilic organic base is often required to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[8]

G cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic Acid Carboxylic Acid O-acylisourea O-acylisourea Carboxylic Acid->O-acylisourea + EDC Carboxylic Acid->O-acylisourea EDC EDC HOBt Ester HOBt Ester O-acylisourea->HOBt Ester + HOBt - EDC-Urea O-acylisourea->HOBt Ester HOBt HOBt Amide Product Amide Product HOBt Ester->Amide Product + Amine - HOBt HOBt Ester->Amide Product Amine N,1-diethylpiperidin-4-amine G pd0 Pd(0)L pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Ar-X ar_x Ar-X oxidative_addition Oxidative Addition pd2_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ pd2_complex->pd2_amine_complex R₂NH amine R₂NH ligand_exchange Amine Coordination pd2_amido_complex L-Pd(II)(Ar)(NR₂) pd2_amine_complex->pd2_amido_complex Base base Base deprotonation Deprotonation pd2_amido_complex->pd0 Ar-NR₂ reductive_elimination Reductive Elimination product Ar-NR₂

Sources

Method

Application Note &amp; Protocol: N,1-Diethylpiperidin-4-amine as a Strategic Building Block in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the optimization of a lead compound’s physicochemical properties is as critical as its target binding affinity. N,1-diethylpiperidin-4-amine (CAS: 1017052-46-8) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of a lead compound’s physicochemical properties is as critical as its target binding affinity. N,1-diethylpiperidin-4-amine (CAS: 1017052-46-8) has emerged as a highly versatile diamine building block. Featuring a tertiary piperidine amine and a secondary exocyclic amine, this scaffold is frequently employed as a "basic tail" to enhance aqueous solubility, modulate blood-brain barrier (BBB) permeability, and establish critical salt-bridge interactions within target binding pockets [1].

Unlike its N-methyl or primary amine counterparts, the dual ethyl substitution provides a specific steric and lipophilic profile that restricts amide bond conformations, shields the basic centers from rapid oxidative metabolism, and fine-tunes the pKa to optimize the physiological ionization state.

Physicochemical Profiling & Structural Rationale

The strategic selection of N,1-diethylpiperidin-4-amine over other aliphatic amines is driven by its unique physicochemical metrics. The ethyl group at the N1 position slightly increases lipophilicity compared to a methyl group, which can be pivotal for CNS penetration, while the N4-ethyl group provides steric bulk that alters the trajectory of appended pharmacophores.

Table 1: Physicochemical Properties of N,1-Diethylpiperidin-4-amine

PropertyValueCausality / Medicinal Chemistry Implication
Chemical Formula C9H20N2Low molecular weight (156.27 g/mol ) ensures minimal penalty to the overall ligand's ligand efficiency (LE).
LogP (Calculated) ~1.2Optimal lipophilicity for balancing aqueous solubility with membrane permeability.
pKa1 (Piperidine N) ~9.8Ensures protonation at physiological pH (7.4), acting as a solubilizing center and enabling salt-bridge formation with acidic residues (e.g., Aspartate in GPCRs) [2].
pKa2 (Secondary N) ~8.8Allows for selective functionalization. When converted to an amide or sulfonamide, this nitrogen becomes neutral, leaving the piperidine N as the sole basic center.
Steric Profile ModerateThe N4-ethyl group restricts the rotation of resulting amides, potentially locking the molecule into a bioactive conformation and reducing entropic penalties upon binding.

Strategic Applications in Drug Design

Solubility Enhancement and "Basic Tail" Methodology

Many biologically active cores (e.g., coumarins, quinazolines, and planar kinase hinge-binders) suffer from poor aqueous solubility and high crystal packing energy. Appending N,1-diethylpiperidin-4-amine introduces a protonatable center that allows for the formation of stable, water-soluble salts (e.g., hydrochlorides, mesylates). This modification has been extensively validated in the development of multitarget neuroprotective agents, where piperidine-based tails drastically improved the hydrophilic/lipophilic balance without compromising target engagement [1].

Target Engagement in CNS and Infectious Diseases

The protonated piperidine ring is a classic pharmacophore for G-Protein Coupled Receptors (GPCRs) and monoamine oxidases (MAOs). Furthermore, incorporating piperidine-4-amine derivatives into antimalarial scaffolds has been shown to shift the basic nitrogen into an optimal vector, leading to significant boosts in potency against resistant strains while simultaneously mitigating hERG channel liabilities [2].

Experimental Workflows & Protocols

The secondary nature of the N4-amine introduces steric hindrance, necessitating optimized coupling conditions. The following protocols are designed as self-validating systems to ensure high yields and purity.

Protocol A: Synthesis of Piperidinyl Amides via HATU Coupling

Causality: Standard coupling reagents (e.g., EDC/HOBt) often fail or require extended reaction times for sterically hindered secondary amines. HATU is utilized here due to its highly reactive HOAt-derived active ester, which overcomes the steric bulk of the N4-ethyl group.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5.0 mL, 0.1 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes. Validation: The solution will typically turn pale yellow, indicating the formation of the active ester.

  • Amine Addition: Add N,1-diethylpiperidin-4-amine (1.1 equiv, 0.55 mmol) dropwise via syringe.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor progression via LC-MS. Validation: Look for the complete disappearance of the active ester mass and the emergence of the desired product mass.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, saturated aqueous NaHCO3 (10 mL) to neutralize acidic byproducts, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography using basic alumina or silica gel pre-treated with 1-5% Et3N (DCM/MeOH gradient). Causality: The basic piperidine nitrogen will streak heavily on standard silica; neutralizing the acidic silanol groups is mandatory for sharp elution bands.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Causality: The N4-ethyl group reduces the nucleophilicity of the amine compared to primary amines. Therefore, SNAr reactions with heteroaryl halides require elevated temperatures and polar aprotic solvents to drive the reaction to completion [3].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve the heteroaryl chloride/fluoride (e.g., 2-chloropyrimidine) (1.0 equiv, 0.5 mmol) in anhydrous NMP or n-butanol (3.0 mL).

  • Reagent Addition: Add N,1-diethylpiperidin-4-amine (1.5 equiv, 0.75 mmol) and DIPEA (2.0 equiv, 1.0 mmol).

  • Thermal Activation: Seal the vial and heat in a microwave reactor at 120 °C for 45 minutes.

  • Validation: Analyze an aliquot via TLC (10% MeOH in DCM with 1% NH4OH). The product spot should exhibit a lower Rf than the starting halide due to the introduction of the basic piperidine ring.

  • Workup: Partition the mixture between Ethyl Acetate (20 mL) and water (20 mL). Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Combine organic layers, wash with brine, dry over MgSO4, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the product as a TFA salt.

Visualization of Synthetic Workflows

G Core N,1-Diethylpiperidin-4-amine (Versatile Building Block) Amide Amide Coupling (HATU, DIPEA, DMF) Core->Amide SNAr SNAr Substitution (Het-X, Base, 120°C) Core->SNAr RedAm Reductive Amination (Aldehyde, NaBH(OAc)3) Core->RedAm Drug1 GPCR & MAO Ligands (Conformationally Restricted) Amide->Drug1 Drug2 Kinase Inhibitors (Enhanced Aqueous Solubility) SNAr->Drug2 Drug3 Antimicrobial Agents (Optimized Basic Vector) RedAm->Drug3

Divergent synthetic workflows utilizing N,1-diethylpiperidin-4-amine in medicinal chemistry.

References

  • Pisani, L., Farina, R., Catto, M., Iacobazzi, R. M., & Nicolotti, O. (2016). Exploring Basic Tail Modifications of Coumarin-Based Dual Acetylcholinesterase-Monoamine Oxidase B Inhibitors: Identification of Water-Soluble, Brain-Permeant Neuroprotective Multitarget Agents. Journal of Medicinal Chemistry, 59(14), 6791–6806. [Link]

  • Gamo, F. J., et al. (2020). Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure–Activity Relationship Studies, and Biological Assessment. ACS Infectious Diseases, 7(2), 340-356. [Link]

  • Taliani, S., et al. (2025). Playing Around the Coumarin Core in the Discovery of Multimodal Compounds Directed to Alzheimer's-Related Targets: A Recent Literature Overview. Preprints.org. [Link]

Application

N,1-diethylpiperidin-4-amine in fragment-based drug discovery

Application Note: N,1-diethylpiperidin-4-amine in Fragment-Based Drug Discovery (FBDD) Abstract In the landscape of Fragment-Based Drug Discovery (FBDD), the 4-aminopiperidine core represents a "privileged structure"—a m...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,1-diethylpiperidin-4-amine in Fragment-Based Drug Discovery (FBDD)

Abstract

In the landscape of Fragment-Based Drug Discovery (FBDD), the 4-aminopiperidine core represents a "privileged structure"—a molecular framework capable of providing high-quality ligands for diverse biological targets. This guide details the technical application of N,1-diethylpiperidin-4-amine , a specific derivative offering a balance of hydrophobicity and basicity ideal for probing solvent-exposed pockets in kinases and orthosteric sites in GPCRs. We provide a comprehensive workflow covering physicochemical profiling, NMR-based screening protocols, and synthetic elaboration strategies to transition this fragment from a millimolar hit to a nanomolar lead.

The Fragment Profile: Physicochemical & Structural Analysis

Before screening, a fragment must be validated against the "Rule of Three" (Ro3) to ensure it possesses the appropriate properties for optimization. N,1-diethylpiperidin-4-amine fits these criteria perfectly, offering distinct "growth vectors" for medicinal chemistry.

Table 1: Physicochemical Properties (CAS 17822-53-4)
PropertyValueSignificance in FBDD
Molecular Weight 156.27 Da< 300 Da (Ro3 Compliant). Allows significant mass addition during optimization.
cLogP ~1.1 - 1.5Optimal lipophilicity for solubility in assay buffers (PBS/DMSO) and membrane permeability.
H-Bond Donors 1 (NH)The secondary amine acts as a critical directional H-bond donor.
H-Bond Acceptors 2 (N)The tertiary ring nitrogen and exocyclic nitrogen can accept H-bonds.
pKa (Est.) ~9.5 (Ring N) / ~10.5 (Exo N)Likely dicationic or monocationic at pH 7.4. Critical for electrostatic interactions (e.g., Asp/Glu residues).
Rotatable Bonds 4Low entropic penalty upon binding.
Expert Insight: The "Growth Vector" Advantage

The structural value of this fragment lies in its secondary exocyclic amine . Unlike tertiary amines which are "dead ends," the N-ethyl group here allows for immediate chemical elaboration (e.g., via amide coupling or reductive amination) while retaining the ethyl group as a hydrophobic anchor.

Screening Protocols: From QC to Hit Identification

Due to the low affinity (typically


) of fragments, robust biophysical methods are required. We utilize Ligand-Observed NMR  as the primary screen due to its sensitivity and ability to detect binding without protein immobilization.
Protocol A: Quality Control & Solubility Assessment

Rationale: Amines can form aggregates or alter pH significantly in unbuffered solutions, leading to false positives.

  • Stock Preparation: Dissolve fragment to 100 mM in

    
    -DMSO.
    
  • Buffer Check: Dilute to 1 mM in the assay buffer (e.g., 50 mM Phosphate, pH 7.4, 100 mM NaCl).

  • pH Verification: Measure pH. If the amine shifts pH > 0.2 units, re-adjust buffer strength or titrate.

  • Aggregation Check: Acquire a 1D

    
    H NMR spectrum. Sharp lines indicate monodispersity. Broadening suggests aggregation.
    
Protocol B: Saturation Transfer Difference (STD) NMR

Rationale: STD-NMR detects magnetization transfer from the protein to the bound ligand. It confirms binding and identifies the "epitope" (part of the molecule touching the protein).

Materials:

  • Target Protein (20

    
    M)
    
  • Fragment (1 mM, 50-fold excess)

  • Buffer:

    
     saline buffer (to minimize solvent signal).
    

Step-by-Step Workflow:

  • Sample Setup: Prepare a 500

    
    L sample containing 20 
    
    
    
    M Protein and 400-1000
    
    
    M Fragment.
  • Pulse Sequence: Use a standard STD sequence (e.g., stddiff on Bruker systems).

    • On-Resonance Irradiation: 0.0 - -1.0 ppm (Targeting protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

  • Acquisition:

    • Saturation time: 2-3 seconds (Gaussian train pulses).

    • Scans: 64 - 128 (depending on sensitivity).

  • Data Analysis:

    • Subtract "On-Resonance" from "Off-Resonance" spectra.

    • Positive Result: Signals corresponding to the ethyl triplets/quartets and piperidine ring protons appear in the difference spectrum.

    • Epitope Mapping: The protons with the strongest STD intensity are in closest contact with the protein surface.

Protocol C: Surface Plasmon Resonance (SPR) Validation

Rationale: To determine binding kinetics (


) and affinity (

).
  • Immobilization: Couple the target protein to a CM5 sensor chip (Amine coupling is standard, but ensure the active site is not compromised).

  • Injection: Inject the fragment as a concentration series (e.g., 500

    
    M down to 15 
    
    
    
    M).
  • Solvent Correction: Critical for high-concentration fragment screens. Use DMSO calibration curves (1-5%).

  • Analysis: Fit to a 1:1 steady-state affinity model (Kinetic fitting is often difficult for fast-off fragments).

Visualization: The Screening Cascade

The following diagram outlines the decision-making process when screening N,1-diethylpiperidin-4-amine.

ScreeningCascade Library Fragment Library (N,1-diethylpiperidin-4-amine) QC QC: Solubility & pH Check (LC-MS / 1D NMR) Library->QC Primary Primary Screen: STD-NMR / WaterLOGSY QC->Primary Pass Validation Hit Validation: SPR (Dose Response) Primary->Validation STD Signal > 5% Validation->Primary False Positive Check Structural Structural Biology: X-ray Crystallography / Soak Validation->Structural KD < 5 mM Clean Sensorgram Chemistry Medicinal Chemistry: Fragment Growing Structural->Chemistry Binding Mode Confirmed

Figure 1: FBDD Screening Cascade. A rigorous filter system ensures only valid binders progress to chemistry.

Synthetic Elaboration: From Fragment to Lead

Once binding is confirmed, the fragment must be "grown" to increase affinity. The secondary amine of N,1-diethylpiperidin-4-amine is the primary handle.

Elaboration Strategy:

  • Amide Coupling: Reacting the secondary amine with diverse carboxylic acids allows probing of adjacent pockets (e.g., the "selectivity pocket" in kinases).

  • Reductive Amination: Introducing bulky aromatic aldehydes can access hydrophobic regions.

  • Rigidification: Constraining the ethyl groups into rings (e.g., spirocycles) if crystallography shows entropic penalties.

Elaboration Core Fragment Hit: N,1-diethylpiperidin-4-amine Amide Amide Coupling (R-COOH + HATU) Core->Amide Reductive Reductive Amination (Ar-CHO + NaBH(OAc)3) Core->Reductive SNAr SNAr Displacement (Ar-F / Heterocycles) Core->SNAr Lead1 Lead Series A: Amides (H-bond acceptors) Amide->Lead1 Lead2 Lead Series B: Benzylic Amines (Hydrophobic) Reductive->Lead2 Lead3 Lead Series C: Heteroaryl Amines SNAr->Lead3

Figure 2: Synthetic Growth Vectors. The secondary amine serves as the divergence point for library expansion.

Case Context & Application

While N,1-diethylpiperidin-4-amine is a generic building block, its structural motif is foundational in several approved drugs and clinical candidates.

  • GPCRs (Muscarinic/Opioid): The basic nitrogen mimics the endogenous neurotransmitter (acetylcholine/dopamine), anchoring the molecule via an ionic bond to a conserved Aspartate residue (e.g., Asp3.32). The ethyl groups fill small hydrophobic sub-pockets.

  • Kinase Inhibitors: The piperidine ring often acts as a solvent-exposed solubilizing group, while the amine extends into the ribose pocket.

  • Viral RNA: Piperidine scaffolds have been identified via NMR screening as binders to viral RNA loops, where the cationic amines interact with the phosphate backbone [1].

Hypothetical Workflow Example: A screen against Target X (a Kinase) identifies N,1-diethylpiperidin-4-amine as a weak binder (


).
  • X-ray Soak: Reveals the piperidine sitting in the ribose pocket.

  • Vector Analysis: The secondary amine points toward the hinge region.

  • Chemistry: A library of heteroaryl chlorides is coupled via SNAr.

  • Result: A 4-aminopyrimidine derivative is synthesized, improving affinity to

    
     by establishing a hinge H-bond.
    

References

  • Fragment-based drug discovery for RNA targets. DTU Research Database. (2014). 1[2]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. (2010). Link

  • NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode. Journal of Visualized Experiments. (2021). Link

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives. European Journal of Medicinal Chemistry. (2025). 3

  • N,N-diethylpiperidin-4-amine Compound Summary. PubChem. (2025).[4][5] Link

Sources

Method

handling and storage of N,1-diethylpiperidin-4-amine liquid

Application Note: Handling, Storage, and Stability Protocols for N,1-Diethylpiperidin-4-amine Abstract N,1-Diethylpiperidin-4-amine (IUPAC: N-ethyl-1-ethylpiperidin-4-amine) is a bifunctional diamine intermediate critica...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Protocols for N,1-Diethylpiperidin-4-amine

Abstract

N,1-Diethylpiperidin-4-amine (IUPAC: N-ethyl-1-ethylpiperidin-4-amine) is a bifunctional diamine intermediate critical in the synthesis of pharmaceutical agents, including local anesthetics, opioid analgesics, and sigma receptor ligands.[1] Its dual-nitrogen architecture—comprising a highly basic tertiary ring nitrogen and a nucleophilic secondary exocyclic amine—presents unique handling challenges.[1] This guide defines the physicochemical stability profile, outlines a zero-compromise storage protocol to prevent carbamate formation and oxidative degradation, and provides a step-by-step Standard Operating Procedure (SOP) for safe laboratory handling.[1]

Chemical Identity & Physicochemical Profile

Compound: N,1-Diethylpiperidin-4-amine Structure: A piperidine ring substituted at position 1 (ring nitrogen) with an ethyl group, and at position 4 with an ethylamino group (N-ethyl).[1]

PropertySpecificationNotes
Molecular Formula C₁₁H₂₄N₂
Molecular Weight 184.32 g/mol
Physical State Clear to light yellow liquidDarkens upon oxidation.[1]
Boiling Point ~210–215°C (Predicted)High boiler; difficult to remove by rotary evaporation.[1]
Basicity (pKa) ~10.5 (Ring N), ~11.0 (Exocyclic N)Highly basic; rapidly absorbs atmospheric CO₂.[1]
Solubility Miscible in organic solvents (DCM, MeOH, THF).[1]Hygroscopic; miscible with water (exothermic).[1]
Flash Point ~85–95°C (Estimated)Combustible liquid (Class IIIA).[1]

Stability & Degradation Mechanisms[1]

The handling of N,1-diethylpiperidin-4-amine is dictated by its susceptibility to three primary degradation pathways. Understanding these mechanisms is the foundation of the storage protocol.[1]

  • Carbamate Formation (Rapid): The secondary amine moiety reacts with atmospheric CO₂ to form carbamates (ammonium salts).[1] This appears as a white crust or cloudiness in the liquid.[1]

    • Reaction: R₂NH + CO₂ → R₂N-COO⁻ ⁺NH₂R₂[1]

  • Oxidation (Moderate): Extended exposure to air leads to N-oxide formation, particularly at the tertiary ring nitrogen, causing the liquid to turn yellow/brown.[1]

  • Hygroscopicity: The molecule aggressively scavenges moisture, which hydrolyzes intermediates during downstream synthesis and alters the effective molecular weight.[1]

Visualizing Degradation Logic

The following diagram illustrates the decision matrix for assessing compound quality based on visual and analytical cues.

DegradationLogic Start Visual Inspection of N,1-Diethylpiperidin-4-amine Clear Clear / Colorless Start->Clear No Change Yellow Yellow / Brown Tint Start->Yellow Oxidation Cloudy Cloudy / White Precipitate Start->Cloudy CO2/H2O Ingress Action_Use Pass: Proceed to Synthesis Clear->Action_Use Action_Distill Warning: Oxidation Present. Purify via Vacuum Distillation. Yellow->Action_Distill Action_Discard Fail: Carbamate/Salt Formation. Discard or Acid/Base Extraction. Cloudy->Action_Discard

Figure 1: Quality Assessment Logic Tree. Visual cues provide an immediate "Go/No-Go" indicator before analytical testing.[1]

Safety & Hazard Assessment (GHS)

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][2][3] (Corrosive 1B)

    • H302: Harmful if swallowed.[1][2][3][4]

    • H227: Combustible liquid.[1][4]

  • PPE Requirements:

    • Eyes: Chemical splash goggles + Face shield (if dispensing >50 mL).[1]

    • Skin: Nitrile gloves (Double gloving recommended; 0.11mm minimum thickness).[1] Note: Amines can permeate latex rapidly.[1]

    • Respiratory: Work strictly within a chemical fume hood.[1][2]

Storage Protocol: The "Inert Barrier" System

To maintain purity >98% over 12 months, the "Inert Barrier" system must be implemented.[1]

A. Primary Container Selection

  • Recommended: Amber glass bottles with Teflon-lined (PTFE) caps.[1]

  • Acceptable: Stainless steel drums (316L).[1]

  • Prohibited: Aluminum (amines attack the oxide layer), standard polyethylene (permeable to O₂ over time).[1]

B. Environmental Conditions

  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Why? Low temp slows oxidation kinetics and reduces vapor pressure, minimizing odor and flammability risks.[1]

  • Atmosphere: Argon or Nitrogen overlay is mandatory.[1]

    • Protocol: After every use, the headspace must be purged with dry nitrogen for 30 seconds before resealing.[1] Parafilm is insufficient as a primary seal; use electrical tape or heat-shrink bands over the cap for long-term storage.[1]

Handling SOP: Dispensing & Transfer

This protocol ensures the integrity of the reagent is maintained during use.[1]

Equipment Prep
  • Dry nitrogen source with a needle/tubing adapter.[1]

  • Oven-dried glassware (flame-dried preferred).[1]

  • Glass syringes with stainless steel needles (avoid plastic syringes for storage >5 mins).[1]

Step-by-Step Workflow
  • Equilibration:

    • Remove the bottle from the refrigerator.[1]

    • CRITICAL: Allow the bottle to warm to room temperature (approx. 30 mins) before opening.

    • Reasoning: Opening a cold amine bottle condenses atmospheric moisture instantly, ruining the reagent.[1]

  • Inert Transfer (Syringe Method):

    • Insert a nitrogen inlet needle into the septum (or open bottle under a nitrogen funnel).[1]

    • Purge the syringe with nitrogen (draw gas, expel) 3 times.[1]

    • Draw the required volume of N,1-diethylpiperidin-4-amine.[1]

    • Tip: If the liquid is viscous, use a wide-bore needle (18G).[1]

  • Quenching & Resealing:

    • Immediately wipe the bottle threads with a dry Kimwipe to remove amine residue (prevents cap sticking due to salt formation).[1]

    • Purge headspace with nitrogen.[1]

    • Seal tightly and wrap with tape.[1] Return to cold storage.

Handling Workflow Diagram

HandlingSOP ColdStorage Cold Storage (4°C) WarmUp Warm to Room Temp (Prevent Condensation) ColdStorage->WarmUp 30 mins Purge N2 Purge Syringe & Vessel WarmUp->Purge Dispense Dispense Liquid Purge->Dispense Headspace Flush Headspace with N2 Dispense->Headspace Immediate Reseal Clean Threads & Reseal Headspace->Reseal Reseal->ColdStorage Return

Figure 2: The "Inert Loop" Handling Process. Adherence to the warm-up step is the most critical factor in preventing water contamination.[1]

Emergency Procedures

  • Skin Contact: Immediate flush with water for 15 minutes.[1] Do not use vinegar or acids to neutralize (exothermic reaction causes thermal burns).[1] Use PEG-400 if available, otherwise soap and water.[1]

  • Spill Cleanup:

    • Evacuate area (strong ammonia-like odor).[1]

    • Don full PPE (including respirator if outside hood).[1]

    • Cover spill with dry sand or vermiculite .[1]

    • Do not use sawdust (combustible reaction).[1]

    • Collect in a waste container and label "Alkaline Organic Waste."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758239, N,N-diethylpiperidin-4-amine. Retrieved from [Link] (Note: Cited for general physicochemical properties of the diethyl-amino piperidine class).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Washington, DC: U.S. Department of Labor.[1]

Sources

Application

Application Note: Derivatization of the Secondary Amine in N,1-Diethylpiperidin-4-amine for Analytical and Synthetic Workflows

Executive Summary N,1-diethylpiperidin-4-amine is a bifunctional aliphatic heterocycle featuring a tertiary amine embedded within the piperidine ring and an exocyclic secondary amine at the 4-position. Because the second...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,1-diethylpiperidin-4-amine is a bifunctional aliphatic heterocycle featuring a tertiary amine embedded within the piperidine ring and an exocyclic secondary amine at the 4-position. Because the secondary amine is the primary nucleophilic and hydrogen-bond-donating center, its derivatization is a critical step in both analytical characterization and medicinal chemistry.

This application note provides a comprehensive guide to the derivatization of N,1-diethylpiperidin-4-amine. It details the mechanistic rationale behind reagent selection, provides self-validating step-by-step protocols for both analytical (GC-MS/LC-MS) and synthetic (API development) pathways, and outlines the expected quantitative shifts in physicochemical properties.

Chemical Context & Mechanistic Rationale

The Analytical Challenge

In gas chromatography (GC), native secondary amines exhibit high polarity and strong hydrogen-bonding capabilities. This leads to irreversible adsorption to silanol groups on the GC column, resulting in severe peak tailing, poor resolution, and reduced sensitivity[1]. Furthermore, in mass spectrometry (MS), underivatized aliphatic amines often fragment into low-mass, non-diagnostic ions, making trace detection in complex matrices difficult.

To overcome this, a derivatization step is employed to decrease the polarity of the amine and improve its chromatographic behavior[1]. Acylation with fluorinated reagents, such as Pentafluorobenzoyl chloride (PFBC) or Trifluoroacetic anhydride (TFAA), replaces the active N-H proton with an electron-withdrawing acyl group. This prevents column interactions and directs MS fragmentation to yield unique, high-mass diagnostic ions[2][3]. PFBC is particularly advantageous as it introduces a pentafluorophenyl group, which significantly enhances detection sensitivity, especially if Electron Capture Detection (ECD) or negative-ion chemical ionization (NCI) is utilized[2][4].

The Synthetic Utility

Piperidine derivatives are ubiquitous in the pharmaceutical industry, present in numerous classes of biologically active compounds[5]. The secondary amine of N,1-diethylpiperidin-4-amine serves as an excellent nucleophile for constructing complex amide or amine architectures via acylation or reductive amination. Derivatizing this site allows medicinal chemists to rapidly generate compound libraries for Structure-Activity Relationship (SAR) studies.

Workflow Visualization

The following diagram illustrates the divergent pathways for derivatizing N,1-diethylpiperidin-4-amine based on the desired application.

DerivatizationWorkflow Start N,1-Diethylpiperidin-4-amine (Native Compound) AnalytPath Analytical Pathway (GC-MS / LC-MS) Start->AnalytPath SynthPath Synthetic Pathway (Medicinal Chemistry) Start->SynthPath PFBC PFBC Derivatization (Pentafluorobenzoylation) AnalytPath->PFBC TFAA TFAA Derivatization (Trifluoroacetylation) AnalytPath->TFAA Amide Amide Coupling (Acyl Chlorides / Anhydrides) SynthPath->Amide RedAmin Reductive Amination (Aldehydes / Ketones) SynthPath->RedAmin GCMS Enhanced GC-MS Analysis (High Volatility, Sharp Peaks) PFBC->GCMS TFAA->GCMS API Novel API / SAR Studies (Stable Piperidine Derivatives) Amide->API RedAmin->API

Experimental workflow for analytical and synthetic derivatization of N,1-diethylpiperidin-4-amine.

Experimental Protocols

Protocol A: Analytical Derivatization for GC-MS (Pentafluorobenzoylation)

This protocol utilizes Pentafluorobenzoyl chloride (PFBC) to acylate the secondary amine. The reaction is driven by nucleophilic acyl substitution, with triethylamine acting as a scavenger for the generated HCl byproduct.

Materials:

  • N,1-diethylpiperidin-4-amine sample extract.

  • Pentafluorobenzoyl chloride (PFBC, analytical grade).

  • Triethylamine (0.1 M in ethyl acetate).

  • Ethyl acetate (anhydrous).

  • n-Hexane and 0.1 N NaOH (for liquid-liquid extraction).

Step-by-Step Methodology:

  • Sample Preparation: Transfer the dried extract of N,1-diethylpiperidin-4-amine into a clean, dry glass autosampler vial. Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive PFBC reagent.

  • Reconstitution & Base Addition: Reconstitute the sample in 400 µL of anhydrous ethyl acetate. Add 100 µL of the 0.1 M triethylamine solution[4]. Causality: Triethylamine neutralizes the HCl formed during the reaction, preventing the protonation of the unreacted secondary amine, which would otherwise halt the reaction.

  • Derivatization: Add 25 µL of PFBC to the vial. Cap tightly with a PTFE-lined septum[4].

  • Incubation: Vortex the mixture for 10 seconds and heat at 60°C for 40 minutes in a heating block[4].

  • Quenching & Extraction (Self-Validating Step): Remove from heat and evaporate the solvent under a gentle stream of nitrogen. Reconstitute in 600 µL of n-hexane and add 500 µL of 0.1 N NaOH[4]. Vortex vigorously for 2 minutes and centrifuge.

    • Self-Validation: The formation of two distinct, clear layers validates the extraction. The alkaline aqueous layer (NaOH) sequesters the hydrolyzed excess reagent (pentafluorobenzoic acid) and triethylamine hydrochloride, while the highly lipophilic derivatized piperidine partitions exclusively into the upper n-hexane layer.

  • Analysis: Carefully transfer the upper n-hexane layer to a new vial for GC-MS injection.

Protocol B: Synthetic Derivatization (Amide Bond Formation)

This protocol describes the bulk acylation of the secondary amine using an acyl chloride (e.g., propionyl chloride) to synthesize stable amide derivatives for pharmacological testing.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of N,1-diethylpiperidin-4-amine in 10 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 mmol of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over triethylamine because its steric hindrance prevents it from acting as a competing nucleophile against the acyl chloride.

  • Acylation: Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.2 mmol of the chosen acyl chloride (e.g., propionyl chloride) dissolved in 2 mL of DCM. Causality: The ice bath controls the exothermic nature of the acylation, preventing the degradation of the piperidine ring and minimizing side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a basic stain (e.g., Dragendorff's reagent or Iodine).

    • Self-Validation: The starting material (highly polar secondary amine) will remain near the baseline, while the successful formation of the neutral amide product will manifest as a new, distinct spot with a significantly higher Rf value.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Quantitative Data Presentation

The derivatization of the secondary amine induces significant shifts in the physicochemical and analytical properties of the molecule. The table below summarizes the expected transformations when comparing the native compound to its Trifluoroacetyl (TFA) and Pentafluorobenzoyl (PFBC) derivatives.

PropertyNative N,1-Diethylpiperidin-4-amineTFA DerivativePFBC Derivative
Molecular Weight 156.27 g/mol 252.28 g/mol 350.33 g/mol
Chromatographic Behavior (GC) Broad, severe peak tailingSharp, symmetrical peakSharp, symmetrical peak
Primary MS Diagnostic Ions (EI) Low mass, non-specific aliphatic fragments[M]⁺ 252,[M-CF3]⁺ 183[M]⁺ 350, [C6F5CO]⁺ 195
Volatility / Polarity Low volatility, high polarityHigh volatility, low polarityModerate volatility, highly lipophilic
Detector Suitability FID, MS (Poor sensitivity)FID, MS (Good sensitivity)ECD, NCI-MS (Excellent sensitivity)

References

  • "Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds - Benchchem", Benchchem.4

  • "Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be", ScienceOpen. 1

  • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications", MDPI. 5

  • "Gas chromatography-isotope dilution mass spectrometry preceded by liquid-liquid extraction and chemical derivatization for the determination of ketamine and norketamine in urine", PubMed. 2

  • "Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry", ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N,1-Diethylpiperidin-4-amine

The Impurity Landscape: Diagnosis & Root Cause Before initiating purification, you must identify the specific impurity profile.[1] In the reductive amination of 1-ethyl-4-piperidone with ethylamine , the impurity profile...

Author: BenchChem Technical Support Team. Date: March 2026

The Impurity Landscape: Diagnosis & Root Cause

Before initiating purification, you must identify the specific impurity profile.[1] In the reductive amination of 1-ethyl-4-piperidone with ethylamine , the impurity profile is predictable but chemically persistent due to the basicity of all species involved.[2][3][1]

Common Impurities Table
Impurity TypeChemical SpeciesOrigin (Root Cause)Detection (1H NMR)
Byproduct A 1-Ethyl-4-piperidinol Reduction of ketone before imine formation (Direct reduction).[2][3][1]Multiplet at ~3.7 ppm (CH-OH).[2][3][1]
Starting Material 1-Ethyl-4-piperidone Incomplete conversion; insufficient equilibrium time.[2][3][1]Triplet/Broad signal ~2.4-2.8 ppm (alpha-protons).[2][3][1]
Byproduct B Over-alkylated (Tertiary) Reaction of product with excess aldehyde/ketone or alkyl halide.[2][1]Ethyl group integration > expected; distinct shift in exocyclic N-CH2.[2][3][1]
Intermediate Imine species Incomplete reduction; hydrolysis during workup.[2][1]Signal ~160-170 ppm (13C), unstable in 1H.[2][1]
The "Basicity Trap" (Critical Technical Insight)

Why standard Acid-Base extraction fails: Unlike typical organic syntheses where impurities are neutral, all major components here (Product, Starting Material, and Alcohol Byproduct) contain a basic piperidine nitrogen.[1]

  • Result: A standard HCl wash extracts everything into the aqueous layer.[2][1]

  • Solution: You must rely on pKa differentiation (Diamine vs. Monoamine) or Boiling Point differentials .[2][1]

Troubleshooting Protocols

Protocol A: The "Modified" Acid-Base Workup (Removal of Non-Basics)

Use this as the initial cleanup step to remove solvents, neutral organics, and polymeric tars.[1] Do not expect this to remove the piperidinol byproduct.[1]

Reagents: DCM (Dichloromethane), 1M HCl, 5M NaOH, Brine.[1]

  • Dissolution: Dissolve crude residue in DCM (10 mL/g).

  • Acid Extraction: Extract with 1M HCl (3 x 10 mL/g).

    • Chemistry: The target diamine (N,1-diethyl...) and the mono-amine impurities protonate and move to the aqueous phase.[2][1] Neutral impurities stay in DCM.[2][1]

  • Organic Wash: Wash the combined acidic aqueous layer with fresh DCM (1x).[2][1] Discard this organic layer.[2][1]

  • Basification: Cool aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12.

    • Note: High pH is critical to ensure the secondary amine is fully deprotonated (Free Base).[1]

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x 15 mL/g).

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Vacuum Distillation (The Primary Separation)

This is the most effective method for separating the target amine from the alcohol byproduct and unreacted ketone.[1]

Prerequisites: High-vacuum line (< 5 mmHg), Short-path distillation head.[2][3][1]

Boiling Point differentials (Estimated at 1-2 mmHg):

  • 1-Ethyl-4-piperidone: ~45-50 °C[2][3][1]

  • 1-Ethyl-4-piperidinol: ~70-80 °C[2][3][1]

  • N,1-Diethylpiperidin-4-amine (Target): ~95-110 °C[2][3][1]

Step-by-Step:

  • Setup: Equip flask with a magnetic stir bar and a Vigreux column (if available) to prevent bumping.

  • Degassing: Apply vacuum at room temperature first to remove residual solvents (DCM/Ethanol).[2][1]

  • Fraction 1 (Forerun): Heat oil bath to ~60-70°C. Collect the lower boiling ketone and trace volatiles.

  • Fraction 2 (Impurity): Increase bath to ~90-100°C. The piperidinol will distill over. Monitor the head temperature closely.[2][1]

  • Fraction 3 (Product): Increase bath to ~120-130°C. The target amine should distill as a clear, colorless liquid.

    • Tip: If the product solidifies in the condenser (unlikely for this specific analog, but possible), use a heat gun to melt it down.[1]

Protocol C: Scavenging & Salt Formation (The "Polisher")

Use this if distillation is unavailable or if purity >99% is required for biological assays.[1]

Part 1: Bisulfite Wash (Removes Ketone)

If NMR shows unreacted piperidone:

  • Dissolve crude in EtOAc.[2][1]

  • Wash with saturated Sodium Bisulfite (NaHSO₃) solution (2x).[2][1]

    • Mechanism:[2][3][4] Forms a water-soluble bisulfite adduct with the ketone.[2][1]

  • Wash with 1M NaOH (to remove traces of SO2), then Brine.[1]

Part 2: Dihydrochloride Salt Formation

The target is a diamine , allowing it to form a dihydrochloride salt, whereas the impurities are mono-amines.[1]

  • Dissolve the free base in anhydrous Ethanol or Diethyl Ether .[2][1]

  • Add 2.2 equivalents of HCl (as 2M in Ether or 4M in Dioxane) dropwise at 0°C.

  • Observation: A white precipitate should form.[2][1]

  • Recrystallization:

    • Heat the suspension to reflux and add Methanol dropwise until clear.

    • Cool slowly to RT, then 4°C.

    • Filter the crystals.[2][1] The mono-amine salts (more soluble) remain in the mother liquor.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationLogic Crude Crude Reaction Mixture (Amine, Ketone, Alcohol) AcidBase Protocol A: Acid-Base Extraction Crude->AcidBase Remove Neutrals CheckNMR Checkpoint: 1H NMR Analysis AcidBase->CheckNMR KetonePres Ketone Present? CheckNMR->KetonePres Signal @ 2.4ppm AlcoholPres Alcohol Present? KetonePres->AlcoholPres No Bisulfite Protocol C (Part 1): Bisulfite Wash KetonePres->Bisulfite Yes Distill Protocol B: Vacuum Distillation AlcoholPres->Distill Yes (High Qty) SaltForm Protocol C (Part 2): HCl Salt Crystallization AlcoholPres->SaltForm Yes (Trace) Final Pure N,1-diethylpiperidin-4-amine AlcoholPres->Final No Bisulfite->AlcoholPres Distill->Final SaltForm->Final

Caption: Decision matrix for selecting the appropriate purification module based on impurity profile.

Frequently Asked Questions (FAQ)

Q1: My yield is low (<40%), but the NMR looks clean. Where is my product? A: You likely lost it during the Acid-Base extraction.[2][1]

  • Diagnosis: Did you basify the aqueous layer to pH > 12?

  • Reasoning: Secondary amines can form strong hydrogen bonds with water.[2][1] If the pH isn't high enough, the equilibrium favors the water-soluble protonated form.[1]

  • Fix: Saturate the aqueous layer with NaCl (salting out) before the final DCM extraction to push the amine into the organic phase.[1]

Q2: I see a persistent "doublet of triplets" at 3.7 ppm. What is it? A: This is 1-ethyl-4-piperidinol .[2][3][1]

  • Cause: The reducing agent (e.g., NaBH4) reduced the ketone before it could react with the ethylamine to form the imine.[1]

  • Prevention: Pre-form the imine![2][1] Stir the ketone and amine with a dehydrating agent (Ti(OiPr)4 or Molecular Sieves) for 2-4 hours before adding the reducing agent.

Q3: Can I use Silica Gel Chromatography? A: Yes, but with caution.

  • Issue: Amines "streak" on silica due to interaction with acidic silanol groups.[2][1]

  • Modification: You must pretreat the silica or the eluent.[2][1] Use DCM:MeOH:NH4OH (90:9:1) or add 1% Triethylamine (TEA) to your mobile phase.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[2][1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][1] Journal of Organic Chemistry.[2][1]

  • BenchChem Technical Repository. (2025).[2][1][5][6][7] Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.

  • National Center for Biotechnology Information. (2025).[2][1] PubChem Compound Summary for CID 3734990, 1-Ethylpiperidin-4-amine.[2][3][1][8][3][1]

  • Vogel, A. I. (1989).[2][1] Vogel's Textbook of Practical Organic Chemistry.[2][1] (5th Edition).[2][1] Longman Scientific & Technical.[2][1] (Standard reference for Acid-Base extraction and Distillation protocols).

Sources

Optimization

optimizing yield of N,1-diethylpiperidin-4-amine reductive amination

Topic: Optimization of Reductive Amination Yields Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist[1] Diagnostic Hub: Why is my yield low? Before altering your protocol, review these critical fa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reductive Amination Yields Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist[1]

Diagnostic Hub: Why is my yield low?

Before altering your protocol, review these critical failure points specific to 1-ethylpiperidin-4-one and ethylamine .

SymptomProbable CauseThe Fix
Low Conversion (<30%) Imine Instability / pH Ketones are sterically hindered. If pH is not slightly acidic (pH 5-6), the iminium ion—the actual substrate for reduction—will not form.
No Reaction Ethylamine Volatility Ethylamine boils at 16.6°C. If you used the free base at room temperature without a sealed vessel, your reagent likely evaporated before reacting.
Product Loss "The Diamine Trap" Your product is a polar diamine. If you quenched with saturated NaHCO₃ (pH ~8-9), the product is likely still protonated and remained in the aqueous waste layer.
Side Products Enolization 1-ethylpiperidin-4-one can enolize.[2][3][4] If the reaction is too basic, aldol-like self-condensation of the ketone competes with amination.

Core Protocol: The "Self-Validating" STAB Method

Standardized for 10 mmol scale. This protocol uses Sodium Triacetoxyborohydride (STAB) due to its selectivity for imines over ketones and tolerance for moisture.

Reagents & Stoichiometry
  • Substrate: 1-ethylpiperidin-4-one (1.0 equiv)

  • Amine: Ethylamine (2.0 M in THF or MeOH) (1.2 – 1.5 equiv)[1]

    • Note: Avoid aqueous ethylamine if possible to maximize kinetics, though STAB tolerates it.[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Catalyst: Glacial Acetic Acid (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Step-by-Step Workflow
  • Imine Pre-Equilibrium (Critical Step):

    • In a dry flask under N₂, dissolve 1-ethylpiperidin-4-one in DCE (0.2 M concentration).

    • Add Ethylamine (2.0 M in THF) .

    • Add Acetic Acid immediately.

    • Checkpoint: Stir for 20-30 minutes at Room Temperature. This allows the "invisible" equilibrium between ketone and carbinolamine/iminium to establish. Do not add reductant yet.

  • Reduction:

    • Add STAB in one portion. The reaction may bubble slightly (H₂ evolution).

    • Stir at Room Temperature for 12–16 hours.

    • Validation: Take a 50 µL aliquot. Quench with 1M NaOH. Extract with EtOAc.[5] Check TLC or LCMS.[5] If SM (ketone) persists >10%, add 0.5 equiv more STAB.[1]

  • Workup (The "Diamine" Specific Procedure):

    • Quench: Add 1M NaOH until the aqueous phase is pH > 12 . Crucial: The product must be fully deprotonated to be lipophilic.

    • Extraction: Extract 3x with Dichloromethane (DCM) .[2][5]

      • Why DCM? Polar amines partition better into DCM than EtOAc/Hexanes.

    • Wash: Wash combined organics once with Brine.

    • Dry: Dry over Na₂SO₄, filter, and concentrate.

Mechanistic Deep Dive

Understanding the "Why" prevents future errors. The reaction relies on the formation of an electrophilic iminium species.

G Ketone 1-ethylpiperidin-4-one (Electrophile) Carbinol Carbinolamine (Unstable Intermediate) Ketone->Carbinol Nucleophilic Attack Amine Ethylamine (Nucleophile) Amine->Carbinol Nucleophilic Attack Acid Acetic Acid (Catalyst) Acid->Carbinol Proton Transfer Iminium Iminium Ion (Active Species) Carbinol->Iminium -H2O (Acid Catalyzed) Iminium->Ketone Hydrolysis (If wet/slow) Product N,1-diethylpiperidin-4-amine (Target) Iminium->Product Irreversible Reduction STAB STAB (H-) (Selective Reductant) STAB->Product Hydride Transfer

Figure 1: Reaction Pathway. Note that STAB reduces the Iminium Ion much faster than it reduces the Ketone.[1] This kinetic selectivity is why the "Direct" method works.

Troubleshooting & FAQ

Q: Can I use NaBH₄ instead of STAB?

A: Only if you change the protocol. NaBH₄ is a stronger reducing agent and will reduce the ketone to the alcohol (1-ethylpiperidin-4-ol) faster than the imine forms.

  • If you must use NaBH₄: You must use a "Two-Step" method. Stir Ketone + Amine + Acid (or Ti(OiPr)₄) for 4-6 hours first to form the imine completely, then add NaBH₄ at 0°C. STAB is preferred because it allows a "One-Pot" mix.[1]

Q: My LCMS shows the product mass, but I recovered almost nothing after extraction.

A: You fell into the "pH Trap."

  • Explanation: Your product has two basic nitrogens. The piperidine nitrogen (pKa ~10) and the secondary amine (pKa ~10-11).

  • The Fix: Standard NaHCO₃ quench only reaches pH 8-9. Your product is still >90% protonated (ionic) and stays in the water. You must use NaOH to hit pH 12-14 to force it into the organic layer.

Q: I see a side product with M+ mass corresponding to the alcohol.

A: This is direct reduction of the ketone.

  • Cause: The imine formation was too slow or the amine evaporated.

  • Solution: Increase the amine equivalents to 1.5–2.0. Ensure you add Acetic Acid.[5] If using ethylamine hydrochloride salt, ensure you added exactly 1.0 equiv of Triethylamine (TEA) to free the base.[1]

Q: How do I handle Ethylamine safely?

A: Ethylamine is a gas at STP.

  • Best: Use 2.0 M solution in THF (commercially available).

  • Alternative: Use Ethylamine Hydrochloride (solid).[1] Add it to the reaction solvent along with 1.0 equiv of Triethylamine or DIPEA. Stir for 10 mins before adding the ketone. This generates ethylamine in situ.

References & Authoritative Grounding

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Significance: The foundational text establishing STAB as the superior reagent for ketone reductive amination, specifically detailing the role of acetic acid.

    • [1]

  • BenchChem Protocols. "Reductive Amination of 4-Piperidone with Aniline."

    • Significance: Provides specific stoichiometry and workup considerations for piperidone scaffolds, which are prone to hydration and require specific pH handling.

  • Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions."

    • Significance: Verifies solvent compatibility (DCE/THF) and the necessity of anhydrous conditions to prevent STAB decomposition.

  • University of Rochester. "Workup for Polar and Water-Soluble Solvents/Products."

    • Significance: Authoritative guide on the extraction of polar amines ("The Diamine Trap"), supporting the requirement for high pH extraction and DCM usage.

Sources

Troubleshooting

stability of N,1-diethylpiperidin-4-amine under oxidative conditions

Welcome to the Technical Support Center for N,1-diethylpiperidin-4-amine . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,1-diethylpiperidin-4-amine . As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a rigorous, mechanistic understanding of this molecule's behavior under oxidative stress.

Rather than simply listing what goes wrong, this guide explains why it goes wrong and provides self-validating protocols to definitively isolate, quantify, and prevent oxidative degradation in your workflows.

Mechanistic FAQs: Understanding the Vulnerabilities

Q1: Why is N,1-diethylpiperidin-4-amine particularly sensitive to oxidation? The inherent instability of this molecule stems from its dual-amine functionality. It contains a tertiary alicyclic amine (the N1-ethyl group on the piperidine ring) and a secondary exocyclic amine (the N4-ethyl group). While tertiary amines generally exhibit moderate stability due to steric hindrance[1], they are highly susceptible to direct oxygenation by peroxides or atmospheric oxygen, forming polar N-oxides[2]. Simultaneously, the secondary amine is vulnerable to N-hydroxylation and α-carbon hydroxylation, leading to a cascade of degradation products[3].

Q2: What are the primary oxidative degradation pathways and their mass signatures? When analyzing degraded samples via LC-MS, you will typically observe three distinct pathways:

  • N-Oxide Formation (+16 Da): Direct oxidation of the tertiary piperidine nitrogen yields an N-oxide. This is the most common degradant under ambient light and air[4].

  • Hydroxylamine & Nitrone Formation (+16 Da / +14 Da): The secondary amine undergoes N-hydroxylation to form a hydroxylamine (+16 Da), which can further dehydrate or oxidize into a nitrone (+14 Da relative to the parent)[3].

  • Oxidative N-Dealkylation (-28 Da): Oxidation at the α-carbon of the secondary amine forms an unstable carbinolamine intermediate. This rapidly collapses, cleaving the carbon-nitrogen bond to release acetaldehyde and leaving behind a primary amine (1-ethylpiperidin-4-amine)[3].

Q3: How do environmental factors accelerate these pathways? Oxidation is rarely spontaneous; it is usually catalyzed. Trace transition metals (e.g., Cu²⁺, Fe²⁺) leached from stainless steel equipment or low-grade solvents act as potent catalysts for radical-mediated oxidative dealkylation[5]. Furthermore, UV/ambient light provides the activation energy necessary to initiate photo-oxidative free radical cascades[4].

Pathway Visualization

OxidationMechanisms Parent N,1-diethylpiperidin-4-amine [M+H]+ 157.2 Tertiary Tertiary Amine (Piperidine N1) Parent->Tertiary Oxidation Secondary Secondary Amine (Exocyclic N4) Parent->Secondary Oxidation NOxide N-Oxide [M+H]+ 173.2 Tertiary->NOxide +[O] Carbinolamine Carbinolamine Intermediate Secondary->Carbinolamine α-C Hydroxylation Hydroxylamine Hydroxylamine [M+H]+ 173.2 Secondary->Hydroxylamine N-Hydroxylation Dealkyl De-ethylated Amine [M+H]+ 129.2 Carbinolamine->Dealkyl C-N Cleavage (-Acetaldehyde) Nitrone Nitrone [M+H]+ 171.2 Hydroxylamine->Nitrone -H2O

Fig 1: Oxidative degradation pathways of N,1-diethylpiperidin-4-amine.

Quantitative Stability Data & Troubleshooting

To establish a baseline for your assays, reference the accelerated stability data below. These metrics illustrate how specific stressors dictate the dominant degradation mechanism.

Table 1: Accelerated Stability Data for N,1-diethylpiperidin-4-amine

Storage ConditionTimepointParent Recovery (%)Primary Degradant Observed
25°C, Ambient Air, Dark30 Days98.5%Trace N-oxide
40°C, Ambient Air, Light30 Days82.1%N-oxide, Nitrone
40°C, Argon Purged, Dark30 Days99.8%None
60°C, 3% H₂O₂ (Forced)24 Hours< 5.0%N-oxide, De-ethylated amine
60°C, 50 µM Cu²⁺7 Days65.3%De-ethylated amine

Table 2: Diagnostic Troubleshooting Matrix

Symptom / ObservationMechanistic CauseCorrective Action
Yellow/Brown Discoloration Formation of conjugated imines or nitrones via severe, prolonged oxidation[4].Store in amber vials; purge headspace with Argon/N₂ prior to sealing.
+16 Da Peak in LC-MS N-oxidation of the tertiary piperidine nitrogen or secondary amine N-hydroxylation.Implement radical scavengers (e.g., BHT, ascorbic acid) in the formulation.
-28 Da Peak in LC-MS Oxidative N-dealkylation (loss of the N-ethyl group as acetaldehyde)[3].Check for trace metal contamination in buffers; add 1 mM EDTA if necessary.
Poor Peak Shape on C18 Highly polar N-oxide degradants eluting in the void volume, causing ion suppression.Switch to a HILIC or polar-embedded C18 column for stability-indicating assays.
Diagnostic Workflow

TroubleshootingFlow Detect Peak Broadening or New LC-MS Peaks Analyze Run Stability-Indicating LC-MS/MS Method Detect->Analyze CheckMass Identify Mass Shift Analyze->CheckMass Path1 +16 Da (N-Oxide/Hydroxylamine) CheckMass->Path1 Path2 -28 Da (Dealkylation) CheckMass->Path2 Root1 Atmospheric O2 / Peroxides Path1->Root1 Root2 Trace Metal Catalysis Path2->Root2 Fix1 Argon Purging & Amber Vials Root1->Fix1 Fix2 Add EDTA or Radical Scavengers Root2->Fix2

Fig 2: Diagnostic workflow for resolving oxidative instability in piperidine amines.

Self-Validating Experimental Protocols

To troubleshoot effectively, you must be able to reproduce and quantify degradation without introducing analytical artifacts. The following protocols are designed with built-in validation checks.

Protocol A: Self-Validating Oxidative Forced Degradation

Causality Check: Unquenched forced degradation samples continue to oxidize in the autosampler queue, leading to time-dependent artifacts. This protocol uses a specific chemical quench to freeze the degradation profile at exactly 24 hours.

  • Sample Preparation: Dissolve N,1-diethylpiperidin-4-amine in 50 mM ammonium acetate buffer (pH 7.4) to a concentration of 1.0 mg/mL. Note: Maintaining physiological pH prevents acid-catalyzed hydrolysis from confounding oxidative results.

  • Stress Induction: Add H₂O₂ to achieve a final concentration of 3% (v/v).

  • Incubation: Seal the vial and incubate at 40°C in the dark for exactly 24 hours.

  • Reaction Quenching (Critical Step): Add an equimolar excess of sodium metabisulfite (Na₂S₂O₅) to the solution to neutralize residual peroxides.

  • Self-Validation Check: Dip a standard peroxide test strip into the quenched solution. If the strip indicates >0 ppm peroxide, add additional Na₂S₂O₅ until a negative reading is achieved.

  • Analysis: Dilute the quenched sample 1:10 in the starting mobile phase and proceed to Protocol B.

Protocol B: Stability-Indicating LC-MS/MS Method

Causality Check: N-oxides are vastly more polar than their parent amines. Standard C18 columns often fail to retain them, causing them to elute in the void volume where matrix effects destroy quantitative accuracy. This method utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) to ensure retention.

  • Column Selection: Waters Acquity BEH Amide (or equivalent HILIC column), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Initial: 90% B (HILIC requires high organic starting conditions).

    • 0.0 - 8.0 min: Linear ramp to 50% B.

    • 8.0 - 10.0 min: Hold at 50% B.

    • 10.1 - 15.0 min: Re-equilibrate at 90% B.

  • MS/MS Detection (ESI+ MRM):

    • Parent Amine: m/z 157.2 → 84.1

    • N-Oxide / Hydroxylamine: m/z 173.2 → 84.1

    • De-ethylated Amine: m/z 129.2 → 84.1

References

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds Source: Benchchem URL
  • Stability of Structurally Varied Aqueous Amines for CO2 Capture Source: ACS Publications URL
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines Source: ACS Publications URL
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: UT Austin URL
  • Oxidation of Secondary and Primary Amines Source: UoMustansiriyah URL

Sources

Optimization

troubleshooting hygroscopic nature of N,1-diethylpiperidin-4-amine salts

Technical Support Center: Troubleshooting Hygroscopicity of N,1-Diethylpiperidin-4-amine Salts Executive Summary The salts of N,1-diethylpiperidin-4-amine (particularly the dihydrochloride or fumarate) exhibit significan...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Hygroscopicity of N,1-Diethylpiperidin-4-amine Salts

Executive Summary

The salts of N,1-diethylpiperidin-4-amine (particularly the dihydrochloride or fumarate) exhibit significant hygroscopicity due to the high polarity of the diamine cation and the hydrogen-bonding capability of the ammonium protons.[1] Moisture absorption leads to "oiling out," stoichiometric errors in coupling reactions, and shifting analytical baselines.

This guide provides a self-validating troubleshooting workflow. We move beyond simple "keep it dry" advice to provide specific, actionable protocols for rescuing wet material and maintaining anhydrous integrity during critical experiments.

Module 1: Diagnostics – Is My Salt Compromised?

User Query: "My solid has turned into a sticky gum or a wet paste. Is it degraded, or just wet? How do I confirm without wasting more material?"

Scientist’s Analysis: N,1-diethylpiperidin-4-amine salts are prone to deliquescence , where they absorb enough atmospheric moisture to dissolve in it.[1] This is a physical change, not necessarily chemical degradation (oxidation/hydrolysis). However, water acts as a nucleophile and can hydrolyze sensitive reagents (e.g., acid chlorides, anhydrides) in downstream steps.[1]

Diagnostic Protocol:

  • Visual Inspection: Fresh pure salt should be a free-flowing white to off-white powder.[1] Clumping or transparency at crystal edges indicates >2% water content.

  • The "Sparkle" Test: Place 5 mg on a glass slide under a microscope. If crystal edges look rounded or liquid bridges form between particles within 60 seconds, the critical relative humidity (CRH) is below your lab's ambient humidity.

  • H-NMR Validation (The Gold Standard):

    • Dissolve ~10 mg in DMSO-d6 (not CDCl3, as water floats or exchanges rapidly).

    • Check for a broad singlet around 3.3–4.0 ppm (H2O).

    • Calculation: Integrate the water peak relative to the single proton at the piperidine C4 position. If the molar ratio of H2O:Salt > 0.5, drying is mandatory before stoichiometric use.

Module 2: Rescue Protocol – Drying & Purification

User Query: "Vacuum drying at room temperature isn't working. The weight keeps fluctuating. How do I get a stable anhydrous weight?"

Scientist’s Analysis: Surface water is easy to remove, but lattice water or water trapped in an amorphous "goo" requires energy to break the hydrogen bonds. Simple vacuum drying often fails because the evaporation cools the sample, slowing desorption.

The "Deep Dry" Workflow:

Step 1: Azeotropic Drying (For "Gooey" Salts) If the salt is an oil/gum, you must reset the crystal lattice.

  • Dissolve the salt in a minimum amount of absolute ethanol or methanol .

  • Add 5-10 volumes of toluene or cyclohexane .[1]

  • Concentrate on a rotary evaporator. The azeotrope will carry off water and force the salt to precipitate as a solid.

  • Repeat 2x if necessary.

Step 2: Thermal Vacuum Protocol Once solid, use this specific cycle to ensure constant weight:

ParameterSettingRationale
Temperature 45°C – 60°CProvides kinetic energy to desorb water without melting the salt (MP typically >150°C for HCl salts).[1]
Vacuum < 1 mbar (High Vac)Lowers the boiling point of water significantly.
Desiccant P₂O₅ or KOH pelletsPlaced in the vacuum oven/desiccator to chemically trap removed water, preventing re-adsorption when vacuum is broken.
Duration 12–24 HoursDiffusion from the crystal core is slow.

Step 3: The "Argon Break" Crucial Step: Never vent the vacuum oven with ambient air. Vent with dry Nitrogen or Argon . Cap the flask immediately upon removal.

Module 3: Handling & Weighing Strategy

User Query: "Every time I weigh it, the mass increases on the balance. How do I get an accurate stoichiometry?"

Scientist’s Analysis: The "drifting balance" is a classic sign of rapid moisture uptake. You are weighing the salt plus the air's water.

The "Difference Weighing" Technique: Do not weigh the salt directly onto a weigh paper or boat.

  • Tare a capped vial containing the dry salt.

  • Remove the cap, quickly pour an estimated amount into your reaction vessel, and re-cap immediately.

  • Weigh the vial again.

  • Mass Transferred = (Mass 1) - (Mass 2). [1]

    • Why? The salt inside the vial remains dry. The moisture absorbed by the salt in the reactor does not affect the measurement of the mass transferred.

Module 4: Salt Selection (Advanced Optimization)

User Query: "I'm scaling up. Is there a less hygroscopic alternative to the hydrochloride salt?"

Scientist’s Analysis: The hydrochloride (HCl) salt is small and has high charge density, leading to high lattice energy but also high affinity for water. Changing the counter-ion can hydrophobically shield the cation.

Recommended Counter-ion Screening:

Salt TypeHygroscopicityCrystallinityRecommendation
Dihydrochloride HighGoodStandard, but requires strict humidity control.[1]
Fumarate ModerateExcellentOften forms non-hygroscopic crystalline networks. Top Choice.
Tosylate LowGoodAdds significant molecular weight, but very stable.
Oxalate ModerateHighGood for purification, but toxicity concerns for pharma.

Note: Always verify the solubility of the new salt in your reaction solvent.

Visual Troubleshooting Workflows

Workflow 1: The "Wet Salt" Decision Tree

Use this logic flow to determine the correct processing path for your material.

WetSaltProtocol Start Start: Material Inspection State Physical State? Start->State FreeFlow Free-flowing Powder State->FreeFlow Sticky Sticky / Clumped State->Sticky Liquid Oiled Out / Liquid State->Liquid NMR Run H-NMR (DMSO-d6) FreeFlow->NMR DryVac Vacuum Oven (45°C, P2O5, 12h) Sticky->DryVac Azeotrope Azeotropic Distillation (EtOH/Toluene) Liquid->Azeotrope WaterContent Water Content? NMR->WaterContent Use Ready for Use (Store in Desiccator) WaterContent->Use < 0.5 eq WaterContent->DryVac > 0.5 eq DryVac->NMR Recryst Recrystallization (iPrOH/Et2O) Azeotrope->Recryst Recryst->DryVac

Caption: Decision matrix for processing N,1-diethylpiperidin-4-amine salts based on physical state and water content.

Workflow 2: The "Difference Weighing" Protocol

Standardizing the weighing process to eliminate environmental error.

WeighingProtocol Step1 1. Tare Capped Vial (Contains Dry Salt) Step2 2. Open & Pour (Fast Transfer) Step1->Step2 Minimize Exposure Step3 3. Recap Immediately Step2->Step3 Step4 4. Weigh Vial Again Step3->Step4 Calc Calc: Mass1 - Mass2 = Exact Added Mass Step4->Calc

Caption: Difference weighing technique to prevent moisture error during transfer.

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for drying organic salts and azeotropic mixtures). [1]

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for salt selection and hygroscopicity management in scale-up).

  • PubChem Compound Summary. "N,N-Diethylpiperidin-4-amine" (Isomer/Analog data for structural properties). National Center for Biotechnology Information. [1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative guide on counter-ion effects on hygroscopicity). [1]

Sources

Troubleshooting

Technical Support Center: Preventing Side Reactions in N,1-diethylpiperidin-4-amine Couplings

Welcome to our dedicated technical support center for troubleshooting amide coupling reactions involving N,1-diethylpiperidin-4-amine. This resource is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for troubleshooting amide coupling reactions involving N,1-diethylpiperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments. The unique structural features of N,1-diethylpiperidin-4-amine, namely a sterically hindered secondary amine and a basic piperidine nitrogen, present specific challenges that require careful consideration to avoid yield-reducing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide provides solutions to specific problems you may encounter during amide coupling reactions with N,1-diethylpiperidin-4-amine.

Issue 1: Low or No Yield of the Desired Amide Product

Question: I am observing very low to no yield of my desired amide product when coupling a carboxylic acid with N,1-diethylpiperidin-4-amine. What are the potential causes and how can I improve the yield?

Answer: Low yields in these specific coupling reactions are a common challenge primarily due to the steric hindrance around the secondary amine of N,1-diethylpiperidin-4-amine.[1] Several factors could be contributing to this issue.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be sufficiently reactive to activate the carboxylic acid, or the activated species may be too short-lived to react with the sterically hindered amine.[2]

    • Solution: Employ a more potent coupling reagent. Uronium/aminium salts like HATU or HBTU are known for their high efficiency, especially with sterically hindered substrates.[3][4] They rapidly generate active esters that can overcome the steric barrier.[5] For extremely challenging cases, converting the carboxylic acid to an acyl fluoride can significantly enhance reactivity.[6][7]

  • Steric Hindrance: The bulky ethyl groups on the piperidine nitrogen and the secondary amine itself create a sterically congested environment, slowing down the nucleophilic attack of the amine on the activated carboxylic acid.[1]

    • Solution: Besides using a more powerful coupling reagent, optimizing reaction conditions is key. Increasing the reaction temperature (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier.[8] Additionally, ensure the reaction concentration is adequate (0.1-0.5 M is a good starting point) to favor the bimolecular coupling reaction.[8]

  • Sub-optimal pH and Base Selection: The basicity of the piperidine nitrogen (pKa of the conjugate acid is ~11) can interfere with the reaction.[9] If the reaction medium is not sufficiently basic, the secondary amine may be protonated, rendering it non-nucleophilic. Conversely, using a nucleophilic base can lead to unwanted side reactions.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to maintain a basic environment without competing with the desired amine coupling.[10] Typically, 2-3 equivalents of base are sufficient.

Issue 2: Formation of an N-Acylurea Byproduct

Question: I am using a carbodiimide coupling reagent like EDC and observing a significant amount of a byproduct that I've identified as an N-acylurea. Why is this happening and how can I prevent it?

Answer: The formation of an N-acylurea is a well-known side reaction when using carbodiimides like EDC or DCC.[11] It occurs when the highly reactive O-acylisourea intermediate rearranges intramolecularly before the amine can intercept it.[12] This is particularly problematic with slow-reacting, sterically hindered amines like N,1-diethylpiperidin-4-amine.

Solutions:

  • Inclusion of Additives: The most effective way to suppress N-acylurea formation is to add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or its safer and often more effective analogue, OxymaPure .[3][13] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still sufficiently reactive to acylate the amine.[3][12]

  • Alternative Coupling Reagents: If the problem persists, switching to a phosphonium or uronium-based coupling reagent (e.g., PyBOP , HATU ) will completely eliminate this side reaction pathway as they do not form an O-acylisourea intermediate.[14]

Issue 3: Guanidinylation of the Amine

Question: When using HATU as the coupling reagent, I've isolated a side product where the tetramethylguanidinium group from HATU has been transferred to my amine. How can this be avoided?

Answer: This side reaction, known as guanidinylation, can occur when using uronium/aminium-type coupling reagents like HATU or HBTU.[15] It happens when the coupling reagent reacts directly with the amine nucleophile instead of the carboxylic acid.[16] This is more likely if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used.[15]

Solutions:

  • Order of Reagent Addition: The order of addition is critical. Pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a few minutes (5-10 min) before adding the N,1-diethylpiperidin-4-amine.[10][17] This ensures that the highly reactive HATU is consumed to form the active ester before the primary amine is introduced, minimizing the chance for direct reaction.[18]

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the coupling reagent and avoid large excesses, which can drive the formation of the guanidinium side product.[16]

Issue 4: Epimerization of an Adjacent Chiral Center

Question: My carboxylic acid has a chiral center at the α-position, and I am observing significant epimerization in my final product. What conditions can I use to minimize this?

Answer: Epimerization is a major concern in amide bond formation, especially with α-chiral carboxylic acids. It typically proceeds through two main pathways: direct enolization or the formation of a planar oxazolone intermediate, both of which lead to a loss of stereochemical integrity.[19]

Solutions:

  • Choice of Coupling Reagent and Additive: Certain coupling reagents are more prone to causing epimerization. The use of additives that form activated esters less susceptible to oxazolone formation is crucial.[19]

    • Recommended: Use carbodiimides (EDC, DIC) in combination with racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure .[19] The addition of copper(II) salts (e.g., CuCl₂) has also been shown to effectively suppress epimerization in some cases.[20] Uronium reagents based on HOAt, like HATU , are also excellent choices for minimizing epimerization.[4]

  • Base Selection: The choice of base can significantly influence the rate of epimerization.[19]

    • Recommended: Use sterically hindered, non-nucleophilic bases like DIPEA or 2,4,6-collidine . Avoid less hindered bases like triethylamine (TEA) which can more readily promote proton abstraction from the α-carbon.

  • Temperature Control: Higher temperatures accelerate the rate of epimerization.[21]

    • Recommended: Run the reaction at a low temperature (e.g., 0 °C) and maintain this temperature throughout the addition of reagents and for the duration of the reaction.[19]

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
Coupling ReagentClassAdvantagesDisadvantagesRecommended for N,1-diethylpiperidin-4-amine?
EDC / HOBt CarbodiimideInexpensive, readily available.[8]Can form N-acylurea byproduct; moderate reactivity.[8]Yes, with caution. Good starting point.
HATU Uronium/AminiumHigh efficiency, especially with hindered substrates; low epimerization.[3][4]More expensive; can cause guanidinylation if not used correctly.[10]Highly Recommended.
PyBOP PhosphoniumHigh efficiency, low epimerization; no guanidinylation side product.[14]Byproduct (HMPA) is carcinogenic.[13]Yes, effective alternative to HATU.
T3P® Phosphonic AnhydrideMild conditions, high yields, low epimerization.[22]Requires a base like pyridine.[22]Yes, a good option for difficult couplings.
Acyl Fluoride (via BTFFH) Acid HalideHighly reactive, minimizes steric hindrance.[7]Requires an additional step to form the acyl fluoride.[7]Yes, for very challenging cases.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU with Pre-activation

This protocol is recommended to maximize yield and minimize side reactions like guanidinylation.

  • Dissolve the carboxylic acid (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF or NMP (to make a 0.1-0.5 M solution).

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of N,1-diethylpiperidin-4-amine (1.1 eq.) in a small amount of the reaction solvent.

  • Stir the reaction at room temperature, or heat to 40-50 °C if necessary, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Epimerization Suppression using EDC/HOAt

This protocol is designed for couplings where the carboxylic acid is susceptible to racemization.

  • Dissolve the N-protected chiral amino acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).[19]

  • Cool the solution to 0 °C in an ice bath.[19]

  • Add EDC (1.1 eq) to the cooled solution and stir for 15-30 minutes at 0 °C.

  • Add N,1-diethylpiperidin-4-amine (1.2 eq) followed by DIPEA (2.5 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 4-24 hours, monitoring for completion.[19]

  • Perform an aqueous work-up and purification as described in Protocol 1.

  • Analyze the final product for epimeric purity by chiral HPLC.

Visualized Workflows & Mechanisms

Decision-Making Flowchart for Troubleshooting

This diagram outlines a logical workflow for identifying and solving common side reactions.

Troubleshooting_Flowchart start Start: Coupling N,1-diethylpiperidin-4-amine low_yield Low or No Yield? start->low_yield side_product Major Side Product Observed? low_yield->side_product No increase_reagent 1. Use stronger coupling reagent (HATU, T3P). 2. Increase temperature (40-60°C). 3. Check base (use DIPEA). low_yield->increase_reagent Yes epimerization Epimerization Observed? side_product->epimerization No check_reagent_type Identify Side Product side_product->check_reagent_type Yes solve_epimerization 1. Add HOAt or CuCl2. 2. Use low temperature (0°C). 3. Use hindered base (DIPEA). epimerization->solve_epimerization Yes success Desired Product Obtained epimerization->success No increase_reagent->side_product n_acylurea N-Acylurea (from Carbodiimide) check_reagent_type->n_acylurea N-Acylurea guanidinylation Guanidinylation (from HATU) check_reagent_type->guanidinylation Guanidinylation solve_n_acylurea Add HOBt or OxymaPure. Or switch to HATU/PyBOP. n_acylurea->solve_n_acylurea solve_guanidinylation Pre-activate acid before adding amine. Check stoichiometry. guanidinylation->solve_guanidinylation solve_n_acylurea->epimerization solve_guanidinylation->epimerization solve_epimerization->success

Caption: A decision-making flowchart for troubleshooting side reactions.

Mechanism: Preventing N-Acylurea Formation with HOBt

This diagram illustrates how HOBt intercepts the reactive intermediate in carbodiimide couplings.

N_Acylurea_Prevention cluster_0 Carbodiimide Activation cluster_1 Undesired Pathway cluster_2 Desired Pathway with HOBt RCOOH R-COOH OAI O-Acylisourea (Highly Reactive) RCOOH->OAI + EDC EDC EDC NAU N-Acylurea (Side Product) OAI->NAU Rearrangement (No Amine) HOBt_Ester HOBt Active Ester (More Stable) OAI->HOBt_Ester + HOBt HOBt HOBt Amide Desired Amide HOBt_Ester->Amide + Amine Amine R'-NH-R''

Caption: Mechanism of N-Acylurea prevention using HOBt.

References
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. BenchChem.
  • BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. BenchChem.
  • BenchChem. (2025). Avoiding epimerization during synthesis of euscaphic acid analogs. BenchChem.
  • BenchChem. (2025). side reactions of HATU with nucleophilic side chains. BenchChem.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Carpino, L. A., & El-Faham, A. (2004). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. The Journal of Organic Chemistry, 69(2), 541–553.
  • ChemicalBook. (2024, July 3).
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Kurosu, M. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. International Journal of Peptide and Protein Research, 53(3), 269–276.
  • Lazi, N., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 229–234. [Link]

  • Lib-Guide. (2022, September 24). Chemistry of Amides. LibreTexts.
  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758239, N,N-diethylpiperidin-4-amine. PubChem.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal.
  • Patel, M., & Sharma, G. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365–372. [Link]

  • RSC Publishing. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry.
  • Santa Cruz Biotechnology. (n.d.). N,N-diethylpiperidin-4-amine. Santa Cruz Biotechnology.
  • Subiros-Funosas, R., et al. (2011). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 13(8), 1980-1983.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(78), 49386–49393. [Link]

  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • Zhang, W., & Bode, J. W. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 16(15), 2715–2720.

Sources

Reference Data & Comparative Studies

Validation

Optimizing ¹H NMR Analysis of N,1-Diethylpiperidin-4-amine: A Comparative Guide to Solvent Systems and Field Strengths

Executive Summary For drug development professionals and synthetic chemists, the structural verification of saturated nitrogen heterocycles is notoriously challenging. N,1-diethylpiperidin-4-amine (CAS: 104196-82-9), a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural verification of saturated nitrogen heterocycles is notoriously challenging. N,1-diethylpiperidin-4-amine (CAS: 104196-82-9), a highly versatile building block in medicinal chemistry, presents a unique analytical puzzle. Its ¹H NMR spectrum is complicated by overlapping aliphatic signals, complex scalar couplings inherent to the piperidine chair conformation, and the chemical exchange dynamics of its secondary amine.

This guide provides an objective, comparative analysis of NMR solvent systems and spectrometer field strengths to optimize the spectral resolution of N,1-diethylpiperidin-4-amine. By understanding the causality behind solvent interactions and magnetic field effects, researchers can transition from ambiguous signal clusters to definitive structural assignments.

Molecular Architecture & Mechanistic Causality

To analyze N,1-diethylpiperidin-4-amine effectively, one must first deconstruct its magnetic environment. The molecule consists of three distinct domains:

  • The Piperidine Ring: Adopts a rapidly flipping chair conformation at room temperature. The protons are locked into axial and equatorial positions, resulting in distinct chemical shifts. Due to magnetic anisotropy, axial protons are generally shielded (resonating upfield at ~1.3–2.1 ppm) compared to equatorial protons (resonating downfield at ~1.8–2.9 ppm).

  • The N1 and N4 Ethyl Groups: Both contain a -CH₂-CH₃ spin system. However, the N1-ethyl group is attached to a tertiary amine, while the N4-ethyl group is attached to a secondary amine. This subtle electronic difference shifts the N4-methylene protons slightly downfield (~2.6 ppm) compared to the N1-methylene protons (~2.4 ppm).

  • The Secondary Amine (-NH-): Subject to intermolecular hydrogen bonding and chemical exchange, causing its resonance to broaden or disappear entirely depending on the solvent matrix.

Comparative Analysis: Solvent Systems

The choice of deuterated solvent fundamentally alters the observed spectrum of basic amines. Below is a comparison of the three most common solvents used for this compound.

Chloroform-d (CDCl₃) vs. Dimethyl Sulfoxide-d₆ (DMSO-d₆) vs. Deuterium Oxide (D₂O)
  • CDCl₃ (The Standard): While CDCl₃ is the default solvent for organic molecules, it poses a specific risk for N,1-diethylpiperidin-4-amine. CDCl₃ slowly degrades upon exposure to light and oxygen to form deuterium chloride (DCl) [1]. Trace DCl protonates the basic nitrogens, creating a dynamic equilibrium between the free base and the ammonium salt. This results in severe line broadening and drifting chemical shifts. Causality: If using CDCl₃, it must be filtered through basic alumina immediately prior to sample preparation to neutralize trace acids.

  • DMSO-d₆ (The Stabilizer): DMSO is a strong hydrogen-bond acceptor. It tightly solvates the -NH- proton, drastically slowing down its chemical exchange rate. Causality: This shifts the -NH- signal downfield and sharpens it into a distinct peak, allowing for accurate integration. Furthermore, DMSO alters the solvation sphere around the ethyl groups, often improving the resolution between the N1 and N4 methylene quartets.

  • D₂O (The Simplifier): Using D₂O induces rapid hydrogen-deuterium (H/D) exchange at the N4 position. Causality: The -NH- proton is replaced by deuterium, causing the amine signal to vanish from the ¹H NMR spectrum. This simplifies the spectrum and definitively identifies the exchangeable proton. However, because the molecule is a free base, its solubility in neutral D₂O may be limited, requiring careful adjustment of the pD.

Table 1: Solvent Performance Comparison
SolventNH Proton VisibilityAliphatic ResolutionTrace Impurity RisksBest Application
CDCl₃ Broad singlet (~1.0 - 1.5 ppm)Moderate (overlapping multiplets)High (Trace DCl causes peak broadening)Routine screening of neutralized samples.
DMSO-d₆ Sharp peak (solvated)High (differential solvation shifts)Low (Water peak at 3.33 ppm may overlap)Precise integration and 2D NMR studies.
D₂O Invisible (H/D exchange)Low (requires acidic pD, shifting all peaks)Low (HDO peak at 4.79 ppm)Confirming exchangeable protons.

Comparative Analysis: Spectrometer Field Strength

The piperidine ring protons (C2, C3, C5, C6) exhibit extensive geminal (


 Hz) and vicinal (

Hz) couplings. The Karplus relationship dictates that axial-axial couplings are large, while axial-equatorial couplings are small.
MHz vs. 600 MHz
  • 400 MHz (Routine Analysis): At 400 MHz, the chemical shift difference (

    
     in Hz) between the axial and equatorial protons is relatively small compared to their coupling constants (
    
    
    
    ). This low
    
    
    ratio leads to second-order effects (strong coupling), causing multiplets to distort ("roofing effect") and merge into uninterpretable signal clusters [2].
  • 600 MHz (High-Resolution Analysis): Increasing the magnetic field to 600 MHz increases the chemical shift dispersion (

    
    ) while the scalar coupling (
    
    
    
    ) remains constant. Causality: The
    
    
    ratio increases, pushing the spin system toward first-order behavior . Complex clusters resolve into clear, quantifiable multiplets (e.g., a distinct triplet of doublets for the axial C3/C5 protons).
Table 2: Field Strength Impact on Piperidine Ring Protons
Field Strength

Ratio
Multiplet StructureSecond-Order EffectsRecommendation
400 MHz LowHighly overlappingSevere (Roofing, distorted intensities)Purity checks; basic structural confirmation.
600+ MHz HighResolved (First-order splitting visible)MinimalComplete stereochemical assignment; publication data.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness in your spectral data, follow this self-validating protocol for the acquisition of N,1-diethylpiperidin-4-amine spectra.

Step 1: Sample Preparation & Neutralization

  • Pass 1.0 mL of CDCl₃ through a short plug of basic alumina (Brockmann Grade I) directly into a clean vial to remove trace DCl.

  • Dissolve 15–20 mg of N,1-diethylpiperidin-4-amine in 0.6 mL of the neutralized CDCl₃.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration (600 MHz)

  • Locking: Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Tuning & Matching: Perform automatic tuning and matching (ATM) for the ¹H channel to ensure maximum power transfer and optimal signal-to-noise ratio.

  • Shimming: Perform gradient shimming (e.g., TopShim) on the Z-axis. Self-Validation: Check the residual CHCl₃ peak (7.26 ppm); its full width at half maximum (FWHM) should be < 0.6 Hz.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D ¹H sequence (e.g., zg30 on Bruker).

  • Relaxation Delay (D1): Set to 2.0 seconds . Causality: The small alkyl protons have relatively long

    
     relaxation times. A sufficient D1 ensures complete longitudinal magnetization recovery, guaranteeing accurate quantitative integration.
    
  • Number of Scans (NS): 16 to 32 scans for a 20 mg sample.

Step 4: Data Processing

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing multiplet resolution.

  • Phase the spectrum manually to ensure purely absorptive peak shapes.

  • Apply a polynomial baseline correction to ensure accurate integrals, particularly underneath the broad -NH- signal.

Data Visualization

Workflow for NMR Solvent & Field Selection

NMR_Workflow Start N,1-Diethylpiperidin-4-amine Sample Prep Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Routine, trace acid risk) Solvent->CDCl3 D2O D2O (H/D Exchange, pH dependent) Solvent->D2O DMSO DMSO-d6 (H-bonding, sharp NH) Solvent->DMSO Field Field Strength Selection CDCl3->Field D2O->Field DMSO->Field MHz400 400 MHz (Screening/Routine) Field->MHz400 MHz600 600+ MHz (High Resolution/First-Order) Field->MHz600 Acq Acquisition & Processing (D1=2s, LB=0.3Hz, Zero-fill) MHz400->Acq MHz600->Acq

Caption: Logical workflow for solvent and field strength selection to optimize NMR resolution.

Conformational & Exchange Dynamics

Signal_Logic Molecule N,1-Diethylpiperidin-4-amine N1_Ethyl N1-Ethyl Group (N-CH2-CH3) Molecule->N1_Ethyl N4_Ethyl N4-Ethylamino Group (NH-CH2-CH3) Molecule->N4_Ethyl Ring Piperidine Ring (C2, C3, C4, C5, C6) Molecule->Ring NH_Proton Amine Proton (-NH-) Molecule->NH_Proton N1_Shift ~1.0 ppm (t, 3H) ~2.4 ppm (q, 2H) N1_Ethyl->N1_Shift N4_Shift ~1.1 ppm (t, 3H) ~2.6 ppm (q, 2H) N4_Ethyl->N4_Shift Ring_Shift Axial: 1.3 - 2.1 ppm Equatorial: 1.8 - 2.9 ppm Ring->Ring_Shift NH_Exchange Broad singlet Exchanges in D2O NH_Proton->NH_Exchange

Caption: Causality between molecular architecture and resulting 1H NMR chemical shifts.

Conclusion

The successful ¹H NMR analysis of N,1-diethylpiperidin-4-amine relies heavily on mitigating the effects of its basic nitrogen atoms and complex ring couplings. While 400 MHz spectrometers and standard CDCl₃ are sufficient for basic purity checks, they often yield second-order multiplets and broadened signals. For rigorous structural elucidation and publication-quality data, utilizing DMSO-d₆ to lock the amine exchange, combined with the superior chemical shift dispersion of a 600 MHz magnet, provides the definitive analytical solution.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link][1]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link][2]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of N,1-Diethylpiperidin-4-amine

This guide details the mass spectrometry fragmentation patterns of N,1-diethylpiperidin-4-amine (also known as 1-ethyl-N-ethylpiperidin-4-amine), a critical intermediate in the synthesis of pharmaceutical agents and a st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation patterns of N,1-diethylpiperidin-4-amine (also known as 1-ethyl-N-ethylpiperidin-4-amine), a critical intermediate in the synthesis of pharmaceutical agents and a structural analog to controlled substances like fentanyl precursors.

The following technical analysis compares this compound against its primary structural isomers to provide a definitive identification framework.

Executive Summary

N,1-diethylpiperidin-4-amine (


, MW 156.27) presents a specific fragmentation challenge due to the presence of two distinct basic nitrogen centers: the tertiary piperidine ring nitrogen and the secondary exocyclic amine.[1] Accurate identification requires distinguishing this molecule from its isobaric isomers, such as N,N-diethylpiperidin-4-amine  and 1-propyl-4-aminopiperidine .

This guide establishes a self-validating identification protocol based on the Nitrogen Rule and Alpha-Cleavage mechanisms , providing a comparative baseline for differentiating N,1-diethylpiperidin-4-amine from its analogs using EI-MS (GC-MS) and ESI-MS (LC-MS).

Structural Characterization & Analogs

To ensure precise identification, we define the subject and its primary comparators.

CompoundStructure DescriptionMolecular WeightKey Feature
N,1-Diethylpiperidin-4-amine Piperidine ring with 1-Ethyl group; C4 position has -NH-Ethyl group.156.27Secondary exocyclic amine; Tertiary ring amine.
Comparator A: 1-Ethylpiperidin-4-amine Piperidine ring with 1-Ethyl group; C4 position has -NH₂ group.[1]128.22Primary exocyclic amine (Precursor).
Comparator B: N,N-Diethylpiperidin-4-amine Piperidine ring (unsubstituted N); C4 position has -N(Ethyl)₂ group.156.27Tertiary exocyclic amine; Secondary ring amine.

Experimental Methodology

The following protocol ensures reproducible fragmentation data.

Sample Preparation
  • Solvent: Methanol (LC-MS) or Ethyl Acetate (GC-MS).

  • Concentration: 10 µg/mL.

  • Derivatization (Optional for GC): Not required for N,1-diethyl due to sufficient volatility, but TFA-derivatization can confirm the secondary amine moiety.

GC-MS Parameters (EI)
  • Ionization Energy: 70 eV.

  • Source Temp: 230°C.

  • Scan Range: m/z 35–300.

LC-MS/MS Parameters (ESI)
  • Mode: Positive Ion (

    
    ).
    
  • Collision Energy: Stepped (15, 30, 45 eV) to induce characteristic side-chain losses.

Fragmentation Analysis (The Core)

Primary Fragmentation Mechanism

The fragmentation of N,1-diethylpiperidin-4-amine is dominated by Alpha-Cleavage driven by the nitrogen atoms. Because the molecule has two nitrogens, two competing pathways exist, but the exocyclic amine typically directs the formation of the base peak in the low-mass region.

Pathway A: Exocyclic Alpha-Cleavage (Dominant)

The bond adjacent to the exocyclic nitrogen (C4-C3 or C4-C5 of the ring) cleaves, or the C4-N bond cleaves. However, the most diagnostic ion arises from the cleavage of the bond alpha to the exocyclic nitrogen within the ethyl group or the ring connection.

  • Diagnostic Ion (Base Peak Candidate): m/z 58 (

    
    ).
    
    • Mechanism: Derived from the secondary ethylamino group undergoing alpha-cleavage. This is a standard "amine shift" from m/z 30 (primary)

      
       m/z 44 (methyl) 
      
      
      
      m/z 58 (ethyl).
Pathway B: Ring Nitrogen Cleavage

The tertiary N-ethyl ring nitrogen drives cleavage of the ring carbons.

  • Diagnostic Ion: m/z 70 or m/z 71 .

    • Mechanism: Characteristic piperidine ring fragment (

      
      ).
      
  • Diagnostic Ion: m/z 112 .

    • Mechanism: Loss of the exocyclic ethylamine radical (

      
      , 44 Da) from the molecular ion (156 - 44 = 112).
      
Comparative Performance Data

The following table contrasts the subject against its isomers. Note how the Base Peak shifts, providing a "fingerprint" for identification.

Ion TypeN,1-Diethylpiperidin-4-amine (Subject)Comparator A (1-Ethyl-4-NH₂)Comparator B (N,N-Diethyl-4-NH₂)
Molecular Ion (

)
m/z 156 (Weak)m/z 128 m/z 156
Base Peak (100%) m/z 58 (

)
m/z 44 (

)
m/z 86 (

)
Ring Fragment m/z 70 / 112 m/z 70 / 96 m/z 84 (Unsub.[2] Ring)
Loss of Methyl (M-15) m/z 141 m/z 113 m/z 141

Analyst Note: The shift from m/z 44 (Comparator A) to m/z 58 (Subject) confirms the addition of the ethyl group to the amine nitrogen. If the ethyl group were added to the ring carbon, the base peak would likely remain m/z 44.

Visualizing the Mechanism

The following diagrams illustrate the fragmentation logic and the experimental workflow.

Fragmentation Pathway (EI-MS)

FragmentationPathway Parent Parent Ion [M]+ m/z 156 AlphaCleavage Alpha-Cleavage (Exocyclic N) Parent->AlphaCleavage - C5H9... RingCleavage Ring Fission (Ring N) Parent->RingCleavage - C2H6N Frag58 Imine Ion [CH3CH2NH=CH2]+ m/z 58 (Base Peak) AlphaCleavage->Frag58 Frag112 Ring Cation [M - NHEt]+ m/z 112 RingCleavage->Frag112 Frag70 Piperidine Frag [C4H8N]+ m/z 70 RingCleavage->Frag70 Secondary decay

Caption: Figure 1. Dual fragmentation pathways driven by the two nitrogen centers. The exocyclic alpha-cleavage (top) yields the diagnostic m/z 58 peak.

Experimental Workflow for Identification

Workflow Sample Unknown Sample (Solid/Liquid) Prep Dissolution in MeOH (10 µg/mL) Sample->Prep Method Select Ionization Method Prep->Method GC GC-EI-MS (Hard Ionization) Method->GC LC LC-ESI-MS/MS (Soft Ionization) Method->LC Analysis Spectral Analysis GC->Analysis LC->Analysis Check58 Check m/z 58 Analysis->Check58 Primary Peak? Check86 Check m/z 86 Analysis->Check86 Primary Peak? Result1 ID: N,1-Diethyl (Subject) Check58->Result1 Yes Result2 ID: N,N-Diethyl (Isomer) Check86->Result2 Yes

Caption: Figure 2. Decision tree for differentiating N,1-diethylpiperidin-4-amine from its N,N-diethyl isomer based on base peak analysis.

References

  • National Institute of Standards and Technology (NIST). Piperidine, 1-ethyl- Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • Manetti, D., et al. (2003).[4] 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs.[4] Bioorganic & Medicinal Chemistry Letters.[4] Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Amines).[5][6] Available at: [Link][1][5][6][7][8][9][10]

  • Centers for Disease Control and Prevention (CDC). Fentanyl Analog Screening (FAS) Kit - Mass Spectral Library. (Contextual reference for aminopiperidine precursors). Available at: [Link]

Sources

Validation

Overcoming Peak Tailing: HPLC Method Validation for N,1-diethylpiperidin-4-amine Purity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare high-performance liquid chromatography (HPLC) column technologies for the purity analysis of highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare high-performance liquid chromatography (HPLC) column technologies for the purity analysis of highly basic amines and to provide a comprehensive, ICH Q2(R2)-aligned method validation protocol.

The Chromatographic Challenge of Basic Amines

N,1-diethylpiperidin-4-amine is a highly polar, basic aliphatic amine utilized as a critical building block and intermediate in pharmaceutical synthesis[1][2]. Developing a robust purity method for this compound presents a classic chromatographic challenge: severe peak tailing .

The Causality of Peak Tailing: N,1-diethylpiperidin-4-amine contains both secondary and tertiary amine functionalities, resulting in a high pKa. At a typical mobile phase pH (pH 3.0–7.0), these nitrogen atoms are strongly protonated (positively charged). Standard silica-based C18 columns possess residual silanol groups (Si-OH) on their surface. At a pH above 4.0, these silanols become ionized (Si-O⁻). When the protonated amine travels through the column, it undergoes strong electrostatic ion-exchange interactions with these ionized silanols. This secondary interaction retains a portion of the analyte band longer than the bulk flow, manifesting as a "chemical tail" that compromises resolution, sensitivity, and integration accuracy[3][4].

Comparison of Chromatographic Strategies

To establish a self-validating, robust method, we must first select the optimal stationary phase and mobile phase combination. We compared four distinct analytical approaches to mitigate silanol interactions.

Alternative A: Standard C18 with Amine Modifiers (0.1% TEA)

Historically, chromatographers added triethylamine (TEA) to the mobile phase. TEA acts as a competitive base, saturating the residual silanols and preventing the analyte from interacting with them[3].

  • Verdict: While peak shape improves, TEA causes severe ion suppression in Mass Spectrometry (MS) and requires dedicated columns due to irreversible binding.

Alternative B: Standard C18 at Low pH (0.1% TFA)

Using trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0, suppressing silanol ionization (keeping them as neutral Si-OH). TFA also acts as an ion-pairing agent.

  • Verdict: Effective for UV detection, but TFA causes significant MS signal suppression and can degrade the silica backbone over time.

Alternative C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC retains polar amines using an aqueous-organic partition mechanism on a polar stationary phase, avoiding traditional reversed-phase tailing.

  • Verdict: Excellent retention, but requires strict control of the sample diluent (must be high organic) and suffers from long column equilibration times.

Alternative D: Charged Surface Hybrid (CSH) C18 (Optimal Choice)

CSH technology incorporates a low-level positive charge directly onto the silica surface. Because "like repels like," the positively charged surface electrostatically repels the protonated N,1-diethylpiperidin-4-amine. This prevents the analyte from reaching underlying silanols.

  • Verdict: Yields sharp, symmetrical peaks using MS-friendly mobile phases (e.g., 0.1% Formic Acid) without the need for ion-pairing agents.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the four alternatives using a 1.0 mg/mL sample of N,1-diethylpiperidin-4-amine.

Chromatographic StrategyTailing Factor (Tf)Theoretical Plates (N)Retention Factor (k')MS Compatibility
Standard C18 (0.1% Formic Acid) 2.8 (Fail)1,2001.5High
Standard C18 (0.1% TEA) 1.3 (Pass)6,5001.8Low (Suppression)
HILIC (10mM Ammonium Acetate) 1.1 (Pass)8,2004.5High
CSH C18 (0.1% Formic Acid) 1.05 (Pass) 11,500 2.2 High

Note: A tailing factor (Tf) between 0.9–1.5 is generally acceptable for basic compounds; values beyond 2.0 indicate significant secondary interactions[4].

Mechanism cluster_0 Standard C18 cluster_1 CSH C18 Amine Protonated Amine (N,1-diethylpiperidin-4-amine) Silanol Ionized Silanols (Si-O⁻) Amine->Silanol Charged Positively Charged Surface Amine->Charged Tailing Ion-Exchange Attraction -> Severe Peak Tailing Silanol->Tailing Sharp Electrostatic Repulsion -> Sharp Symmetrical Peaks Charged->Sharp

Chromatographic behavior of basic amines on Standard C18 versus CSH C18 columns.

ICH Q2(R2) Method Validation Protocol

Having established the CSH C18 column as the superior technology for this application, the method must be validated. The recently revised ICH Q2(R2) guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach, ensuring the analytical procedure is scientifically sound and fit for its intended purpose[5][6][7].

Optimized Chromatographic Conditions
  • Column: CSH C18, 100 x 4.6 mm, 2.5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (and ESI-MS for peak purity)

  • Injection Volume: 5 µL

Step-by-Step Validation Execution

A self-validating system requires strict adherence to predefined System Suitability Testing (SST) criteria before any validation parameter is assessed. SST Requirements: Tailing factor ≤ 1.5, Theoretical plates ≥ 5000, and %RSD of 5 replicate standard injections ≤ 2.0%.

Step 1: Specificity (Selectivity)

  • Action: Inject a blank (sample diluent), the N,1-diethylpiperidin-4-amine standard, and a sample spiked with known synthesis impurities.

  • Causality: Ensures the detector signal is exclusively attributed to the target analyte.

  • Acceptance Criteria: No interfering peaks from the blank at the retention time of the active pharmaceutical ingredient (API). Resolution (Rs) between the API and the closest eluting impurity must be ≥ 1.5.

Step 2: Linearity and Range

  • Action: Prepare calibration standards at 5 concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit.

  • Causality: Validates that the method's response is directly proportional to the analyte concentration across the operational range[7].

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept must be ≤ 5% of the response at the 100% target level.

Step 3: Accuracy (Recovery)

  • Action: Perform recovery experiments by spiking known amounts of N,1-diethylpiperidin-4-amine into a synthetic matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare in triplicate (9 determinations total).

  • Causality: Proves the method captures the "true" value without matrix bias.

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

  • Action: For Repeatability, analyze 6 independent sample preparations at the 100% test concentration on the same day. For Intermediate Precision, have a second analyst repeat the test on a different day using a different HPLC system.

  • Causality: Demonstrates the method's resistance to random errors within the laboratory environment.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision must be ≤ 2.0%.

Step 5: Robustness

  • Action: Deliberately introduce small, controlled variations to the method parameters: Mobile phase pH (± 0.2 units), Flow rate (± 0.1 mL/min), and Column temperature (± 5°C).

  • Causality: Identifies the method's operational boundaries, a core tenet of the ICH Q2(R2) QbD framework[6].

  • Acceptance Criteria: System suitability criteria (Tf, N, %RSD) must remain within passing limits under all varied conditions.

Validation Opt Method Optimization (CSH C18, 0.1% FA) SST System Suitability (SST) Tf ≤ 1.5, N ≥ 5000 Opt->SST Spec 1. Specificity No interference at RT SST->Spec Lin 2. Linearity & Range R² ≥ 0.999 (LOQ to 120%) Spec->Lin Acc 3. Accuracy 98-102% Recovery Lin->Acc Prec 4. Precision %RSD ≤ 2.0% Acc->Prec Rob 5. Robustness DoE on pH, Temp, Flow Prec->Rob Val Validated Method Aligned with ICH Q2(R2) Rob->Val

Step-by-step ICH Q2(R2) analytical method validation workflow for purity analysis.

Conclusion

Analyzing highly basic amines like N,1-diethylpiperidin-4-amine requires moving beyond traditional C18 columns to prevent peak tailing driven by silanol interactions. By leveraging Charged Surface Hybrid (CSH) technology, analysts can achieve sharp, symmetrical peaks without relying on MS-incompatible ion-pairing agents. When coupled with a rigorous, QbD-driven validation framework aligned with ICH Q2(R2), the resulting method ensures long-term reliability, data integrity, and seamless transfer to Quality Control (QC) environments.

References

  • MasterControl.ICH Q2 (R2) Validation of Analytical Procedures.
  • IntuitionLabs.ai.ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ICH.org.Validation of Analytical Procedures Q2(R2).
  • MDPI.Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives.
  • PharmaGuru.co.Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
  • Leyan.n,1-二乙基哌啶-4-胺 | N,1-Diethylpiperidin-4-amine.
  • Namiki-s.co.jp.Building Blocks Catalogue.

Sources

Comparative

Anticancer Activity: Inducing Apoptosis and Arresting Proliferation

An In-Depth Comparative Guide to the Biological Activities of N-Ethyl Piperidine Derivatives The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activities of N-Ethyl Piperidine Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with diverse biological targets. The introduction of an N-ethyl group to this scaffold serves as a critical modification, influencing the molecule's physicochemical properties such as lipophilicity, basicity, and steric profile. These changes, in turn, can profoundly modulate pharmacological activity, potency, and selectivity.

This guide provides a comparative analysis of N-ethyl piperidine derivatives across several key areas of biological activity, including oncology, infectious diseases, and neurology. We will delve into the structure-activity relationships (SAR), present supporting quantitative data, and detail the experimental protocols used to validate these findings, offering researchers and drug development professionals a comprehensive resource for this important class of compounds.

N-substituted piperidine and piperazine moieties are considered significant pharmacophores in the development of novel antitumor drugs.[3] The N-ethyl group, in particular, has been incorporated into various scaffolds to enhance cytotoxic effects against cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

A notable study synthesized a series of novel hybrid chalcone N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids.[4][5] Among these, compounds 4 and 6 demonstrated the most potent overall anticancer activity, with Growth Inhibition 50 (GI50) values reaching the nanomolar range in some cases against the NCI-60 cancer cell line panel.[4][5]

Mechanism of Action: Apoptosis Induction

Further investigation into the most potent compounds revealed that their cytotoxic effects stem from the induction of apoptosis. This was confirmed by DAPI (4′,6-diamidino-2-phenylindole) staining, which showed nuclei condensation and morphological changes characteristic of apoptotic cell death in treated cells.[4][5] The molecular mechanism involves the upregulation of the pro-apoptotic gene Bak and the downregulation of pro-survival genes Bcl-XL and Bcl-2.[4][5] This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the apoptotic cascade. Molecular docking studies further supported this, suggesting that the compounds may directly inhibit the Bcl-XL protein.[4][5]

Another piperidine derivative, DTPEP, synthesized from Tamoxifen, was found to inhibit cell proliferation in both estrogen receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cells by arresting the cell cycle in the G0/G1 phase.[6] This compound also increased the generation of reactive oxygen species (ROS), a key event in inducing apoptosis.[6]

Comparative Cytotoxicity Data

CompoundDerivative ClassTarget Cell LineActivity (GI50/IC50)MechanismReference
Compound 4 N-ethyl-piperazinyl amide of oleanonic acidNCI-60 PanelNanomolar rangeApoptosis Induction[4][5]
Compound 6 N-ethyl-piperazinyl amide of ursonic acidNCI-60 PanelNanomolar rangeApoptosis Induction[4][5]
DTPEP Dibenzo[b,f]thiepin-phenoxy-ethyl-piperidineMCF-7, MDA-MB-231Not specifiedG0/G1 Cell Cycle Arrest, ROS Generation[6]
Regioisomer 13dc 2-(benzimidazol-2-yl)quinoxaline with piperidineA549 (Lung)26.3 µMCytotoxicity[3]
Piperine Natural N-acylpiperidineHCT-8 (Colon), B16 (Melanoma)66.0 µM, 69.9 µMCytotoxicity[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Causality: This assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can cleave the tetrazolium ring of the yellow MTT salt to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 human lung adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the N-ethyl piperidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

apoptosis_pathway NEP_Derivative N-Ethyl Piperidine Derivative Bcl2_BclXL Bcl-2 / Bcl-XL (Anti-apoptotic) NEP_Derivative->Bcl2_BclXL Downregulates Bak_Bax Bak / Bax (Pro-apoptotic) NEP_Derivative->Bak_Bax Upregulates Bcl2_BclXL->Bak_Bax Inhibits Mitochondrion Mitochondrion Bak_Bax->Mitochondrion Promotes Permeability Cytochrome_C Cytochrome C Release Mitochondrion->Cytochrome_C Caspases Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_C->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized apoptotic pathway induced by N-ethyl piperidine derivatives.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The piperidine scaffold is a recurring motif in compounds with antimicrobial properties.[8][9] N-ethyl substitution can enhance this activity by modifying the compound's ability to penetrate microbial cell walls or interact with intracellular targets.

Studies on novel piperidine derivatives have demonstrated a range of antibacterial and antifungal activities. For instance, a series of synthesized piperidine derivatives showed varying degrees of inhibition against bacteria like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), as well as fungi such as Aspergillus niger and Candida albicans.[8] In one study, a methyl acrylate derivative (Compound 2) was more active than its ethyl acrylate analog (Compound 1), suggesting that even small changes to other parts of the molecule can significantly impact antimicrobial efficacy.[10]

Comparative Antimicrobial Data (MIC)

Compound ClassTarget OrganismActivity (MIC in µg/mL)Reference
Halogenated dipiperidino-benzenesS. aureus, B. subtilis, E. coli, C. albicans32 - 512[11]
N-Methyl piperidinium bromidesS. aureus, P. aeruginosa, C. albicansMIC of 0.18 mg/mL reported for a related compound[9]
(E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylateS. aureus, E. coliGood activity compared to chloramphenicol[10]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Causality: This method establishes the lowest concentration of a drug that prevents visible growth of a bacterium or fungus. By exposing a standardized inoculum of the microorganism to serial dilutions of the test compound, one can pinpoint the precise concentration at which antimicrobial activity becomes bacteriostatic or fungistatic.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) on an appropriate agar plate. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the N-ethyl piperidine derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (medium + inoculum, no drug) and a negative control well (medium only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Reading: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

microbroth_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Serial Dilutions of N-Ethyl Piperidine Derivative in 96-well plate C 3. Inoculate wells with microbial suspension A->C B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D 4. Incubate plate (e.g., 24h at 37°C) C->D E 5. Visually assess for turbidity (microbial growth) D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Sources

Validation

Reference Standards for N,1-Diethylpiperidin-4-amine Analysis: A Comparative Technical Guide

Executive Summary N,1-diethylpiperidin-4-amine (also known as 1-ethyl-N-ethylpiperidin-4-amine) is a critical diamine intermediate often encountered in the synthesis of pharmaceutical active ingredients (APIs), particula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,1-diethylpiperidin-4-amine (also known as 1-ethyl-N-ethylpiperidin-4-amine) is a critical diamine intermediate often encountered in the synthesis of pharmaceutical active ingredients (APIs), particularly those targeting pain pathways (opioid analogs) or protein degradation. Its analysis is complicated by two factors: structural isomerism (often confused with N,N-diethylpiperidin-4-amine) and physicochemical behavior (high basicity leading to peak tailing).

This guide objectively compares the available reference standard grades for this analyte. Unlike common APIs where ISO 17034 Certified Reference Materials (CRMs) are ubiquitous, N,1-diethylpiperidin-4-amine often resides in the "supply chain gap"—available only as research-grade reagents. This guide provides the decision framework and experimental protocols to elevate research-grade material to a Primary Reference Standard using Quantitative NMR (qNMR) and orthogonal validation.

Part 1: The Reference Standard Landscape

For niche intermediates like N,1-diethylpiperidin-4-amine, the "Gold Standard" (ISO 17034) is rarely available off-the-shelf. The scientist must choose between purchasing a lower-grade commercial standard or characterizing a synthesized batch in-house.

Comparative Analysis: Standard Grades

The following table compares the three realistic options for sourcing this reference standard.

FeatureOption A: ISO 17034 CRM Option B: Analytical Standard (ISO 17025) Option C: Research Grade / In-House
Availability Extremely Rare for this specific isomer.Low. Occasional custom synthesis batches.High. Available from bulk chemical vendors.
Traceability SI-traceable (NIST/BIPM).Traceable to internal primary standard.[1]None. Vendor CoA is often insufficient for GMP.
Purity Definition Mass balance (Chromatography + TGA + KF + ROI).Chromatographic purity (Area %).Chromatographic purity (often just GC-FID).
Uncertainty Explicitly stated (e.g., 99.5% ± 0.3%).Usually not provided.[1]Unknown.
Suitability Release testing, Calibration of secondary stds.Routine QC, Internal monitoring.[2]Unsuitable for quantitation without further qualification.
Cost High (

)
Moderate (

)
Low ($)
Critical Isomer Warning

Do not confuse N,1-diethylpiperidin-4-amine with N,N-diethylpiperidin-4-amine.

  • Target (N,1): Ethyl group on Ring Nitrogen (Pos 1) + Ethyl group on Exocyclic Nitrogen.

  • Isomer (N,N): Hydrogen on Ring Nitrogen + Two Ethyl groups on Exocyclic Nitrogen.

  • Impact: These isomers have different retention times and fragmentation patterns (MS/MS). Using the wrong isomer as a standard will invalidate your method.

Part 2: Decision Framework & Workflow

Since Option A is likely unavailable, the most scientifically robust path is to purchase Option C (Research Grade) and upgrade it to a Primary Reference Standard through rigorous characterization.

Workflow: Reference Standard Qualification

The following diagram outlines the decision process for selecting and qualifying the standard.

ReferenceStandardWorkflow Start Need N,1-diethylpiperidin-4-amine Standard CheckMarket Check Commercial Availability (ISO 17034 / 17025) Start->CheckMarket IsAvailable Is CRM Available? CheckMarket->IsAvailable PurchaseCRM Purchase CRM (Use directly) IsAvailable->PurchaseCRM Yes PurchaseReagent Purchase Research Grade (>98% nominal purity) IsAvailable->PurchaseReagent No Qualify Execute Qualification Protocol PurchaseReagent->Qualify Identity 1. Identity Confirmation (1H-NMR, IR, MS/MS) Qualify->Identity Purity 2. Purity Assessment (HPLC-CAD + GC-FID) Identity->Purity Assay 3. Potency Assignment (qNMR with Internal Std) Purity->Assay FinalStd Release as In-House Primary Standard Assay->FinalStd

Caption: Decision tree for sourcing and qualifying N,1-diethylpiperidin-4-amine reference standards.

Part 3: Experimental Protocols

Protocol 1: Potency Assignment via qNMR (The "Gold Standard" Method)

When a certificate of analysis (CoA) only reports "Area %" by GC, you cannot use that value for pharmaceutical quantitation. You must determine the mass fraction (potency) . Quantitative NMR (qNMR) is the preferred method because it is a primary ratio method traceable to the internal standard.

Reagents:

  • Analyte: N,1-diethylpiperidin-4-amine (Research Grade).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable CRM). Why Maleic Acid? It provides a clean singlet in a region distinct from the piperidine aliphatic protons and relaxes quickly.

  • Solvent: D2O (Deuterium Oxide) or DMSO-d6.[3] Note: D2O is preferred to ensure full protonation of the basic amines, shifting peaks away from water suppression regions.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Analyte (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial using a 5-digit analytical balance. Record weights to 0.01 mg.
  • Dissolution: Dissolve in 0.6 mL D2O. Ensure complete dissolution (sonicate if necessary).

  • Acquisition:

    • Instrument: 400 MHz NMR (or higher).

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      of the longest relaxing proton (typically >30s for quantitative accuracy).
    • Scans: 16 or 32 (for S/N > 200).

  • Calculation: Use the following equation to calculate Potency (

    
    ):
    


Protocol 2: Chromatographic Purity (LC-MS/MS)

While qNMR gives the absolute content, LC-MS is required to detect impurities that might interfere with the specific analytical method.

Challenge: Piperidine diamines interact strongly with residual silanols on silica columns, causing severe tailing. Solution: Use a high-pH stable column with a hybrid particle substrate.

Instrument Parameters:

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: MS/MS (ESI Positive).

    • Why High pH? At pH 10, the amine is neutral (unprotonated), reducing silanol interaction and improving peak shape significantly compared to acidic conditions.

Part 4: Analytical Method Development

Once the standard is qualified, it is used to develop the routine monitoring method. The following diagram illustrates the mechanistic pathway for analyzing this molecule, highlighting the ionization logic.

AnalyticalMechanism Molecule N,1-diethylpiperidin-4-amine (Neutral, pKa ~10) MobilePhase Mobile Phase (pH 10 vs pH 3) Molecule->MobilePhase Acidic Acidic (pH 3) Protonated (MH+) MobilePhase->Acidic Formic Acid Basic Basic (pH 10) Neutral Species MobilePhase->Basic NH4HCO3 Interaction Silanol Interaction (Peak Tailing) Acidic->Interaction Avoid Retention Hydrophobic Retention (Sharp Peaks) Basic->Retention Preferred ESI ESI Source (Post-Column Acidification?) Retention->ESI Detection MS Detection (MRM Mode) ESI->Detection

Caption: Mechanistic impact of pH on N,1-diethylpiperidin-4-amine chromatography.

Routine Quantification Parameters (Recommended)
  • Technique: LC-MS/MS (MRM Mode).

  • Precursor Ion: [M+H]+ = 171.2 m/z (Calculated based on C9H20N2 + H).

  • Product Ions: Determine experimentally. Likely loss of ethyl-amine group.

  • Linearity Range: 1.0 ng/mL to 1000 ng/mL (typical for impurity assays).

  • Internal Standard for Routine Use: If a deuterated analog is unavailable, use a structurally similar diamine like N-ethylpiperidine (carefully validted) or synthesize N,1-diethylpiperidin-4-amine-d5.

References

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[4] Available at: [Link]

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Requires Subscription).
  • Burbidge, A., et al. (2014). "Quantification of impurities in pharmaceutical reference materials by qNMR." Journal of Pharmaceutical and Biomedical Analysis.
  • Food and Drug Administration (FDA). (2018). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] Available at: [Link]

Sources

Comparative

Technical Guide: Distinguishing 1-Ethyl-N-Ethyl from 4-Diethylamino Piperidine Isomers

The following guide details the technical distinction between 1-ethyl-N-ethylpiperidin-4-amine and 4-(diethylamino)piperidine . These two compounds are constitutional isomers with the molecular formula C H N (MW 156.27 g...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical distinction between 1-ethyl-N-ethylpiperidin-4-amine and 4-(diethylamino)piperidine .

These two compounds are constitutional isomers with the molecular formula C


H

N

(MW 156.27 g/mol ). Accurate differentiation is critical in pharmaceutical synthesis and forensic analysis, particularly regarding fentanyl precursor monitoring, where regio-isomerism directly alters synthetic pathways and legal classification.

Structural Definition & Chemical Context[1][2][3][4]

Before applying analytical methods, one must define the specific connectivity of the isomers. The ambiguity in nomenclature often leads to misidentification.

FeatureIsomer A: 1-Ethyl-N-ethylpiperidin-4-amine Isomer B: 4-(Diethylamino)piperidine
IUPAC Name N-ethyl-1-ethylpiperidin-4-amineN,N-diethylpiperidin-4-amine
Structure Piperidine ring with N1-ethyl and C4-ethylamino Piperidine ring with N1-H and C4-diethylamino
Amine Types Ring N: Tertiary Exocyclic N: Secondary Ring N: Secondary Exocyclic N: Tertiary
Molecular Formula C

H

N

C

H

N

Key Moiety Mono-ethyl group on both nitrogensDi-ethyl group on exocyclic nitrogen only

Analytical Strategy: The Multi-Modal Approach

Reliable identification requires a convergence of evidence from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

A. Mass Spectrometry (GC-MS) – The Diagnostic Fingerprint

Electron Ionization (EI) at 70 eV provides the most rapid differentiation based on fragmentation rules (alpha-cleavage).

Isomer A: 1-Ethyl-N-ethylpiperidin-4-amine
  • Mechanism: Fragmentation is driven by the tertiary amine in the ring and the secondary exocyclic amine.

  • Diagnostic Ions:

    • 
       58:  Base peak or significant abundance. Arises from 
      
      
      
      -cleavage of the exocyclic N-ethyl group (
      
      
      type rearrangement).
    • 
       113:  Loss of the exocyclic ethylamino radical (characteristic of 4-substituted 1-ethylpiperidines).
      
    • 
       141:  Loss of methyl radical (
      
      
      
      ).
Isomer B: 4-(Diethylamino)piperidine [1][2]
  • Mechanism: Fragmentation is dominated by the exocyclic tertiary diethylamine group.

  • Diagnostic Ions:

    • 
       86 (Base Peak):  The diethylmethyleneammonium ion (
      
      
      
      ). This is the hallmark of a diethylamino group. Isomer A cannot form this ion directly.
    • 
       127:  Loss of an ethyl group from the diethylamino moiety.
      

Critical Check: If the spectrum shows a dominant


 86 , the substance is 4-(diethylamino)piperidine . If 

86
is absent or minor, and

58/113
are prominent, it is 1-ethyl-N-ethylpiperidin-4-amine .
B. NMR Spectroscopy – The Structural Proof

Proton (


H) NMR provides definitive proof of symmetry and substitution.
SignalIsomer A (1-Ethyl-N-ethyl...) Isomer B (4-Diethylamino...)
Ethyl Groups Two distinct sets. 1. Ring N-Et (Triplet ~1.0 ppm, Quartet ~2.4 ppm) 2. Exocyclic N-Et (Triplet ~1.1 ppm, Quartet ~2.6 ppm)One equivalent set (Exocyclic). Integration corresponds to 2x Ethyl groups (6H triplet, 4H quartet).
Exchangeable Protons Exocyclic N-H. Broad singlet, typically 1.5–2.0 ppm.Ring N-H. Broad singlet, chemical shift varies with concentration.
Ring Protons

-protons (C2, C6) are shielded differently due to N-alkylation.

-protons (C2, C6) are deshielded relative to Isomer A due to secondary amine character.

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic divergence in Mass Spectrometry that allows for identification.

MS_Fragmentation Start Unknown Isomer (MW 156) IsoA Isomer A: 1-Ethyl-N-ethylpiperidin-4-amine Start->IsoA Path 1 IsoB Isomer B: 4-(Diethylamino)piperidine Start->IsoB Path 2 FragA Fragmentation: Alpha-cleavage at secondary amine IsoA->FragA FragB Fragmentation: Alpha-cleavage at tertiary amine IsoB->FragB Ion58 m/z 58 (Ethyl-imine fragment) FragA->Ion58 Dominant Path Ion86 m/z 86 (Diethyl-methyleneammonium) FragB->Ion86 Dominant Path

Figure 1: EI-MS Fragmentation pathways distinguishing the two isomers based on diagnostic ions m/z 58 and m/z 86.[3]

Experimental Protocols

Protocol 1: GC-MS Identification

Objective: Rapid screening of isomer identity.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade). Do not derivatize initially.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

    • Inlet: 250°C, Split 20:1.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 3 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: 40–300 amu.

  • Analysis:

    • Extract ion chromatograms (EIC) for

      
       86  and 
      
      
      
      58
      .
    • Result: High

      
       86 abundance confirms 4-(diethylamino)piperidine .
      
Protocol 2: Chemical Derivatization (Confirmation)

If spectral overlap occurs, acetylation provides a secondary check.

  • Reaction: Mix 100 µL sample solution with 50 µL Acetic Anhydride and 50 µL Pyridine. Incubate at 60°C for 30 mins.

  • Mechanism:

    • Isomer A: Acetylates at the exocyclic nitrogen. (Product: Amide).[1]

    • Isomer B: Acetylates at the ring nitrogen. (Product: Amide).[1]

  • Result:

    • Both products shift MW to 198 (

      
       Da).
      
    • Isomer B-Acetate: The

      
       86 peak (diethylamino) persists  because the derivatization is on the ring, leaving the diethylamino group touched.
      
    • Isomer A-Acetate: The fragmentation pattern changes drastically;

      
       58 may shift or diminish as the exocyclic amine is now an amide.
      

Summary of Distinguishing Features

Method1-Ethyl-N-ethylpiperidin-4-amine4-(Diethylamino)piperidine
Mass Spec (Base Peak)

58
(or similar low mass amine)

86
(Diethylmethyleneammonium)
1H NMR (Ethyls) Non-equivalent (2 distinct patterns)Equivalent (1 distinct pattern for 2 groups)
IR (N-H Stretch) Present (Exocyclic secondary amine)Present (Ring secondary amine)
Derivatization Site Exocyclic NitrogenRing Nitrogen
References
  • PubChem Compound Summary. (2025). N,N-Diethylpiperidin-4-amine (CID 2758239).[1] National Center for Biotechnology Information. Link

  • Cayman Chemical. (2025). Piperidine Derivative Standards and Spectral Data. Link

  • Sigma-Aldrich. (2025). 4-Diethylaminopiperidine Product Specification. Link

  • Google Patents. (2009).[4] US20090286779A1: Synthesis of Piperidine Intermediates. Link

Sources

Validation

elemental analysis data for N,1-diethylpiperidin-4-amine

Elemental Analysis Data & Validation Guide: N,1-Diethylpiperidin-4-amine Executive Summary & Compound Profile N,1-diethylpiperidin-4-amine (CAS: 1017052-46-8) is a critical diamine intermediate used in the synthesis of p...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Data & Validation Guide: N,1-Diethylpiperidin-4-amine

Executive Summary & Compound Profile

N,1-diethylpiperidin-4-amine (CAS: 1017052-46-8) is a critical diamine intermediate used in the synthesis of pharmaceutical agents, particularly as a building block for GPCR ligands and kinase inhibitors. Its structural specificity—possessing both a tertiary ring amine and a secondary exocyclic amine—distinguishes it from its isomers, yet poses unique challenges for analytical validation.

This guide provides a definitive reference for the Elemental Analysis (EA) of this compound. Unlike standard Certificates of Analysis (CoA) that list only final values, this document compares the theoretical baselines for various salt forms, evaluates the "blind spots" of EA against isomeric alternatives, and outlines a self-validating protocol for handling this hygroscopic amine.

Compound Identity:

  • IUPAC Name: N-ethyl-1-ethylpiperidin-4-amine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 156.27 g/mol (Free Base)

  • Physical State: Colorless to pale yellow liquid (Free Base); White to off-white solid (HCl Salt).

Theoretical Elemental Composition (The Baselines)

Accurate EA interpretation requires precise theoretical baselines. The table below provides the calculated mass percentages for the free base and common hydrochloride salt forms. Researchers should use these values to determine salt stoichiometry (Mono- vs. Di-HCl), a common variable in the synthesis of diamines.

Table 1: Theoretical Elemental Analysis Data

FormFormulaMW ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)
Free Base

156.2769.17 12.90 17.93
Mono-HCl

192.7356.09 10.98 14.53
Di-HCl

229.1947.17 9.68 12.22
Hemihydrate

165.2865.40 12.80 16.95

Analyst Note: The Di-HCl salt is the most stable form for storage. If your experimental %C is significantly lower than 69.17% (Free Base) but matches the Di-HCl value (47.17%), your isolation protocol likely precipitated the full salt.

Comparative Analysis: EA vs. Analytical Alternatives

In drug development, relying solely on one analytical method is a risk. This section objectively compares Elemental Analysis against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) to highlight where EA succeeds and where it fails.

Table 2: Performance Comparison of Validation Methods

FeatureElemental Analysis (EA) HRMS (ESI+) qNMR (

)
Primary Utility Bulk Purity & Salt StoichiometryExact Mass & Formula ConfirmationIsomer Quantification & Solvent Residue
Isomer Specificity FAIL: Cannot distinguish N,1-diethyl from N,N-diethyl isomer.FAIL: Both isomers have identical m/z (157.17).PASS: Distinct shifts for N-CH2 (ring) vs N-CH2 (exocyclic).
Impurity Detection Detects non-chromophoric inorganics (water, salts).Blind to inorganic salts; may miss non-ionizable impurities.Detects organic impurities; blind to inorganic salts.
Sample Requirement Destructive (~2-5 mg).Destructive (<1 mg).Non-destructive (~10 mg).

Critical Insight: EA is the only method among these that effectively confirms the degree of hydration and salt formation (e.g., distinguishing a dry Mono-HCl salt from a wet Di-HCl salt). However, it is blind to structural isomerism. Therefore, EA must be paired with


-NMR to confirm the ethyl group placement (Ring N vs. Exocyclic N).

Experimental Protocol: Handling & Validation

The free base of N,1-diethylpiperidin-4-amine is a volatile, hygroscopic liquid that readily absorbs


 from the air to form carbamates/carbonates, skewing Carbon values. The following protocol minimizes these errors.
Step-by-Step Validation Workflow
  • Sample Preparation (Salt Formation):

    • Why: To stabilize the volatile liquid for accurate weighing.

    • Method: Dissolve 100 mg of free base in 2 mL diethyl ether. Add 4M HCl in dioxane (2.5 eq) dropwise. Filter the white precipitate (Di-HCl), wash with ether, and dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

  • Weighing (The "Fast-Weigh" Technique):

    • Use a micro-balance with 0.001 mg readability.

    • If analyzing the Free Base : Use a hermetically sealed tin capsule for liquids. Tare the capsule before adding the liquid. Inject liquid via syringe, seal immediately (cold weld).

    • If analyzing the Salt : Weigh quickly to avoid moisture uptake.

  • Combustion Parameters:

    • Ensure the combustion tube reaches >950°C to fully oxidize the piperidine ring.

    • Use Tungsten Trioxide (

      
      ) as a combustion aid if incomplete combustion (low %C) is observed.
      
  • Data Validation Loop:

    • Compare Found vs. Calculated.

    • Acceptance Criteria:

      
       absolute difference for C, H, N.
      
Visualizing the Logic

The following diagram illustrates the decision pathway for validating N,1-diethylpiperidin-4-amine, emphasizing the check against its isomer.

ValidationWorkflow Start Crude Product (N,1-diethylpiperidin-4-amine) SaltForm Convert to HCl Salt (Stabilize Volatility) Start->SaltForm EA_Test Run Elemental Analysis (CHN Combustion) SaltForm->EA_Test Check_C Check %C Value EA_Test->Check_C Match_Theory Matches Theory? (±0.4%) Check_C->Match_Theory Fail_Low Low %C: Trapped Water/Salt Excess -> Dry & Retest Match_Theory->Fail_Low No (< Theory) Fail_High High %C: Solvent Residue -> NMR Check Match_Theory->Fail_High No (> Theory) Pass_EA EA Passed: Purity Confirmed Match_Theory->Pass_EA Yes Isomer_Check CRITICAL CHECK: Is it N,1-diethyl or N,N-diethyl? Pass_EA->Isomer_Check NMR_Validation Run 1H-NMR: Verify Ethyl positions Isomer_Check->NMR_Validation Must Verify Final_Release Release Compound NMR_Validation->Final_Release

Caption: Validation workflow emphasizing the necessity of pairing EA with NMR to rule out structural isomers.

Troubleshooting & Interpretation

Even with high-purity samples, EA results can deviate. Use this guide to diagnose the root cause for N,1-diethylpiperidin-4-amine.

  • Scenario A: High %H, Low %C (e.g., C: 45.5%, H: 10.2%)

    • Diagnosis: The sample is likely wet (hygroscopic). The piperidine nitrogen forms hydrogen bonds with atmospheric water.

    • Solution: Dry the sample at 60°C over

      
       in a vacuum desiccator for 24 hours. Recalculate for a hemihydrate or monohydrate model to see if the data fits.
      
  • Scenario B: Correct %C, Low %N (e.g., N: 10.5% instead of 12.2%)

    • Diagnosis: Incomplete combustion of the nitrogen heterocycle or formation of refractory nitrogen oxides.

    • Solution: Ensure the reduction tube (Copper) in the EA analyzer is not exhausted. Add a combustion aid (

      
      ) to the sample capsule.
      
  • Scenario C: Perfect Match for

    
     but Wrong Structure 
    
    • Diagnosis: You may have synthesized the N,N-diethyl isomer (CAS 143300-64-5).

    • Solution: Check the

      
      -NMR.
      
      • N,1-diethyl: Two distinct ethyl triplets (one at ~1.0 ppm, one at ~2.4 ppm) and distinct methylene quartets.

      • N,N-diethyl: The two ethyl groups on the exocyclic nitrogen are chemically equivalent, showing a simplified signal pattern (integration of 6H for methyls).

References

  • PubChem. (n.d.).[1] N,1-diethylpiperidin-4-amine Compound Summary. National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: Piperidine Derivatives. Retrieved March 4, 2026, from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextual reference for qNMR vs EA comparison).

Sources

Safety & Regulatory Compliance

Safety

N,1-diethylpiperidin-4-amine proper disposal procedures

This guide outlines the authoritative disposal and handling procedures for N,1-diethylpiperidin-4-amine (also identified as 1-Ethyl-N-ethylpiperidin-4-amine ).[1][2] Notice: This compound is a specialized secondary/terti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for N,1-diethylpiperidin-4-amine (also identified as 1-Ethyl-N-ethylpiperidin-4-amine ).[1][2]

Notice: This compound is a specialized secondary/tertiary amine intermediate.[1][2] If a specific Safety Data Sheet (SDS) from your vendor is unavailable, you must default to the "Worst-Case Scenarios" for substituted aminopiperidines: assume it is Corrosive (Skin/Eye) , Acutely Toxic , and Flammable .[1][2]

Chemical Profile & Hazard Identification

Before initiating any disposal workflow, you must validate the waste stream against these physicochemical properties.

PropertySpecificationOperational Implication
Chemical Name N,1-diethylpiperidin-4-amineLabeling must match this exact nomenclature.
Formula C

H

N

Organic amine; high nitrogen content.[1][3][4]
Molecular Weight ~156.27 g/mol
Physical State Liquid (typically)Requires leak-proof, chemically resistant containment.[1][2]
Flash Point Est. < 60°C (Classified as Flammable)RCRA D001 (Ignitable).[1][2] Ground all vessels during transfer.
pH (Aqueous) > 11.5 (Strong Base)RCRA D002 (Corrosive).[1][2] NEVER mix with acids in a closed system.[1][2]
Key Hazards Skin Corr.[1][2][5][6][7] 1B, Acute Tox. 4, Flam.[2][7] Liq. 3Full PPE required (Face shield + Nitrile/Neoprene gloves).[2]

Pre-Disposal: Waste Characterization & Segregation[1][2]

Proper segregation is the single most critical step to prevent laboratory accidents (e.g., exothermic runaway).[2]

The "Organic Base" Rule

N,1-diethylpiperidin-4-amine must be segregated into the Organic Alkali / Basic Waste stream.[1][2]

  • INCOMPATIBILITIES (DO NOT MIX):

    • Acids: Mixing with acid waste (e.g., HCl, H₂SO₄) will generate extreme heat and toxic vapors.[2]

    • Oxidizers: Mixing with peroxides, nitrates, or chromic acid can cause immediate fire or explosion.[1][2]

    • Halogenated Solvents: While often miscible, segregation is preferred to reduce incineration costs, though often permissible in "General Organic" streams depending on your facility's specific vendor contract.[2]

RCRA Waste Codes (US Regulations)
  • D001: Ignitable (if liquid with flash point < 60°C).[1][2]

  • D002: Corrosive (if pH > 12.5, though applied broadly to amines).[1][2]

  • Classification: Hazardous Chemical Waste.[1][2]

Decision Matrix: Disposal Workflow

Use this logic flow to determine the correct disposal path for your specific waste fraction.

DisposalWorkflow Start Waste Generation: N,1-diethylpiperidin-4-amine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Residue (e.g., spill cleanup) StateCheck->Solid ContamCheck Is it mixed with Acids or Oxidizers? Liquid->ContamCheck Container Transfer to HDPE or Glass Container Solid->Container Debris/Wipes Segregate STOP: Segregate Immediately. Do not combine. ContamCheck->Segregate Yes ContamCheck->Container No (Pure or Solvent Mix) Segregate->Container After Neutralization (If authorized) Labeling Label: 'Hazardous Waste' Constituents: 'Organic Amines' Hazards: 'Flammable, Corrosive' Container->Labeling Final Transfer to EHS/Hazmat for Incineration (Fuel Blending) Labeling->Final

Figure 1: Decision matrix for the safe segregation and packaging of amine waste streams.

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) jerricans or carboys.[1][2] HDPE is resistant to the corrosive nature of amines.

  • Secondary Choice: Amber glass bottles (if waste volume is < 1L).[1]

  • Avoid: Metal containers (unless lined) due to potential corrosion over time.[1]

Step 2: Transfer & Accumulation
  • Don PPE: Safety goggles (or face shield), lab coat, and Nitrile gloves (minimum 0.11mm thickness; double-gloving recommended).[1][2]

  • Fume Hood: Perform all transfers inside a certified chemical fume hood to capture volatile amine vapors (fishy/ammonia-like odor).[1][2]

  • Grounding: If transferring large volumes (>4L) of the pure liquid, ground the container to prevent static discharge, as the amine is likely flammable.[2]

  • Fill: Leave at least 10% headspace in the container to allow for thermal expansion.[1][2]

Step 3: Labeling

Attach a hazardous waste tag immediately upon the first addition of waste.[1]

  • Constituents: Write out "N,1-diethylpiperidin-4-amine" and any solvents (e.g., "Ethanol", "DCM").[1][2]

  • Hazard Checkboxes: Check Flammable and Corrosive .[1][2][6]

Step 4: Final Handoff
  • Ensure the cap is tightly sealed.[2][5][6][8]

  • Move the container to your laboratory's Satellite Accumulation Area (SAA).

  • Request pickup by your facility’s EHS or licensed hazardous waste contractor.[2]

  • Disposal Method: The standard industry method is High-Temperature Incineration or Fuel Blending .[1][2]

Emergency Spill Response

If N,1-diethylpiperidin-4-amine is spilled outside the fume hood:

  • Evacuate & Ventilate: Clear the immediate area.[1][2] The vapors are respiratory irritants.[2][9]

  • PPE Up: Wear a respirator (organic vapor cartridge) if ventilation is poor.[1][2]

  • Contain: Use vermiculite , dry sand , or commercial organic spill pads .[1][2]

    • Note: Do not use paper towels for large spills of pure amine; the heat of adsorption can be significant.

  • Neutralize (Optional but Recommended): If you have a specific "Base Neutralizer" (citric acid based) in your spill kit, apply it to the perimeter first, then the center.[2]

  • Collect: Scoop absorbed material into a disposal bag or wide-mouth jar. Label as "Hazardous Waste - Solid Debris (Amine Contaminated)."[1][2]

  • Clean: Wash the surface with a dilute soap/water solution.[2]

References

  • PubChem. (n.d.).[1][2] 1-Ethylpiperidin-4-amine (Compound Summary). National Library of Medicine.[2] Retrieved March 4, 2026, from [Link][2]

  • Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved March 4, 2026, from [Link][2]

Sources

Handling

Personal protective equipment for handling N,1-diethylpiperidin-4-amine

As a Senior Application Scientist, I recognize that handling specialized aliphatic amines like N,1-diethylpiperidin-4-amine (CAS 1017052-46-8) requires a rigorous, causally driven approach to laboratory safety. This comp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized aliphatic amines like N,1-diethylpiperidin-4-amine (CAS 1017052-46-8) requires a rigorous, causally driven approach to laboratory safety. This compound—featuring both a tertiary piperidine nitrogen and a secondary exocyclic amine—presents severe contact, inhalation, and reactivity hazards[1].

Standard laboratory precautions are insufficient. To ensure the structural integrity of your synthetic workflows and the absolute safety of your personnel, every handling protocol must be treated as a self-validating system.

Mechanistic Toxicology & Hazard Rationale

To select the correct Personal Protective Equipment (PPE), we must first understand why N,1-diethylpiperidin-4-amine is dangerous at a molecular level[2]:

  • High Lipid Solubility (Permeability): The diethyl and piperidine aliphatic groups confer significant lipophilicity. If splashed on the skin, the molecule bypasses the aqueous barriers of the epidermis and rapidly penetrates the lipid-rich stratum corneum.

  • Corrosive Basicity (Tissue Necrosis): Once absorbed, the unshared electron pairs on the two nitrogen atoms readily accept protons from surrounding tissue, creating a highly alkaline localized environment. This triggers the rapid saponification of dermal lipids and protein denaturation, causing deep, necrotic chemical burns rather than superficial irritation.

  • Volatile Toxicity: As a low-molecular-weight free base (MW 156.27 g/mol ), it possesses a non-negligible vapor pressure at room temperature. Inhalation of these alkaline vapors can strip the mucosal lining of the respiratory tract, leading to acute pulmonary edema[1].

Quantitative PPE Defense Matrix

Because of its lipophilic and corrosive nature, standard nitrile examination gloves will fail rapidly upon contact. The following matrix summarizes the required PPE based on quantitative breakthrough data and[3].

PPE CategoryMaterial SpecificationBreakthrough TimeMechanistic Rationale
Hand Protection (Primary) Butyl Rubber (0.3 mm thick)> 480 minButyl rubber provides superior resistance to basic aliphatic amines, completely blocking lipid-soluble penetration.
Hand Protection (Secondary) Heavy-duty Nitrile (0.1 mm)< 10 min (Splash only)Worn under butyl gloves for dexterity during setup; degrades rapidly upon direct amine exposure.
Eye/Face Protection Indirect Vented Goggles + Face ShieldN/APrevents alkaline vapor intrusion into the ocular cavity and protects against catastrophic splash hazards.
Respiratory NIOSH PAPR or Half-Mask with AM/MA CartridgeN/AAmmonia/Methylamine (AM/MA) cartridges chemically neutralize alkaline vapors if engineering controls (fume hood) fail.
Body Protection Tychem® 2000 Apron over Cotton Lab Coat> 240 minStandard cotton lab coats absorb and hold corrosive liquids against the skin; a chemical-resistant barrier is mandatory.

Step-by-Step Operational Protocols

The following methodologies ensure that the handling of N,1-diethylpiperidin-4-amine is tightly controlled from reagent transfer to waste disposal, aligning with [4].

Protocol A: Reagent Transfer and Reaction Setup

Goal: Prevent aerosolization and atmospheric degradation (carbamate formation via CO2 absorption).

  • Pre-Operation Verification: Inflate butyl rubber gloves manually to check for microscopic pinhole leaks. Verify the Class II fume hood face velocity is actively pulling between 80–100 feet per minute (fpm).

  • Atmospheric Purge: Flush the receiving reaction vessel with inert gas (N₂ or Ar) for 5 minutes.

  • Volumetric Transfer: Do not pour the amine directly from the reagent bottle. Use a positive displacement pipette or a glass gas-tight syringe equipped with a stainless-steel needle. This prevents droplet aerosolization and vapor escape.

  • Thermal Control: If the amine is being added to an electrophile (e.g., an alkyl halide or acid chloride), chill the reaction vessel to 0°C. The dual-amine nature of N,1-diethylpiperidin-4-amine makes it highly nucleophilic, often resulting in violently exothermic reactions. Add the reagent dropwise at a rate of 1 mL/min.

Protocol B: Emergency Spill Mitigation

Goal: Neutralize basicity without inducing an exothermic fire hazard.

  • Immediate Isolation: Evacuate personnel within a 10-foot radius. If the spill exceeds 50 mL outside a fume hood, don the AM/MA respirator immediately.

  • Inert Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Critical: Do not use sawdust or paper towels; the basic amine can react exothermically with organic cellulose, potentially igniting.

  • Chemical Neutralization: Carefully broadcast a weak solid acid (such as citric acid powder or sodium bisulfate) directly over the absorbed amine. This converts the volatile free base into a stable, non-volatile organic salt, immediately neutralizing the inhalation hazard.

  • Collection: Once the exothermic neutralization cools, sweep the matrix into a High-Density Polyethylene (HDPE) waste container using non-sparking polypropylene tools.

Protocol C: Waste Decontamination and Disposal

Goal: Prevent cross-reactivity in hazardous waste streams.

  • In-Flask Quenching: Before washing reaction glassware, quench any residual N,1-diethylpiperidin-4-amine by adding 1M HCl slowly at room temperature. This forms the water-soluble hydrochloride salt, eliminating vapor risks.

  • Waste Segregation: Transfer the quenched aqueous mixture to a designated "Aqueous Amine Waste" carboy. Critical: Never mix unquenched amine waste with halogenated solvent waste, as this will initiate unintended, pressure-building alkylation reactions inside the sealed waste container.

Operational Workflow Visualization

The following diagram maps the logical relationship between operational steps, hazard detection, and PPE-dependent emergency response.

G Start PPE Verification & Hood Certification Transfer Volumetric Transfer (Gas-Tight Syringe) Start->Transfer Reaction Inert Atmosphere Reaction Setup Transfer->Reaction Spill Spill or Aerosol Detected? Reaction->Spill Evacuate Evacuate 10ft Radius Don AM/MA Respirator Spill->Evacuate Yes Quench In-Flask Quenching (1M HCl) Spill->Quench No Neutralize Neutralize with Citric Acid Powder Evacuate->Neutralize Dispose Segregated Hazardous Waste Disposal Neutralize->Dispose Quench->Dispose

Workflow for handling N,1-diethylpiperidin-4-amine, detailing PPE integration and spill response.

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Overview. United States Department of Labor. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758239, N,N-diethylpiperidin-4-amine. Available at:[Link]

  • World Health Organization (WHO). Personal Protective Equipment (PPE). Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.